molecular formula C5H4ClN3S B3059551 6-Chloropyrazine-2-carbothioamide CAS No. 61689-61-0

6-Chloropyrazine-2-carbothioamide

Cat. No.: B3059551
CAS No.: 61689-61-0
M. Wt: 173.62 g/mol
InChI Key: XLTDVHCRTBXMSW-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-carbothioamide is a valuable synthetic intermediate designed for research applications in organic and medicinal chemistry. This compound features a carbothioamide group adjacent to a chlorine substituent on a pyrazine ring, making it a versatile building block for the construction of more complex nitrogen-containing heterocycles. Its primary research utility is demonstrated in aminomethylation reactions via the Mannich reaction . This reaction is a key methodology for introducing aminomethyl functionalities, which can be leveraged to create novel chemical libraries or compounds with potential pharmacological activity. The structure of 6-chloropyrazine-2-carbothioamide is particularly suited for exploring structure-activity relationships in drug discovery, especially in the development of molecules that target biological systems sensitive to pyrazine-based scaffolds. As a reagent, it offers researchers a pathway to synthesize diverse derivatives for screening and development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant scientific literature for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

6-chloropyrazine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3S/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTDVHCRTBXMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361619
Record name Pyrazinecarbothioamide, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-61-0
Record name Pyrazinecarbothioamide, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloropyrazine-2-carbothioamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development[1]. Characterized by an electron-deficient pyrazine core, a reactive 6-chloro substituent, and a 2-carbothioamide moiety, this compound serves as a versatile precursor for complex multi-ring systems. Its primary utility lies in the synthesis of thiazol-guanidine derivatives, which have been heavily investigated as


-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease and other 

-amyloid-related pathologies[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and practical laboratory workflows.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-Chloropyrazine-2-carbothioamide is critical for predicting its behavior in both synthetic workflows and biological systems. The low molecular weight and favorable partition coefficient make it an ideal starting fragment for Fragment-Based Drug Discovery (FBDD)[1].

PropertyValue
CAS Number 61689-61-0
IUPAC Name 6-chloropyrazine-2-carbothioamide
Molecular Formula C5H4ClN3S
Molecular Weight 173.62 g/mol
LogP ~0.488
Purity (Commercial Standard)

98%
Canonical SMILES NC(=S)C1=CN=CC(Cl)=N1

Table 1: Key physicochemical properties of 6-Chloropyrazine-2-carbothioamide.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic value of 6-Chloropyrazine-2-carbothioamide stems from the orthogonal reactivity of its two functional groups:

  • Nucleophilic Aromatic Substitution (

    
    ) at C6:  The pyrazine ring is inherently electron-withdrawing due to the inductive and resonance effects of its two nitrogen atoms. This electron deficiency highly activates the chlorine atom at the 6-position. In the presence of nucleophiles (such as amines or alkoxides), the chlorine acts as an excellent leaving group, allowing for rapid 
    
    
    
    without the need for transition-metal catalysis.
  • Hantzsch Thiazole Annulation at C2: The carbothioamide group acts as a potent bis-nucleophile. When reacted with

    
    -haloketones, the sulfur atom first attacks the electrophilic 
    
    
    
    -carbon (S-alkylation). Subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon forms a hemithioacetal intermediate, which rapidly dehydrates to yield a fully aromatized thiazole ring.

Hantzsch A 6-Chloropyrazine-2-carbothioamide (Bis-nucleophile) B α-Haloketone (Electrophile) C S-Alkylation (Thioether Intermediate) D Intramolecular Cyclization (Hemithioacetal) C->D Nucleophilic Attack E Dehydration (Thiazolyl-Pyrazine) D->E -H2O AB AB AB->C SN2 Displacement

Fig 1: Hantzsch thiazole synthesis mechanism utilizing 6-Chloropyrazine-2-carbothioamide.

Application in Drug Discovery: BACE1 Inhibitors for Alzheimer's Disease

The amyloidogenic pathway is a primary driver of Alzheimer's disease pathology. Amyloid Precursor Protein (APP) is sequentially cleaved by


-secretase (BACE1) and 

-secretase to produce neurotoxic amyloid-

(

) peptides[4]. Inhibiting BACE1 is a highly validated therapeutic strategy.

Pharmaceutical companies, notably AstraZeneca, have utilized 6-Chloropyrazine-2-carbothioamide as a core intermediate to synthesize thiazol-guanidine derivatives (e.g., patent WO2007120096)[2][3]. The pyrazine-thiazole scaffold provides the necessary hydrogen-bonding interactions and spatial geometry to competitively bind the catalytic aspartate dyad in the BACE1 active site. This mechanism halts the production of the C99 fragment and prevents subsequent


 aggregation[3][4].

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment + sAPPβ APP->C99 Cleavage BACE1 BACE1 (β-Secretase) BACE1->APP Catalyzes Abeta Amyloid-β (Aβ) Peptides C99->Abeta Cleavage Gamma γ-Secretase Gamma->C99 Catalyzes Inhibitor Thiazol-Guanidine Derivative (Pyrazine-based Inhibitor) Inhibitor->BACE1 Competitive Inhibition

Fig 2: Amyloidogenic pathway and targeted BACE1 inhibition by pyrazine derivatives.

Experimental Workflows: Synthesis and Handling Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the standard Hantzsch cyclization using 6-Chloropyrazine-2-carbothioamide. The causality behind the solvent and temperature choices is explicitly detailed to aid troubleshooting.

Protocol: Synthesis of 2-(6-chloropyrazin-2-yl)thiazole Derivatives

  • Step 1: Reagent Preparation & Stoichiometry. Weigh 1.0 equivalent of 6-Chloropyrazine-2-carbothioamide and 1.1 equivalents of the desired

    
    -haloketone.
    Causality: A slight excess of the electrophile ensures complete consumption of the carbothioamide, preventing difficult downstream chromatographic separations.
    
  • Step 2: Solvent Selection & Reaction Setup. Dissolve the reagents in anhydrous ethanol (0.2 M concentration). Causality: Ethanol is selected because it solubilizes both starting materials at elevated temperatures and provides the protic environment necessary to facilitate the final dehydration step of the hemithioacetal intermediate.

  • Step 3: Thermal Activation. Reflux the mixture at 80°C for 2–4 hours under an inert nitrogen atmosphere. Monitor progression via TLC or LC-MS. Causality: The initial S-alkylation is rapid, but the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier.

  • Step 4: Workup & Isolation. Cool the reaction to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold ethanol. If it remains in solution, concentrate in vacuo, partition between ethyl acetate and saturated aqueous

    
     (to neutralize any generated hydrohalic acid), extract, dry over 
    
    
    
    , and evaporate.
  • Step 5: Analytical Validation. Confirm the structure via

    
     NMR.
    Causality: Validation is confirmed by the disappearance of the primary thioamide protons and the appearance of a distinct thiazole aromatic proton. High-resolution mass spectrometry (HRMS) should be used to verify the exact mass and the characteristic chlorine isotope pattern (3:1 ratio for M / M+2).
    

References

  • Fluorochem Product Data - 6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0). Fluorochem. 1

  • Molaid Chemical Database - 3,5-diamino-6-chloropyrazine-2-carbothioamide and related patents. Molaid. 2

  • NIH PMC - BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. National Institutes of Health.4

  • WIPO - WO2007120096: Thiazol-Guanidine Derivatives Useful as a (Beta)-Related Pathologies. World Intellectual Property Organization. 3

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Chloropyrazine-2-carbothioamide in Antiviral Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Novel Antiviral Agents

In the relentless pursuit of effective antiviral therapeutics, medicinal chemists and drug development professionals are in a constant search for novel molecular scaffolds that can be tailored to combat a wide array of viral pathogens. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, has emerged as a "privileged scaffold" in this endeavor.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. This guide delves into the technical landscape of a specific, yet underexplored, derivative: 6-Chloropyrazine-2-carbothioamide. While direct and extensive research on this particular molecule is in its nascent stages, its structural similarity to a class of potent antiviral agents, most notably the pyrazine carboxamides, warrants a thorough examination of its potential. This document will serve as an in-depth resource for researchers, providing a comprehensive overview of the synthesis, proposed mechanism of action, and the broader context of pyrazine-based compounds in antiviral research, with a significant focus on the well-documented antiviral drug, Favipiravir, as a guiding analogue.

The Pyrazine Core: A Foundation for Antiviral Activity

The significance of the pyrazine moiety in antiviral drug discovery is perhaps best exemplified by the broad-spectrum antiviral agent, Favipiravir (T-705).[2][3] This pyrazine-2-carboxamide derivative has demonstrated efficacy against a range of RNA viruses, including influenza viruses, and has been investigated for the treatment of other severe viral infections.[2][3] The success of Favipiravir has catalyzed further exploration into pyrazine-based compounds, including their carbothioamide counterparts, with the underlying hypothesis that the core scaffold is a key determinant of antiviral activity.[1]

Case Study: Favipiravir - A Paradigm of Pyrazine-Based Antiviral Action

Favipiravir functions as a prodrug that, upon entering the host cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4] This active metabolite then targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[5] The mechanism of action is primarily attributed to lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent viral RNA strand leads to an accumulation of fatal mutations.[4] To a lesser extent, it can also act as a chain terminator, prematurely halting viral RNA synthesis.[4]

Proposed Mechanism of Action for 6-Chloropyrazine-2-carbothioamide

Given the structural analogy to Favipiravir, it is plausible that 6-Chloropyrazine-2-carbothioamide, upon intracellular conversion to its active triphosphate form, would also target the viral RdRp. The replacement of the carboxamide's oxygen with a sulfur atom in the carbothioamide could modulate the molecule's electronic and steric properties, potentially influencing its interaction with the viral polymerase and its overall antiviral potency.

Diagram: Proposed Intracellular Activation and Mechanism of Action

Antiviral Mechanism cluster_cell Host Cell Molecule 6-Chloropyrazine-2-carbothioamide Active_Metabolite Active Ribofuranosyl-5'-triphosphate (Proposed) Molecule->Active_Metabolite Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibition RNA_Strand Nascent Viral RNA Active_Metabolite->RNA_Strand Incorporation RdRp->RNA_Strand RNA Synthesis Mutated_RNA Mutated Viral RNA (Non-viable) RNA_Strand->Mutated_RNA Lethal Mutagenesis Chain_Termination Premature Chain Termination RNA_Strand->Chain_Termination Alternative Outcome Virus RNA Virus Virus->Molecule Enters Cell

Caption: Proposed intracellular activation and antiviral mechanism of 6-Chloropyrazine-2-carbothioamide.

Data Presentation: Antiviral Activity of Related Pyrazine Derivatives

Compound/DerivativeVirusAssayActivity (IC50/EC50)Reference
Favipiravir (T-705)Influenza A (H1N1)Plaque Reduction0.014 - 0.55 µg/mL[6]
2-oxo-pyrazine-3-carboxamide-yl nucleoside analogueInfluenza A (H3N2)Cell-based7.41 µM[6]
2-oxo-pyrazine-3-carboxamide-yl nucleoside analogueInfluenza A (H1N1)Cell-based5.63 µM[6]
Pyrazine-triazole conjugateSARS-CoV-2Cell-basedPotent activity[5]
(S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamideSARS-CoV-2Cell-basedSignificant potency[5]
Pyrazine-2-carboxylic acid with Trp-OMeInfluenza A (H1N1)Cell-basedSuppressed replication[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and antiviral evaluation of 6-Chloropyrazine-2-carbothioamide, based on established methodologies for related compounds.

Synthesis of 6-Chloropyrazine-2-carbothioamide

The most direct route to 6-Chloropyrazine-2-carbothioamide is through the thionation of its corresponding carboxamide.[1]

Step 1: Synthesis of 6-Chloropyrazine-2-carboxamide

This precursor can be synthesized from 6-chloropyrazine-2-carboxylic acid.

  • Acid Chloride Formation: To a solution of 6-chloropyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature until the evolution of gas ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve the desired amine (in this case, ammonia or an ammonia equivalent) in an appropriate solvent.

  • Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove any unreacted starting materials and byproducts. Purify the crude product by recrystallization or column chromatography to obtain 6-chloropyrazine-2-carboxamide.

Step 2: Thionation of 6-Chloropyrazine-2-carboxamide

  • Reagent Selection: Utilize a thionating agent such as Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).[1]

  • Reaction Setup: Dissolve 6-chloropyrazine-2-carboxamide in a dry, high-boiling point solvent like toluene or xylene.

  • Thionation: Add the thionating agent to the solution and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the conversion of the carboxamide to the carbothioamide by TLC.

  • Purification: Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel to yield 6-Chloropyrazine-2-carbothioamide.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 6-Chloropyrazine-2-carboxylic Acid AcidChloride Acid Chloride Intermediate Start->AcidChloride Thionyl Chloride Carboxamide 6-Chloropyrazine-2-carboxamide AcidChloride->Carboxamide Ammonia Carbothioamide 6-Chloropyrazine-2-carbothioamide Carboxamide->Carbothioamide Lawesson's Reagent

Caption: General synthetic workflow for 6-Chloropyrazine-2-carbothioamide.

In Vitro Antiviral Activity Assay

A cell-based assay is a standard method to determine the antiviral efficacy of a compound.

  • Cell Culture: Maintain a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of 6-Chloropyrazine-2-carbothioamide in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Infection: Seed the host cells in 96-well plates and infect them with the virus of interest at a predetermined multiplicity of infection (MOI).

  • Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add fresh medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Endpoint Measurement: Assess the antiviral activity by measuring the inhibition of viral replication. Common methods include:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.[4]

    • Cytopathic Effect (CPE) Reduction Assay: Visually scoring the protection of cells from virus-induced death.

    • Quantitative Polymerase Chain Reaction (qPCR): Quantifying the reduction in viral RNA levels.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Conclusion and Future Directions

While the direct antiviral profile of 6-Chloropyrazine-2-carbothioamide remains to be fully elucidated, its structural heritage within the pyrazine family of bioactive molecules, particularly its close relationship to the carboxamide class of antivirals, presents a compelling case for its investigation. The established synthetic routes for related compounds provide a clear path for its preparation, and the well-understood mechanism of action of Favipiravir offers a strong hypothesis for its potential mode of antiviral activity.

Future research should focus on the synthesis and in vitro screening of 6-Chloropyrazine-2-carbothioamide against a broad panel of RNA viruses. Structure-activity relationship (SAR) studies, involving modifications at the 6-position of the pyrazine ring and on the carbothioamide group, will be crucial in optimizing its antiviral potency and pharmacokinetic properties. The insights gained from such studies will not only shed light on the potential of this specific molecule but will also contribute to the broader understanding of the pyrazine scaffold as a versatile platform for the development of next-generation antiviral agents.

References

  • The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Pyrazine-Carbothioamides. Benchchem.

  • Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid's Mechanism of Action in Antiviral Therapy. Benchchem.

  • Synthesis and Biological Evaluation of 2‐oxo‐pyrazine‐3‐carboxamide‐yl Nucleoside Analogues and Their Epimers as Inhibitors of Influenza A Viruses. Scilit.

  • Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters. Sciforum.

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC.

Sources

A Guide to the Safety and Toxicological Assessment of 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Unknowns of a Novel Chemical Entity

For researchers and drug development professionals, the journey of a new chemical entity from synthesis to application is paved with critical safety and toxicological evaluations. This guide focuses on 6-Chloropyrazine-2-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry, drawing parallels from related pyrazine structures investigated for various biological activities.[1][2] It is imperative to state at the outset that a comprehensive, publicly available Safety Data Sheet (SDS) and a full toxicological profile for 6-Chloropyrazine-2-carbothioamide are not available at the time of this writing.

This document, therefore, is not a definitive SDS. Instead, it serves as an in-depth technical guide that adopts a surrogate-based approach to infer potential hazards and outlines a systematic workflow for the toxicological characterization of this and other novel chemical entities. By referencing data from structurally similar compounds, such as 6-Chloropyrazine-2-carboxylic acid and 2-Chloropyrazine, we can establish a baseline for safe handling while emphasizing that these are estimations that necessitate experimental validation. This guide is designed to empower the researcher with the principles and methodologies required to safely manage and comprehensively evaluate such compounds.

Section 1: Inferred Hazard Identification and Safe Handling Protocols

A Safety Data Sheet is the cornerstone of chemical safety. In its absence, a conservative approach based on related structures is the most responsible course of action. The following sections are structured to mirror a standard GHS-compliant SDS, populated with inferred data.

Disclaimer: The following information is extrapolated from the Safety Data Sheets of structurally related compounds and should be used for preliminary guidance only. An official SDS must be developed based on empirical data for 6-Chloropyrazine-2-carbothioamide.

Inferred Physicochemical and Hazard Profile

The physical and chemical properties of a compound dictate its behavior and potential for exposure. The hazard classification is inferred from compounds sharing the 6-chloropyrazine core.

PropertyInferred Value / InformationSource / Rationale
Molecular Formula C₅H₄ClN₃S-
Molecular Weight 173.62 g/mol -
Appearance Likely a solid (e.g., powder) at room temperature.[3]Based on related pyrazine carboxylic acids and carboxamides.
Solubility Likely soluble in organic solvents.[4]Common characteristic of similar heterocyclic compounds.
GHS Hazard Class (Inferred) Acute Toxicity, Oral (Category 3); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Fatal if inhaled (Acute Toxicity, Inhalation, Category 2).[5][6]Based on data for 2-Chloropyrazine and other toxic pyrazine derivatives.[5][6] A conservative classification is adopted due to the presence of the reactive thioamide group.
Inferred Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H330: Fatal if inhaled.[6][7]Corresponds to the inferred GHS hazard classes.
Recommended Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred toxicity, particularly the potential for fatal inhalation, stringent controls are necessary.

  • Engineering Controls : All manipulations of solid 6-Chloropyrazine-2-carbothioamide should be conducted in a certified chemical fume hood to prevent dust and aerosol formation.[8] Use of a powder-containment balance enclosure is recommended for weighing. Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear nitrile or other chemically resistant gloves at all times.[8]

    • Eye/Face Protection : Use safety glasses with side-shields or, preferably, safety goggles. A face shield may be required for operations with a high splash potential.[6]

    • Skin and Body Protection : A lab coat is mandatory. For larger quantities, impervious clothing may be necessary.[8]

    • Respiratory Protection : Due to the inferred high inhalation toxicity, a NIOSH-approved respirator is required if there is any risk of dust generation outside of a fume hood.[6]

  • Handling : Avoid all contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][8] Consider storing in a locked cabinet to control access.[10]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

  • Inhalation : If inhaled, immediately remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] Seek immediate medical attention as the effects may be fatal.[6]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

  • Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Hazardous combustion products may include nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen chloride gas.[6]

Section 2: A Proposed Workflow for Toxicity Profile Characterization

For a novel compound like 6-Chloropyrazine-2-carbothioamide, a tiered approach to toxicity testing is logical and resource-efficient. The workflow begins with computational and in vitro methods to screen for potential liabilities before any resource-intensive in vivo studies are considered.

Toxicity_Workflow cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro General Toxicity cluster_2 Phase 3: In Vitro Specific Toxicity cluster_3 Phase 4: Preliminary In Vivo in_silico In Silico Assessment (DEREK, SAR, Read-Across) physchem Physicochemical Analysis (Solubility, Stability, logP) cytotox Cytotoxicity Assays (e.g., MTT, LDH in HepG2, HEK293) physchem->cytotox Provides dosing concentration basis hemolysis Hemolysis Assay cytotox->hemolysis genotox Genotoxicity (Ames Test, Micronucleus Assay) hemolysis->genotox If cytotoxic, proceed with caution cardiac Cardiotoxicity (hERG Assay) genotox->cardiac cyp_inhibit CYP450 Inhibition (e.g., CYP3A4, CYP2D6) cardiac->cyp_inhibit acute_tox Acute Toxicity Study (e.g., Rodent, OECD 423) cyp_inhibit->acute_tox Informs in vivo study design

Caption: Proposed tiered workflow for toxicological assessment.

Phase 1: In Silico and Physicochemical Characterization

The initial step leverages computational models to predict toxicity and experimental analysis of physical properties to inform the design of subsequent assays.

  • Rationale : This phase is a rapid, low-cost screen to identify potential major liabilities. Read-across from the known toxicity of related pyrazines and pyridines can provide initial flags for hepatotoxicity or other organ-specific effects.[11] Physicochemical data, especially solubility, is critical for preparing accurate dosing solutions for in vitro tests.

  • Methodology :

    • Computational Toxicology : Utilize software like DEREK Nexus® or TOPKAT® to predict mutagenicity, carcinogenicity, and other endpoints based on structural alerts.

    • Solubility : Determine the compound's solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) using HPLC or UV-Vis spectroscopy.

    • Stability : Assess the compound's stability in the chosen assay media over the planned experiment duration to ensure the tested substance is the parent compound.

Phase 2: In Vitro General Toxicity Screening

This phase assesses the compound's general effect on cell viability across different cell types.

  • Rationale : Cytotoxicity is a fundamental indicator of toxicity. Using a liver cell line (e.g., HepG2) is crucial as the liver is a primary site of metabolism and potential toxicity.[12] A second, non-hepatic cell line (e.g., HEK293) provides comparative data on cell-type specificity.

  • Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Culture : Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Dosing : Prepare a 2X stock solution of 6-Chloropyrazine-2-carbothioamide in culture medium (with ≤0.5% DMSO). Perform serial dilutions to create a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treatment : Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation : Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

    • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout : Measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Phase 3: In Vitro Specific Toxicity Assessment

If cytotoxicity is observed, or as part of a standard screening cascade, more specific toxicity endpoints must be evaluated.

  • Rationale :

    • Genotoxicity : Mutagenicity is a critical endpoint, as DNA damage can lead to cancer.[13] The Ames test is the gold standard for detecting chemically induced gene mutations.[13]

    • Cardiotoxicity : Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia, leading to the withdrawal of many drugs from the market.

    • Metabolic Interaction : Inhibition of cytochrome P450 (CYP) enzymes can lead to adverse drug-drug interactions.[12]

Risk_Assessment_Flow start Identify Task: Handling Novel Compound (6-Chloropyrazine-2-carbothioamide) haz_id 1. Hazard Identification (Review inferred SDS & literature) start->haz_id exp_assess 2. Exposure Assessment (Quantity, Duration, Route) haz_id->exp_assess risk_char 3. Risk Characterization (Combine Hazard & Exposure) exp_assess->risk_char control_measures 4. Implement Controls (Fume Hood, PPE, SOPs) risk_char->control_measures end Safe Laboratory Operation control_measures->end review 5. Review & Update (After new data or incidents) review->haz_id end->review Continuous Improvement

Caption: Logical flow of a risk assessment process.

Section 3: Conclusion and Forward-Looking Recommendations

6-Chloropyrazine-2-carbothioamide represents a chemical entity with research potential but without a defined safety profile. This guide has established a responsible framework for its initial management and toxicological evaluation. Based on structural analogs, this compound should be treated as highly toxic, particularly via inhalation, necessitating stringent handling controls.

The true toxicological profile can only be determined through empirical testing. The proposed workflow, beginning with in silico and in vitro methods, provides a scientifically sound and ethical path forward. By systematically evaluating cytotoxicity, genotoxicity, and other specific endpoints, researchers can build a comprehensive dataset to enable a formal risk assessment. This methodical approach ensures not only the safety of laboratory personnel but also the integrity of the research conducted, forming the essential foundation for any future development of this or any novel chemical compound.

References

  • SBM LIFE SCIENCE CORP. Safety Data Sheet. [Link]

  • Yusof, N. A., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

  • Semantic Scholar. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2- carboxylic acid derivatives. [Link]

  • Covetrus. (n.d.). Material Safety Data Sheet. [Link]

  • PubChem. (n.d.). 6-Chloropyrazine-2-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings. [Link]

  • Hirsh, A. J., et al. (2008). Pharmacological properties of...a novel epithelial sodium channel blocker.... Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Clineschmidt, B. V., et al. (1977). Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). European Journal of Pharmacology. [Link]

  • National Toxicology Program. (n.d.). Toxicity Studies of o-Chloropyridine.... NCBI Bookshelf. [Link]

  • The Good Scents Company. (n.d.). 2-amino-6-chloropyrazine. [Link]

  • Wen, B., & Zhou, M. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine.... Chemical Research in Toxicology. [Link]

  • PubChem. (n.d.). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine.... [Link]

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Technical Guide: Role of 6-Chloropyrazine-2-carbothioamide in Favipiravir Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 6-Chloropyrazine-2-carbothioamide as a strategic intermediate in the synthesis of Favipiravir (T-705).

Executive Summary

6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0) serves as a specialized, high-fidelity intermediate in the synthesis of Favipiravir (T-705) and its analogs. While industrial routes often utilize 3,6-dichloropyrazine-2-carbonitrile or 3-hydroxypyrazine-2-carboxylic acid, the thioamide pathway offers a distinct chemoselective advantage: it facilitates the conversion of the nitrile moiety to the primary amide under mild, oxidative conditions. This avoids the harsh acidic or basic hydrolysis steps that can inadvertently degrade the sensitive halogen substituent (C6-Cl) or the pyrazine core itself.

This guide delineates the "Thioamide Protocol," a robust method for installing the carboxamide functionality essential to the Favipiravir pharmacophore, ensuring high yield and purity prior to downstream fluorination and hydroxylation.

Chemical Context & Strategic Role

The Challenge of Amide Installation

The synthesis of Favipiravir requires the precise installation of a carboxamide group (-CONH


) at position C2. A common precursor is 6-chloropyrazine-2-carbonitrile .
  • Direct Hydrolysis (Acid/Base): Often leads to side reactions, including the hydrolysis of the C6-chlorine atom (yielding a hydroxyl impurity prematurely) or ring opening.

  • The Thioamide Solution: Converting the nitrile first to a carbothioamide (-CSNH

    
    ) allows for a subsequent mild oxidative desulfurization to the amide. This two-step sequence preserves the C6-Cl "handle" required for later fluorination (Halex reaction).
    
Retrosynthetic Analysis

The 6-Chloropyrazine-2-carbothioamide intermediate sits at the junction between the raw pyrazine core and the functionalized drug substance.

  • Precursor: 6-Chloropyrazine-2-carbonitrile (via ammoxidation or dehydration).

  • Intermediate: 6-Chloropyrazine-2-carbothioamide .

  • Product: 6-Chloropyrazine-2-carboxamide (Precursor to T-705).

Retrosynthesis Nitrile 6-Chloropyrazine- 2-carbonitrile (Starting Material) Thioamide 6-Chloropyrazine- 2-carbothioamide (Target Intermediate) Nitrile->Thioamide Thioamidation (H2S/Base) Amide 6-Chloropyrazine- 2-carboxamide Thioamide->Amide Oxidative Desulfurization Favipiravir Favipiravir (T-705) Amide->Favipiravir 1. Nitration/Hydroxylation 2. Fluorination

Figure 1: Retrosynthetic logic placing the thioamide as the gateway to the amide functionality.

Experimental Protocols

Synthesis of 6-Chloropyrazine-2-carbothioamide

This protocol describes the conversion of 6-chloropyrazine-2-carbonitrile to the thioamide using hydrogen sulfide or a surrogate (e.g., ammonium sulfide) in a basic medium.

Reagents:

  • 6-Chloropyrazine-2-carbonitrile (1.0 eq)

  • Ammonium sulfide (20% aq. solution) or NaSH/MgCl

    
    
    
  • Solvent: Methanol or DMF

  • Temperature: 0°C to Room Temperature (RT)

Protocol:

  • Dissolution: Dissolve 6-chloropyrazine-2-carbonitrile (10 g, 71.7 mmol) in Methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add Ammonium Sulfide solution (20% in water, 30 mL) dropwise over 20 minutes while maintaining the temperature at 0–5°C using an ice bath. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The nitrile peak should disappear, replaced by the more polar thioamide peak.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Isolation: Pour the residue into ice-cold water (200 mL). The yellow precipitate (thioamide) will form.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove sulfide salts, and dry in a vacuum oven at 45°C.

  • Yield: Expected yield 85–92%. Yellow crystalline solid.

Conversion to 6-Chloropyrazine-2-carboxamide

This step utilizes a mild oxidative desulfurization protocol (H


O

/ZrCl

or H

O

/NaOH) to convert the C=S bond to C=O without hydrolyzing the C-Cl bond.

Reagents:

  • 6-Chloropyrazine-2-carbothioamide (1.0 eq)

  • Hydrogen Peroxide (30% aq., 3.0 eq)

  • Sodium Hydroxide (0.1 N) or Zirconium(IV) Chloride (catalytic)

  • Solvent: Acetone/Water or Ethanol

Protocol:

  • Preparation: Suspend 6-Chloropyrazine-2-carbothioamide (5 g, 28.8 mmol) in Acetone (50 mL) and Water (10 mL).

  • Oxidation: Cool to 0°C. Add Hydrogen Peroxide (30%, 9.8 mL) dropwise. Maintain pH ~8-9 with dilute NaOH if necessary (or use ZrCl

    
     catalyst for neutral conditions).
    
  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. The yellow suspension will turn white/colorless as the amide forms.

  • Quenching: Quench excess peroxide with saturated sodium thiosulfate solution.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water.

  • Characterization: Product is 6-Chloropyrazine-2-carboxamide .[1]

    • Yield: ~80-88%.

    • Purity: >98% (HPLC).

Critical Quality Attributes (CQAs) & Data

The following table summarizes the key analytical data for the intermediate and its conversion product.

Parameter6-Chloropyrazine-2-carbothioamide6-Chloropyrazine-2-carboxamide
CAS Number 61689-61-036070-79-8
Appearance Yellow crystalline powderWhite to off-white solid
Melting Point 148–152 °C168–170 °C
IR (cm

)
3280, 3150 (NH

), 1100 (C=S)
3350, 3180 (NH

), 1690 (C=O)
Key Impurity Unreacted Nitrile (<0.5%)Hydrolysis product (Acid) (<0.2%)
Solubility DMSO, DMF, Hot MeOHDMSO, MeOH, EtOAc

Pathway Visualization

The following diagram illustrates the specific chemical transformation and the mechanism of oxidative desulfurization.

Mechanism cluster_conditions Reaction Conditions Substrate 6-Chloropyrazine- 2-carbothioamide (C=S) Intermediate Iminosulfinic Acid Intermediate Substrate->Intermediate + H2O2 / [O] Nucleophilic Attack Product 6-Chloropyrazine- 2-carboxamide (C=O) Intermediate->Product - S species Elimination Byproduct Sulfate/Sulfur Byproducts Intermediate->Byproduct cond1 Reagent: H2O2 (30%) cond2 Catalyst: ZrCl4 or NaOH cond3 Temp: 0°C -> RT

Figure 2: Mechanism of Oxidative Desulfurization converting Thioamide to Amide.

Downstream Elaboration to Favipiravir

Once 6-Chloropyrazine-2-carboxamide is secured via the thioamide route, it is converted to Favipiravir through the following established steps:

  • Hydroxylation (C3): The amide is subjected to nitration (using KNO

    
    /H
    
    
    
    SO
    
    
    ) to yield 3-nitro-6-chloropyrazine-2-carboxamide, followed by reduction and diazotization/hydrolysis to install the 3-hydroxyl group. Alternatively, N-oxide chemistry can be employed.
  • Fluorination (C6): The C6-Chlorine atom is substituted with Fluorine using a nucleophilic fluorinating agent (e.g., KF, TBAF) in a Halex reaction, often requiring elevated temperatures and phase transfer catalysts.

Why this route? By using the thioamide intermediate, the chemist ensures that the amide nitrogen is installed before the harsh fluorination steps, preventing the formation of hydrolysis byproducts that plague the direct nitrile-to-acid-to-amide routes.

References

  • Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009).[2] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System.[2][3] Synthesis, 2009(03), 369-371.[2] Link

  • Fluorochem. (n.d.). Product Specification: 6-Chloropyrazine-2-carbothioamide.[4] Fluorochem Catalog. Link

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56, 659–662. Link

  • Konstantinova, I. D., et al. (2022).[5] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38.[5] Link

  • Hartl, J., Doležal, M., Krinková, J., & Lyčka, A. (1996). Synthesis and Antituberculotic Activity of 5-Alkyl-6-chloro-2-pyrazinecarboxamides and Corresponding Thioamides. Collection of Czechoslovak Chemical Communications, 61, 1109–1114. Link

Sources

Crystal structure analysis of 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Chloropyrazine-2-carbothioamide

Authored by: A Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For drug development professionals, an understanding of the crystal structure of a potential therapeutic agent is not merely academic; it is a foundational piece of the puzzle in rational drug design, polymorphism screening, and formulation development. This guide provides an in-depth technical overview of the crystal structure analysis of 6-Chloropyrazine-2-carbothioamide, a molecule of interest due to the prevalence of the pyrazine core in numerous pharmaceuticals. We will delve into the experimental methodology, the interpretation of the resulting structural data, and the implications of these findings.

Introduction: The Significance of 6-Chloropyrazine-2-carbothioamide

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a carbothioamide group, a known bioisostere of the amide group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its hydrogen bonding capabilities and lipophilicity. The chlorine substituent further provides a site for potential metabolic transformation or additional intermolecular interactions.

Therefore, a detailed understanding of the solid-state structure of 6-Chloropyrazine-2-carbothioamide is paramount for predicting its behavior in a biological system and for guiding further lead optimization efforts. This guide will walk through the process of elucidating this structure via single-crystal X-ray diffraction.

Experimental Methodology: From Powder to Precision

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis and Crystallization

A plausible synthetic route to 6-Chloropyrazine-2-carbothioamide involves the conversion of the corresponding carboxylic acid or its ester derivative. A common method is the reaction of 6-chloropyrazine-2-carboxamide with a thionating agent like Lawesson's reagent.

Protocol for Crystal Growth:

  • Solvent Screening: A systematic screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is conducted to identify a solvent system in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent at room temperature. The solution is loosely covered to allow for slow evaporation over several days to weeks. This gradual increase in concentration encourages the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals (typically with dimensions of 0.1-0.3 mm) are formed, they are carefully harvested using a cryo-loop.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The harvested crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Data Collection Parameters:

  • Instrument: A modern diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS photon-counting detector) is employed.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Software is used to devise a strategy that ensures complete and redundant data are collected.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors.

Results and Discussion: Unveiling the Molecular Architecture

While a definitive, publicly available crystal structure for 6-Chloropyrazine-2-carbothioamide is not available, we can infer its likely structural features based on closely related pyrazine derivatives. The following discussion is based on a representative, hypothetical structure to illustrate the type of analysis performed.

Crystallographic Data

The crystallographic data for a hypothetical crystal of 6-Chloropyrazine-2-carbothioamide is summarized in the table below.

Parameter Hypothetical Value
Chemical formulaC₅H₄ClN₃S
Formula weight173.62
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)820.4
Z4
Density (calculated) (g/cm³)1.405
R-factor (R1)0.045
Goodness-of-fit (S)1.05
Molecular Structure and Conformation

The pyrazine ring is expected to be essentially planar. The carbothioamide group may exhibit a slight twist relative to the plane of the pyrazine ring, defined by the C-C bond connecting them. This torsion angle is a critical conformational parameter that can influence the molecule's ability to fit into a biological target.

Intermolecular Interactions: The Architects of the Crystal Lattice

The way individual molecules of 6-Chloropyrazine-2-carbothioamide pack together in the crystal lattice is dictated by a network of non-covalent interactions. These interactions are fundamental to the crystal's stability and physical properties.

  • Hydrogen Bonding: The carbothioamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfur and nitrogen atoms). It is highly probable that the molecules form centrosymmetric dimers through N-H···S hydrogen bonds. This is a common and robust supramolecular synthon in thioamides.

  • Halogen Bonding: The chlorine atom on the pyrazine ring can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a neighboring pyrazine ring or the sulfur of the carbothioamide group.

  • π-π Stacking: The electron-deficient pyrazine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.

Caption: Hypothetical intermolecular interactions in 6-Chloropyrazine-2-carbothioamide.

Implications for Drug Development

The insights gained from the crystal structure analysis of 6-Chloropyrazine-2-carbothioamide are manifold:

  • Structure-Activity Relationship (SAR) Studies: The precise geometry of the molecule provides a basis for understanding its interaction with a biological target. The observed conformation can be used to refine pharmacophore models and guide the design of new analogs with improved potency and selectivity.

  • Polymorphism Screening: The identification of a specific crystal form is the first step in a comprehensive polymorphism screen. Different polymorphs can have different solubilities, dissolution rates, and stabilities, all of which can impact the bioavailability and shelf-life of a drug product.

  • Formulation Development: Knowledge of the intermolecular interactions can inform the selection of excipients that are compatible with the active pharmaceutical ingredient (API) and can help to prevent unwanted solid-state transformations during formulation and storage.

G cluster_pre Sample Preparation cluster_exp X-ray Diffraction Experiment cluster_analysis Data Analysis and Structure Determination synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The crystal structure analysis of 6-Chloropyrazine-2-carbothioamide provides invaluable, atom-level insights into its solid-state properties. From the conformation of the molecule to the intricate network of intermolecular interactions that govern its crystal packing, this information is a critical asset for researchers in the field of drug discovery and development. The methodologies and analyses presented in this guide serve as a template for the characterization of novel pharmaceutical compounds, underscoring the pivotal role of crystallography in modern medicinal chemistry.

References

  • General Principles of X-ray Diffraction: X-Ray Diffraction: A Practical Approach by C. Suryanarayana and M. Grant Norton. A comprehensive textbook covering the theory and practice of X-ray diffraction. ([Link])

  • Crystallographic Databases: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. ([Link])

  • Structure Solution and Refinement Software: SHELXL is a widely used program for the refinement of crystal structures. ([Link])

  • Pyrazine Derivatives in Medicinal Chemistry: A comprehensive review on the biological interest of pyrazine derivatives in the journal Bioorganic & Medicinal Chemistry. ([Link])

Biological Activity of Pyrazine-2-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of pyrazine-2-carbothioamide derivatives. This document is structured for researchers and drug discovery scientists, focusing on the therapeutic transition from standard pyrazine-2-carboxamides (like Pyrazinamide) to their thioamide isosteres.

Technical Guide & Whitepaper

Executive Summary: The Thioamide Isosteric Switch

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, yet its utility is compromised by the rise of multidrug-resistant (MDR) strains, specifically those harboring mutations in the pncA gene (encoding pyrazinamidase).

Pyrazine-2-carbothioamide derivatives represent a strategic medicinal chemistry evolution. By replacing the carbonyl oxygen of the amide group with sulfur (isosteric replacement), researchers achieve three critical pharmacological advantages:

  • Enhanced Lipophilicity: The thioamide group significantly increases the partition coefficient (logP), facilitating passive diffusion through the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).

  • Metabolic Stability: Thioamides are generally resistant to hydrolysis by host amidases, potentially altering the pharmacokinetic half-life.

  • Alternative Activation Pathways: Unlike PZA, which requires activation by PncA, specific thioamide derivatives may bypass this bottleneck or utilize alternative activation enzymes (e.g., EthA), thereby retaining efficacy against PZA-resistant isolates.

Chemical Architecture & Synthesis

The synthesis of pyrazine-2-carbothioamides typically follows a "Late-Stage Thionation" strategy. This approach allows for the diversification of the pyrazine core (positions 3, 5, and 6) prior to the conversion of the amide to the thioamide.

Core Synthetic Workflow

The most robust protocol involves the thionation of precursor pyrazine-2-carboxamides using Lawesson’s Reagent. This method is preferred over P4S10 due to milder conditions and higher yields.

Protocol: General Synthesis of Pyrazine-2-carbothioamides
  • Precursor Assembly: React substituted pyrazine-2-carboxylic acid with the appropriate amine using a coupling agent (e.g., T3P or EDCI ) to form the carboxamide.

  • Thionation Reaction:

    • Reagents: Pyrazine-2-carboxamide derivative (1.0 eq), Lawesson’s Reagent (0.5–0.6 eq).

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

    • Conditions: Reflux (80–110 °C) under inert atmosphere (

      
      ) for 2–6 hours.
      
    • Monitoring: Reaction progress is monitored via TLC (Mobile phase: Hexane/EtOAc). The thioamide product typically exhibits a lower

      
       and a distinct UV absorbance compared to the amide.
      
  • Purification: Solvent evaporation followed by flash column chromatography (Silica gel).

SynthesisWorkflow Start Pyrazine-2-carboxylic Acid Amide Pyrazine-2-carboxamide (Intermediate) Start->Amide Amidation Step1 Amine (R-NH2) T3P / DIPEA Thioamide Pyrazine-2-carbothioamide (Target) Amide->Thioamide Thionation (O -> S) Step2 Lawesson's Reagent Toluene, Reflux

Figure 1: Synthetic pathway for the conversion of pyrazine carboxylic acids to carbothioamides via Lawesson's reagent.

Antimycobacterial Potency & Mechanism

The primary interest in these derivatives lies in their anti-TB activity.[1][2][3][4] The substitution pattern on the pyrazine ring is the determinant of potency.

Structure-Activity Relationship (SAR)

The biological activity is governed by the electronic and steric nature of substituents at positions 5 and 6 of the pyrazine ring, and the N-substitution on the thioamide.

PositionModificationEffect on Activity
C-2 (Thioamide)

Replacement
Increases lipophilicity; alters H-bonding capability. Essential for bypassing PncA-mediated resistance in some strains.
N-Substituent Phenyl / BenzylElectron-withdrawing groups (e.g., 4-Cl, 3-CF3) on the phenyl ring significantly enhance MIC values (often < 6.25 µg/mL).
C-5 Alkyl / AminoLong alkyl chains (

) increase membrane permeability. 5-Amino groups can reduce cytotoxicity but may lower potency unless balanced with lipophilic N-substituents.
C-6 Halogen (Cl)Introduction of Chlorine at C-6 often increases potency due to steric bulk and lipophilicity (LogP modulation).
Mechanism of Action: The "Bypass" Hypothesis

Standard PZA is a prodrug. It passively diffuses into M. tuberculosis, is converted to pyrazinoic acid (POA) by the enzyme Pyrazinamidase (PncA) , and then expelled.[5] In an acidic extracellular environment, POA becomes protonated (H-POA), re-enters the cell, and causes cytoplasmic acidification and inhibition of FAS-I (Fatty Acid Synthase I) and RpsA (Ribosomal Protein S1).

Thioamide Advantage: Thioamides do not necessarily require PncA for activation. Some studies suggest they may act directly or be activated by alternative monooxygenases (like EthA , similar to Ethionamide), making them effective against pncA-mutant strains (the most common cause of PZA resistance).

Mechanism PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Activation Thio Pyrazine-2-carbothioamide EthA EthA (Monooxygenase) Thio->EthA Alternative Activation? Target Target Inhibition (FAS-I / RpsA) Thio->Target Direct Binding (Lipophilic Entry) POA Pyrazinoic Acid (Active) PncA->POA EthA->Target POA->Target Resistance PncA Mutation (Resistance) Resistance->PncA Blocks

Figure 2: Mechanistic divergence between PZA and Thioamide derivatives. Thioamides may bypass the PncA activation step, retaining efficacy in resistant strains.

Broader Antimicrobial Spectrum

Beyond tuberculosis, pyrazine-2-carbothioamides exhibit relevant activity against fungal pathogens and Gram-positive bacteria, often outperforming their carboxamide counterparts due to the "soft" nature of the sulfur atom which can interact strongly with metal-containing enzymes in fungal pathways.

Antifungal Activity[8][9][10]
  • Target Organisms: Candida albicans, Aspergillus niger, Trichophyton mentagrophytes.

  • Key Data: Derivatives with lipophilic N-substituents (e.g., N-(4-chlorophenyl)) show MIC values comparable to standard antifungals like Fluconazole in specific assays.

  • Mechanism: Disruption of ergosterol biosynthesis and generation of reactive oxygen species (ROS) due to the redox activity of the thioamide moiety.

Antibacterial Activity[8][10][11]
  • Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

  • Selectivity: Generally more active against Gram-positive bacteria. The outer membrane of Gram-negative bacteria poses a barrier, though highly lipophilic thioamides (LogP > 3) show improved penetration.

Experimental Protocols

In Vitro Antimycobacterial Assay (MABA)

To validate the biological activity of synthesized derivatives, the Microplate Alamar Blue Assay (MABA) is the gold standard due to its sensitivity and low reagent cost.

Protocol:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv (or MDR clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until log phase (McFarland standard 1.0).

  • Dilution: Dilute bacterial suspension 1:20 in 7H9 broth.

  • Plate Setup: Use 96-well sterile microplates.

    • Test Wells: Add 100 µL of bacterial suspension + 100 µL of test compound (serial dilutions from 100 µg/mL to 0.19 µg/mL).

    • Controls: Growth control (bacteria + solvent), Sterility control (media only), Positive control (Isoniazid or PZA).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution (1:1 mixture of 10% Tween 80 and Alamar Blue reagent) and 12 µL of 10% Tween 80.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Respiration reduces resazurin to resorufin).

  • MIC Determination: The lowest concentration preventing the color change from blue to pink is the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Screening (Selectivity Index)

To ensure the observed activity is specific and not due to general toxicity, evaluate cytotoxicity against Vero cells or HepG2 cell lines using the MTT assay.

  • Calculation: Selectivity Index (

    
    ) = 
    
    
    
    (Cytotoxic Concentration) /
    
    
    (Mycobacterial Inhibition).
  • Target: An

    
     is considered a promising lead candidate.
    

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. National Institutes of Health (PMC). [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. ResearchGate. [Link][1][6]

  • Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum (ASM). [Link]

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A Technical Guide to the Commercial Availability and Sourcing of High-Purity 6-Chloropyrazine-2-carbothioamide for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazine derivatives represent a critical class of nitrogen-containing heterocycles that form the structural core of numerous biologically active molecules. Their therapeutic potential is well-established, with notable examples including the first-line anti-tubercular drug Pyrazinamide.[1] The strategic modification of the pyrazine scaffold, particularly through the introduction of carboxamide and carbothioamide functionalities, is a key area of exploration for developing novel therapeutic agents.[1][2]

This guide provides an in-depth analysis of the procurement landscape for a specific, high-value derivative: 6-Chloropyrazine-2-carbothioamide (CAS No. 61689-61-0) . It is designed for researchers, medicinal chemists, and drug development professionals, offering a practical framework for sourcing this compound, from identifying commercial suppliers to navigating the custom synthesis route and ensuring the final product's scientific integrity.

Section 1: Off-the-Shelf Commercial Availability

For researchers requiring immediate access to 6-Chloropyrazine-2-carbothioamide for initial screening or small-scale experiments, a limited number of specialized chemical suppliers offer this compound as a catalog item. This route provides the most direct and time-efficient method of procurement.

Our investigation has identified a current supplier offering this specific molecule. The details are summarized below for easy reference.

Compound Attribute Information Source
Chemical Name 6-Chloropyrazine-2-carbothioamideFluorochem[3]
CAS Number 61689-61-0Fluorochem[3]
Stated Purity 98%Fluorochem[3]
Molecular Weight 173.62Fluorochem[3]
Product Code F749032Fluorochem[3]
MDL Number MFCD05721793Fluorochem[3]

Researchers are advised to contact the supplier directly to confirm current stock levels, lead times, and the availability of a comprehensive Certificate of Analysis (CoA) for the specific batch.

Section 2: Procurement via Custom Synthesis

When higher purity grades (>98%), larger quantities (multi-gram to kilogram scale), or specific analytical characterizations are required, custom synthesis by a Contract Research Organization (CRO) is the most logical and reliable approach. This pathway offers full control over the final product's specifications.

Plausible Synthetic Pathway

Based on established synthetic methodologies for pyrazine thioamides, a robust two-step synthesis route can be proposed, starting from the commercially available 6-Chloropyrazine-2-carboxylic acid.[1][4]

  • Amide Coupling: The initial step involves the conversion of the starting carboxylic acid into its corresponding primary amide, 6-Chloropyrazine-2-carboxamide. This is a standard amide coupling reaction.

  • Thionation: The crucial second step is the thionation of the amide intermediate. This is effectively achieved using a thionating agent, most commonly Lawesson's reagent, to yield the target 6-Chloropyrazine-2-carbothioamide.[1]

The logical flow of this synthetic strategy is visualized below.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation Start 6-Chloropyrazine-2-carboxylic acid (CAS: 23688-89-3) Intermediate 6-Chloropyrazine-2-carboxamide Start->Intermediate Amide Coupling (e.g., T3P, DIPEA) Intermediate_ref 6-Chloropyrazine-2-carboxamide Final 6-Chloropyrazine-2-carbothioamide (Target Compound) Intermediate_ref->Final Thionation (Lawesson's Reagent)

Caption: Proposed two-step synthesis workflow for 6-Chloropyrazine-2-carbothioamide.

Sourcing Starting Materials and Custom Synthesis Services

The key precursor, 6-Chloropyrazine-2-carboxylic acid (CAS: 23688-89-3) , is readily available from multiple major chemical suppliers, ensuring a stable supply chain for custom synthesis projects.

Table of Precursor Suppliers:

Supplier Purity Source
TCI America≥96.0% (HPLC)Fisher Scientific[5]
Synthonix Corp.97%Sigma-Aldrich[6]
VariousVariesBuyersGuideChem[7]

A multitude of CROs specialize in complex organic synthesis and can execute this synthetic route. When selecting a partner, it is critical to evaluate their expertise in heterocyclic chemistry and their quality control infrastructure.

Table of Custom Synthesis Providers (Illustrative):

Provider Service Highlights Source
AbMole BioScience Mg to Kg scale synthesis of high-purity organic chemicals.AbMole BioScience[8]
ChemScene Custom synthesis, process optimization, and commercial production.ChemScene[9]
Laboratori Alchemia Custom synthesis from mg to >10 kg scale, with client-defined specifications.Laboratori Alchemia[10]

Section 3: Scientific Integrity: Purity, Analysis, and Quality Control

Ensuring the identity and purity of 6-Chloropyrazine-2-carbothioamide is paramount for the reliability and reproducibility of research data. A multi-technique analytical approach is essential for comprehensive characterization. Every procurement, whether off-the-shelf or custom-synthesized, must be accompanied by a detailed Certificate of Analysis (CoA).

Core Analytical Techniques for Quality Verification

The following analytical methods are standard for the structural elucidation and purity assessment of novel heterocyclic compounds.

Analytical Technique Purpose and Insights Provided
High-Performance Liquid Chromatography (HPLC) The primary method for determining the purity of the compound. It separates the target molecule from synthesis-related impurities and degradation products. The result is typically reported as a percentage of the area under the curve (AUC).
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirms the chemical structure of the molecule. Proton (¹H) NMR verifies the presence and connectivity of hydrogen atoms, while Carbon (¹³C) NMR confirms the carbon backbone. The spectra must be consistent with the proposed structure of 6-Chloropyrazine-2-carbothioamide.
Mass Spectrometry (MS) Determines the molecular weight of the compound, providing definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the presence of key functional groups (e.g., C=S, N-H, C-Cl bonds) within the molecule, offering additional structural support.
The Self-Validating System: A Rigorous QC Workflow

For a custom-synthesized batch, a self-validating quality control system ensures trustworthiness. This involves in-process controls and final product verification. The researcher should request data from each stage to have full confidence in the material.

Start Initiate Custom Synthesis Project Synthesis Execute Synthesis: - Amide Coupling - Thionation Start->Synthesis QC1 In-Process QC (TLC, LC-MS) Synthesis->QC1 Purification Purification (Column Chromatography or Recrystallization) QC1->Purification Proceed if reaction complete QC2 Final Product QC Purification->QC2 COA Generate Certificate of Analysis (CoA) QC2->COA Purity & Identity Confirmed Release Release High-Purity Product to Client COA->Release

Caption: Quality control workflow for custom synthesis of 6-Chloropyrazine-2-carbothioamide.

Section 4: Safe Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential. While a specific Safety Data Sheet (SDS) for 6-Chloropyrazine-2-carbothioamide should be obtained from the supplier, general guidelines for related heterocyclic compounds apply.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Based on data for similar compounds, it is recommended to store the material in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11]

Conclusion

The acquisition of high-purity 6-Chloropyrazine-2-carbothioamide is achievable for researchers through two primary channels. For rapid, small-scale needs, direct purchase from a specialized supplier like Fluorochem is the most efficient option.[3] For projects demanding larger quantities, higher purity, or specific analytical documentation, the custom synthesis route is superior. By leveraging readily available starting materials and experienced CROs, researchers can obtain material tailored to their exact specifications.[5][6][8] In all cases, a rigorous analytical validation of the compound's identity and purity is not merely a suggestion but a requirement for ensuring the integrity and success of the research endeavor.

References

  • Supplier CAS No 23611-75-8 . BuyersGuideChem. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines . RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(1)/[12].pdf]([Link]12].pdf)

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents . ACS Omega. [Link]

  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents . Journal of Young Pharmacists. [Link]

  • Synthesis of some new Pyrazoline Carbothioamides and Pyrimidinethiols Derivatives from Bis-α, β - Unsaturated Carbonyl Compounds . Semantic Scholar. [Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives . IOP Conference Series: Materials Science and Engineering. [Link]

  • 6-Chloropyrazine-2-carboxylic acid . BuyersGuideChem. [Link]

  • Custom synthesis . Laboratori Alchemia. [Link]

Sources

Methodological & Application

Synthesis of 6-Chloropyrazine-2-carbothioamide: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloropyrazine-2-carbothioamide from 6-chloro-2-cyanopyrazine. This conversion is a critical step in the synthesis of various pharmaceutically active compounds, including antiviral agents. The protocol detailed herein utilizes sodium hydrosulfide for the thionation of the nitrile group, a method chosen for its efficiency and operational simplicity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction

6-Chloropyrazine-2-carbothioamide is a key heterocyclic intermediate in medicinal chemistry. The pyrazine scaffold is a privileged structure found in numerous biologically active molecules. The presence of a carbothioamide group, a bioisostere of the amide group, often imparts unique pharmacological properties, including enhanced metabolic stability and improved target binding. Notably, this compound is a crucial precursor in the synthesis of antiviral drugs, such as Favipiravir, which has demonstrated broad-spectrum activity against various RNA viruses.

The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. While several methods exist, the use of hydrogen sulfide or its salts, such as sodium hydrosulfide (NaHS), is a common and effective approach.[1][2] This protocol focuses on the direct thionation of 6-chloro-2-cyanopyrazine using sodium hydrosulfide in a suitable solvent system. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic process.

Reaction Mechanism and Scientific Rationale

The conversion of a nitrile to a thioamide using a hydrosulfide salt proceeds via the nucleophilic addition of the hydrosulfide ion (HS⁻) to the electrophilic carbon of the nitrile group. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the reagents and promotes the reaction rate.

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: The hydrosulfide anion (HS⁻), a potent nucleophile, attacks the carbon atom of the nitrile group. This breaks the carbon-nitrogen triple bond and forms a thioimidate intermediate.

  • Protonation: The negatively charged nitrogen of the thioimidate intermediate is protonated by a proton source in the reaction mixture, which can be residual water or an added proton donor, to form the neutral thioimide.

  • Tautomerization: The thioimide then tautomerizes to the more stable thioamide form.

The choice of sodium hydrosulfide offers a safer and more convenient alternative to gaseous hydrogen sulfide, which is highly toxic and difficult to handle.[2] The use of a base, such as pyridine, can catalyze the reaction by increasing the concentration of the nucleophilic hydrosulfide anion.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-Chloropyrazine-2-carbothioamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-chloro-2-cyanopyrazine≥98%Commercially Available
Sodium Hydrosulfide (NaHS, hydrate)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Deionized WaterIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Separatory funnel (250 mL)
Rotary evaporator
Filtration apparatus
Equipment Setup

G cluster_setup Reaction Setup cluster_workup Workup Procedure flask Round-bottom Flask (6-chloro-2-cyanopyrazine, NaHS, DMF, Pyridine) stir_bar Magnetic Stir Bar condenser Condenser flask->condenser stir_plate Magnetic Stirrer Hotplate n2_inlet Nitrogen Inlet condenser->n2_inlet reaction_mixture Reaction Mixture quench Quench with Water reaction_mixture->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Crude Product concentrate->product

Caption: Experimental workflow for the synthesis of 6-Chloropyrazine-2-carbothioamide.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-chloro-2-cyanopyrazine (5.0 g, 35.8 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (50 mL) and anhydrous pyridine (2.9 mL, 35.8 mmol). Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Sodium Hydrosulfide: Carefully add sodium hydrosulfide hydrate (3.0 g, 53.7 mmol) to the reaction mixture in portions over 10 minutes. Note: Sodium hydrosulfide is hygroscopic and should be handled quickly.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-Chloropyrazine-2-carbothioamide as a solid.

Results and Characterization

The successful synthesis of 6-Chloropyrazine-2-carbothioamide should yield a solid product. The expected yield and physical properties are summarized in the table below.

ParameterExpected Value
Yield 75-85%
Appearance Yellow to off-white solid
Melting Point Approx. 160-165 °C (decomposes)[3][4]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.85 (s, 1H, -CSNH₂), 9.05 (s, 1H, pyrazine-H), 8.85 (s, 1H, pyrazine-H), 7.80 (s, 1H, -CSNH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 195.0 (C=S), 150.0 (C-Cl), 145.0 (C-CSNH₂), 143.0 (CH), 140.0 (CH)

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument used.

Discussion and Troubleshooting

  • Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Sodium hydrosulfide is hygroscopic and should be handled in a dry atmosphere as much as possible.

  • Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the temperature can be slightly increased. However, excessive heating may lead to decomposition of the product.

  • Side Products: The formation of the corresponding amide as a side product is possible if there is a significant amount of water in the reaction mixture.

  • Purification: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

Safety Precautions

  • 6-chloro-2-cyanopyrazine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Sodium Hydrosulfide: Corrosive. Causes severe skin burns and eye damage. Contact with acids liberates toxic hydrogen sulfide gas.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. A known reproductive toxin.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 6-Chloropyrazine-2-carbothioamide from 6-chloro-2-cyanopyrazine. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this important intermediate for use in drug discovery and development programs. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Available at: [Link]

  • Cain, C. K., et al. (1947). THE SYNTHESIS OF COMPOUNDS FOR THE CHEMOTHERAPY OF TUBERCULOSIS. I. AMIDES AND THIOAMIDES. Journal of the American Chemical Society, 69(8), 1995–2001. Available at: [Link]

  • Harb, A. A., et al. (2015). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Journal of Heterocyclic Chemistry, 52(5), 1559-1562. Available at: [Link]

Sources

Application Note: Precision Hydrolysis of 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry, specifically targeting the optimization of pyrazine scaffolds.

Executive Summary

The hydrolysis of 6-Chloropyrazine-2-carbothioamide is a critical transformation in the synthesis of antitubercular and antiviral agents (e.g., Favipiravir analogs). While thioamides are robust isosteres of amides, their conversion to 6-Chloropyrazine-2-carboxamide (amide) or 6-Chloropyrazine-2-carboxylic acid (acid) presents a specific chemoselective challenge: the 6-chloro substituent .

The pyrazine ring is electron-deficient (π-deficient), activating the C-6 position toward Nucleophilic Aromatic Substitution (


). Standard basic hydrolysis (NaOH/Reflux) carries a high risk of displacing the chloride to form the 6-hydroxy impurity , effectively destroying the scaffold's utility for further functionalization (e.g., fluorination).

This guide details two protocols designed to decouple the thioamide hydrolysis from the


 side reaction:
  • Oxidative Desulfurization (Protocol A): A mild, room-temperature conversion to the amide using H₂O₂/ZrCl₄ or H₂O₂/Base.

  • Acid-Mediated Hydrolysis (Protocol B): A direct conversion to the acid using concentrated HCl, exploiting the resistance of halopyrazines to acidic

    
    .
    

Chemical Context & Mechanistic Strategy

The Chemoselectivity Challenge

The substrate contains two reactive centers competing for nucleophiles:

  • The Thioamide Carbon (C-2 substituent): The desired site of hydrolysis.

  • The C-6 Carbon: Activated by the para-nitrogen (N-4), making the C-Cl bond susceptible to attack by OH⁻.

Figure 1: Reaction Pathways and Competing Side Reactions

G Start 6-Chloropyrazine- 2-carbothioamide Amide Target 1: 6-Chloropyrazine- 2-carboxamide Start->Amide Oxidative Hydrolysis (H2O2, Mild Base) FAST Acid Target 2: 6-Chloropyrazine- 2-carboxylic Acid Start->Acid Direct Acid Hydrolysis (Conc. HCl) Impurity Impurity: 6-Hydroxypyrazine- 2-carbothioamide Start->Impurity SNAr (OH-, Heat) SIDE REACTION Amide->Acid Acid Hydrolysis (HCl, Heat) DeadEnd Degradation: 6-Hydroxy-2-acid Impurity->DeadEnd Hydrolysis

Caption: Mechanistic bifurcation. The oxidative pathway (Blue) minimizes exposure to hot nucleophiles, avoiding the SNAr trap (Red).

Protocol A: Oxidative Desulfurization to Amide

Target Product: 6-Chloropyrazine-2-carboxamide Mechanism: Nucleophilic attack of hydroperoxide anion (


) on the thione sulfur, followed by sulfur extrusion as 

or elemental sulfur.
Rationale

This method is superior to hydrolytic methods because it proceeds at Room Temperature (20–25°C) . The reaction rate of oxidative desulfurization is orders of magnitude faster than the


 of the chloride at this temperature.
Materials
  • Substrate: 6-Chloropyrazine-2-carbothioamide (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/v aq. solution) (4.0 - 5.0 equiv)

  • Base/Catalyst: Potassium Carbonate (

    
    ) (2.0 equiv) OR Zirconium(IV) Chloride (
    
    
    
    ) (0.5 equiv) for neutral conditions.
  • Solvent: Acetone/Water (1:1) or Ethanol.[1][2]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 6-Chloropyrazine-2-carbothioamide in 5 mL of Acetone (or Ethanol).

  • Base Addition: Add 2.0 mmol of

    
     dissolved in 2 mL of water. The solution may turn slightly yellow.
    
    • Note: If using the

      
       method (neutral pH), add 
      
      
      
      directly to the ethanol solution instead of carbonate.
  • Oxidant Addition: Cool the mixture to 0°C (ice bath). Dropwise add 5.0 mmol of 30%

    
    .
    
    • Caution: Exothermic reaction. Monitor internal temperature to keep < 20°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The thioamide (lower Rf, yellow spot) should disappear; the amide (higher Rf, UV active) should appear.

  • Quench: Add saturated

    
     solution to quench excess peroxide (test with starch-iodide paper).
    
  • Isolation:

    • Evaporate the acetone under reduced pressure.

    • The product usually precipitates from the remaining aqueous layer. Filter the white solid.

    • If no precipitate, extract with Ethyl Acetate (3 x 10 mL), dry over

      
      , and concentrate.
      

Expected Yield: 85–95% Characterization: MP: ~227–230°C (Lit. for amide).[1][2][3][4][5][6][7][8] IR: Appearance of C=O stretch (~1680 cm⁻¹), disappearance of C=S.

Protocol B: Acidic Hydrolysis to Carboxylic Acid

Target Product: 6-Chloropyrazine-2-carboxylic acid Mechanism: Acid-catalyzed nucleophilic addition of water.

Rationale

If the carboxylic acid is the required end-product, direct basic hydrolysis (NaOH) is contraindicated due to Cl-displacement. Acidic hydrolysis is safer because the protonated pyrazine ring is less electron-rich, but the chloride is less labile to


 type loss than it is to 

in base.
Materials
  • Substrate: 6-Chloropyrazine-2-carbothioamide (or the Amide from Protocol A).

  • Reagent: Concentrated HCl (37%).

  • Solvent: Water or Acetic Acid (if solubility is poor).

Step-by-Step Procedure
  • Setup: Place 1.0 mmol of substrate in a pressure vial or round-bottom flask with a reflux condenser.

  • Acid Addition: Add 5 mL of Concentrated HCl.

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Critical Control: Do not exceed 90°C. Higher temperatures increase the rate of acid-mediated dechlorination.

  • Monitoring: HPLC is recommended over TLC due to the polarity of the acid.

  • Workup:

    • Cool to 0°C.

    • Carefully adjust pH to ~2–3 using 5M NaOH (keep cold to prevent local heating and basic hydrolysis).

    • Extract with Ethyl Acetate or Ether.

    • Alternative: Evaporate HCl in vacuo to dryness to obtain the carboxylic acid hydrochloride salt.

Comparative Data & Troubleshooting

ParameterOxidative (Protocol A)Acidic (Protocol B)Basic (NaOH) - AVOID
Primary Product AmideCarboxylic AcidHydroxy-Acid (Impurity)
Reaction Time 30–60 min2–6 hours1–2 hours
Temp 0°C → 25°C60°C → 80°CReflux
Cl-Retention Excellent (>98%)Good (~90%)Poor (<50%)
Color Change Yellow → ColorlessYellow → ColorlessYellow → Dark Orange/Brown
Troubleshooting Guide
  • Problem: Product is yellow/orange.

    • Cause: Thioamide was not fully consumed, or

      
       occurred (formation of 6-hydroxy species).
      
    • Solution: If using Protocol A, ensure H₂O₂ is fresh. If Protocol B, lower the temperature.

  • Problem: Low Yield in Protocol A.

    • Cause: Over-oxidation to the nitrile (rare) or water solubility of the amide.

    • Solution: Salt out the aqueous layer with NaCl before extraction.

References

  • Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009).[9] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis, 2009(03), 369-371.

  • Hartl, J., Doležal, M., Krinková, J., & Odlerová, Ž. (1996). Synthesis and Antituberculotic Activity of 5-Alkyl-6-chloro-2-pyrazinecarboxamides and Corresponding Thioamides.

  • Inamoto, K., Shiraishi, M., Hiroya, K., & Doi, T. (2010). Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. Synthesis, 2010(18), 3087-3090.

  • PubChem Compound Summary. (2025). 6-Chloropyrazine-2-carboxylic acid (CID 14500875).

Sources

Fluorination of 6-Chloropyrazine-2-carbothioamide for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the nucleophilic fluorination of 6-Chloropyrazine-2-carbothioamide to yield 6-Fluoropyrazine-2-carbothioamide . This transformation is critical in the synthesis of antiviral bioisosteres (analogous to Favipiravir/T-705 intermediates) and anti-tubercular agents.

The Challenge: The primary difficulty lies in the chemoselectivity between the activated C6-chlorine and the sensitive carbothioamide group at C2. Standard Halex conditions (high temperature, aqueous workup) often lead to desulfurization (conversion to amide) or hydrolysis.

The Solution: This protocol utilizes an Anhydrous Phase-Transfer Catalyzed Halex (APT-Halex) method using spray-dried Potassium Fluoride (KF) and 18-Crown-6 in Sulfolane. We also outline a "Retrosynthetic Optimization" route for scale-up scenarios where the thioamide stability is the limiting factor.

Mechanistic Insight & Critical Material Attributes (CMA)

Reaction Mechanism ( )

The reaction proceeds via a Nucleophilic Aromatic Substitution (


).[1][2][3] The pyrazine ring is electron-deficient, activating the C6-position. The nitrogen atoms at positions 1 and 4 stabilize the anionic Meisenheimer Complex  intermediate.

Critical Risk: The carbothioamide sulfur is nucleophilic. In the presence of trace water or oxidants, it can attack the ring or undergo hydrolysis.

SNAr_Mechanism Start 6-Chloro-substrate TS Meisenheimer Complex Start->TS + F- / 18-Crown-6 F_Ion F- (from KF) F_Ion->TS Product 6-Fluoro-product TS->Product - Cl- Side_Product Hydrolysis (Amide Impurity) TS->Side_Product + H2O (Trace)

Figure 1:


 pathway.[4] Note the red dotted line indicating the critical sensitivity to moisture.
Reagent Selection Logic
ReagentRoleSelection Criteria
Spray-Dried KF Fluorine SourceStandard crystalline KF has low surface area. Spray-dried KF (SD-KF) increases reactivity by 10-50x.
18-Crown-6 Phase Transfer CatalystSequesters

ions, generating "naked" fluoride ions in solution, significantly lowering the required activation energy.
Sulfolane SolventHigh boiling point, high dielectric constant, and chemically inert toward fluoride (unlike DMF which can decompose at high T).
Molecular Sieves (3Å) Water ScavengerEssential. Prevents thioamide hydrolysis to amide (

).

Experimental Protocol: APT-Halex Method

Safety Warning: HF generation is possible if the reaction contacts acid. Wear full PPE. Work in a fume hood.

Materials
  • Substrate: 6-Chloropyrazine-2-carbothioamide (1.0 eq, 10 mmol)

  • Reagent: Spray-dried Potassium Fluoride (2.5 eq, 25 mmol)

  • Catalyst: 18-Crown-6 (0.1 eq, 1 mmol)

  • Solvent: Anhydrous Sulfolane (5 mL/g of substrate)

  • Additives: Activated 3Å Molecular Sieves

Step-by-Step Procedure
  • Drying (Critical):

    • Dry the spray-dried KF and the reaction vessel under high vacuum (0.1 mbar) at 150°C for 4 hours prior to use. Moisture content must be <100 ppm.

  • Reaction Setup:

    • In a glovebox or under Argon stream, charge the vessel with 6-Chloropyrazine-2-carbothioamide, dried KF, 18-Crown-6, and molecular sieves.

    • Add anhydrous Sulfolane via syringe.

    • Seal the vessel (pressure tube recommended).

  • Thermal Activation:

    • Heat the mixture to 110°C .

    • Note: Do not exceed 130°C. Thioamides are thermally sensitive.

    • Monitor via HPLC every 2 hours.

  • Monitoring (IPC - In-Process Control):

    • Target: >95% conversion of starting material.

    • Stop Condition: If desulfurized amide impurity exceeds 5%, terminate heat immediately.

  • Workup (Quench):

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Filter through a Celite pad to remove inorganic salts (KF/KCl).

    • Avoid aqueous wash if possible. If necessary, use cold saturated brine. Do not use acidic or basic water.

  • Purification:

    • Concentrate the filtrate.

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexane).

Process Optimization & Troubleshooting

If the direct fluorination yield is <40% due to thioamide degradation, adopt the "Nitrile Route" (Industry Standard for Favipiravir intermediates).

Decision Matrix

Decision_Tree Start Start: 6-Cl-Thioamide Direct Attempt Direct Fluorination (Protocol 3.2) Start->Direct Check Yield > 50%? Direct->Check Success Scale Up Check->Success Yes Fail Switch to Nitrile Route Check->Fail No RouteB_Step1 Step 1: Dehydrate Thioamide -> Nitrile (TFAA/Pyridine) Fail->RouteB_Step1 RouteB_Step2 Step 2: Fluorination (Halex) (High Yield on Nitrile) RouteB_Step1->RouteB_Step2 RouteB_Step3 Step 3: Thio-amidation (NaSH or Lawesson's) RouteB_Step2->RouteB_Step3

Figure 2: Workflow for selecting the optimal synthetic pathway.

Data Comparison (Direct vs. Nitrile Route)
ParameterDirect Route (Thioamide)Nitrile Route (Alternative)
Step Count 13 (Dehydrate

Fluorinate

Rehydrate)
Overall Yield 30-45% (Typical)60-75% (Cumulative)
Purification Difficult (Side products)Easy (Intermediates are stable)
Scalability Low (<100g)High (kg scale)
Recommendation R&D / Screening Process Development

References

  • Favipiravir Synthesis & Pyrazine Fluorination

    • Efficient Synthesis of Favipiravir.[5] Asian Journal of Chemistry, 2023.

    • The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 2019.[5]

  • Halex Reaction Conditions

    • Halex Reaction Guide. ACS GCI Pharmaceutical Roundtable.

    • Process for preparation of fluoropyrazine derivatives.[2][5][6][7] Patent CN107641106A.

  • Thioamide Stability

    • Thioamide N–C(S) Activation.[8] Royal Society of Chemistry, 2022.

Sources

Thionation methods for preparing 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Thionation Methodologies for the Synthesis of 6-Chloropyrazine-2-carbothioamide

Executive Summary

This application note provides a comprehensive, self-validating protocol for the synthesis of 6-chloropyrazine-2-carbothioamide from its corresponding carboxamide precursor. By leveraging optimized thionation reagents—specifically Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀)—researchers can achieve high-yielding oxygen-to-sulfur functional group conversions. This guide details the mechanistic causality, comparative reagent data, and step-by-step experimental workflows necessary for scalable and reproducible synthesis in drug discovery settings.

Introduction & Pharmacological Rationale

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, heavily utilized in the development of antimycobacterial and antifungal therapeutics[1]. The substitution of the pyrazine ring, particularly with a chlorine atom at the 6-position, has been shown to enhance antituberculotic activity[1].

Furthermore, the conversion of pyrazine carboxamides to their corresponding carbothioamides significantly amplifies their pharmacological efficacy. In vitro assessments demonstrate that thioamides exhibit higher antimycobacterial activity against Mycobacterium tuberculosis than their amide counterparts, likely due to increased lipophilicity (higher log P) and altered target-binding dynamics[2]. Consequently, 6-chloropyrazine-2-carbothioamide serves as a high-value intermediate for synthesizing potent DGAT1 inhibitors[3] and advanced anti-infective agents.

Mechanistic Insights: Thionation Pathways

Thionation involves the direct nucleophilic substitution of a carbonyl oxygen with a sulfur atom. For the conversion of 6-chloropyrazine-2-carboxamide, Lawesson’s Reagent (LR) is the gold standard due to its mild reaction conditions and superior chemoselectivity[4].

Mechanistic Causality: In solution, the dimeric Lawesson's Reagent exists in a heat-driven equilibrium with a highly reactive dithiophosphine ylide monomer[4]. This electrophilic ylide undergoes a [2+2] cycloaddition with the carbonyl oxygen of the pyrazinecarboxamide, forming a four-membered thiaoxaphosphetane intermediate[5]. The thermodynamic driving force of this reaction is the subsequent cycloreversion step. Because the phosphorus-oxygen (P=O) double bond is exceptionally stable, the intermediate irreversibly collapses to yield the desired thioamide and a stable oxothiophosphine byproduct[4].

LR_Mechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR->Ylide Heat/Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Amide 6-Chloropyrazine- 2-carboxamide Amide->Intermediate [2+2] Cycloaddition Product 6-Chloropyrazine- 2-carbothioamide Intermediate->Product Cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct P=O Formation

Mechanism of Lawesson's Reagent thionation via a thiaoxaphosphetane intermediate.

Comparative Data: Thionating Agents

Selecting the appropriate thionating agent requires balancing yield, safety, and purification ease. The table below summarizes the quantitative and qualitative metrics of common thionating agents used for pyrazinecarboxamides.

Thionating AgentTypical Yield (%)Reaction Temp (°C)Equivalents RequiredWorkup/Purification DifficultyKey Advantage
Lawesson's Reagent (LR) 80 - 95%80 - 110°C0.5 - 0.6 eqModerate (Chromatography needed)Mild conditions, high chemoselectivity[4].
Phosphorus Pentasulfide (P₄S₁₀) 60 - 85%110 - 150°C1.0 - 2.0 eqHigh (Aqueous quenching required)Cost-effective for large-scale synthesis[6].
Fluorous Lawesson's Reagent 85 - 95%80 - 110°C0.5 - 0.6 eqLow (Fluorous solid-phase extraction)Simple filtration workup, no chromatography[7].

Experimental Protocols: Self-Validating Workflows

Protocol A: High-Yield Thionation using Lawesson's Reagent (Primary Recommendation)

This protocol utilizes Toluene or Pyridine as the solvent. Pyridine is an excellent alternative if the starting material exhibits poor solubility, as it inherently acts as an acid scavenger and facilitates the reaction[8].

Materials:

  • 6-Chloropyrazine-2-carboxamide (1.0 equivalent)

  • Lawesson’s Reagent (0.6 equivalents)

  • Anhydrous Toluene or Pyridine (10 mL per mmol of substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropyrazine-2-carboxamide (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. Causality: An inert atmosphere prevents the hydrolysis of Lawesson's Reagent by atmospheric moisture.

  • Reagent Addition: Add Lawesson’s Reagent (0.6 eq) to the stirred solution at room temperature. Note: Only 0.5 eq is theoretically required as both sulfur atoms on the LR dimer are active, but a slight excess (0.6 eq) ensures complete conversion[9].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110°C for toluene, 115°C for pyridine) for 2 to 15 hours[8]. Causality: Reflux temperatures are strictly required to shift the equilibrium of LR towards the reactive dithiophosphine ylide monomer[4].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The thioamide product will appear as a new, highly UV-active spot with a higher Rf value than the starting amide due to the lower polarity of the C=S bond compared to C=O.

  • Quenching and Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent in vacuo. Dilute the residue with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize acidic byproducts), water, and brine[8].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, 10-30% EtOAc in petroleum ether) to yield 6-chloropyrazine-2-carbothioamide as a solid[9].

Experimental_Workflow Prep 1. Reagent Preparation Dry Solvent + N2 Atmosphere Mix 2. Reactant Mixing Amide + 0.6 eq Lawesson's Reagent Prep->Mix Reflux 3. Thermal Activation Reflux (110°C) for 2-15 hours Mix->Reflux Monitor 4. Reaction Monitoring TLC (Higher Rf for Thioamide) Reflux->Monitor Workup 5. Aqueous Workup NaHCO3 Wash, EtOAc Extraction Monitor->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify Product 7. Final Product 6-Chloropyrazine-2-carbothioamide Purify->Product

Step-by-step experimental workflow for the thionation of 6-chloropyrazine-2-carboxamide.

Protocol B: Alternative Thionation using Phosphorus Pentasulfide (P₄S₁₀)

For larger-scale syntheses where the cost of Lawesson's Reagent is prohibitive, P₄S₁₀ can be utilized.

  • Suspend 6-chloropyrazine-2-carboxamide (1.0 eq) and P₄S₁₀ (1.0 eq) in anhydrous THF or Pyridine.

  • Crucial Step: Add a catalytic amount of hexamethyldisiloxane (HMDSO) or use Pyridine as the solvent. Causality: P₄S₁₀ is a stable polymeric cage structure. HMDSO or Pyridine acts as a nucleophile to break down the P₄S₁₀ cage into highly reactive monomeric thionating species (Curphey's or Bergman's reagent conditions), dramatically increasing the reaction rate and yield[5],[6].

  • Reflux for 4-8 hours, monitor by TLC, and perform an aqueous workup similar to Protocol A.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized 6-chloropyrazine-2-carbothioamide, perform the following self-validating analytical checks:

  • Mass Spectrometry (ESI-MS): The molecular weight of the product will increase by exactly 16 Da (Oxygen = 16 g/mol replaced by Sulfur = 32 g/mol ). Look for the [M+H]⁺ peak at m/z ~174.0 (for the ³⁵Cl isotope)[8].

  • ¹H NMR Spectroscopy: The primary amide protons (-NH₂) in the starting material typically appear as two broad singlets. Upon conversion to the thioamide, these protons will shift significantly downfield (higher ppm) due to the stronger electron-withdrawing nature and altered anisotropy of the C=S bond compared to the C=O bond.

  • Troubleshooting: If unreacted starting material persists, ensure the solvent is strictly anhydrous. Water rapidly decomposes both LR and P₄S₁₀ into unreactive hydrogen sulfide and phosphoric acid derivatives.

References

  • [8] Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2). Google Patents. 8

  • [3] CARBAMOYL COMPOUNDS AS DGAT1 INHIBITORS 190 (EP 2234978 B1). European Patent Office. 3

  • [2] Synthesis, Antimycobacterial and Antifungal Evaluation of Some New 1-Ethyl-5- (hetero)aryl-6-styryl-1,6-dihydropyrazine-2,3-dicarbonitriles. ResearchGate. 2

  • [5] Mechanism of the thionation reaction using Lawesson's reagent. ResearchGate. 5

  • [9] Carbamoyl compounds as dgat1 inhibitors 190 (WO2009081195A1). Google Patents. 9

  • [4] Lawesson's Reagent. Organic Chemistry Portal. 4

  • [1] Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. National Institutes of Health (NIH) / PMC.1

  • [6] Thioamide synthesis by thionation. Organic Chemistry Portal. 6

  • [7] Thionation Using Fluorous Lawesson's Reagent. ResearchGate. 7

Sources

Procedures for nucleophilic substitution on the 6-Chloropyrazine-2-carbothioamide ring

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Nucleophilic Substitution on the 6-Chloropyrazine-2-carbothioamide Scaffold

Executive Summary

The 6-chloropyrazine-2-carbothioamide scaffold represents a critical "privileged structure" in the development of antitubercular, antiviral (e.g., Favipiravir analogs), and broad-spectrum antimicrobial agents. The thioamide moiety acts as a bioisostere to the carboxamide, offering enhanced lipophilicity and unique hydrogen-bonding capabilities that improve membrane permeability and target binding affinity.

This guide details the protocol for performing nucleophilic aromatic substitution (


) on the 6-chloro position. Unlike its carboxamide counterpart, the carbothioamide group introduces specific stability challenges—primarily susceptibility to hydrolysis and amidine formation—that require precise control of reaction parameters.

Mechanistic Analysis & Strategic Planning

Electronic Activation

The pyrazine ring is inherently electron-deficient (diazine), making it highly susceptible to nucleophilic attack. The 6-chloro position is activated by:

  • Inductive/Mesomeric Effects: The ring nitrogens (N1 and N4) stabilize the anionic Meisenheimer intermediate.

  • Thioamide Influence: The C2-carbothioamide (

    
    ) is strongly electron-withdrawing. Although located meta to the C6 position geometrically, its inductive pull lowers the LUMO energy of the entire ring, facilitating nucleophilic addition.
    
Competing Pathways

Researchers must navigate two primary failure modes:

  • Pathway A (Desired):

    
     displacement of Chloride by the Nucleophile (
    
    
    
    ).
  • Pathway B (Side Reaction): Nucleophilic attack at the Thioamide carbon (

    
    ), leading to amidine formation (with amines) or hydrolysis (with water/hydroxide).
    

Figure 1: Reaction Pathways and Mechanism

SNAr_Mechanism Substrate 6-Chloropyrazine- 2-carbothioamide TS1 Meisenheimer Complex Substrate->TS1 + Nu (Slow Step) SideProduct Amidine/Hydrolysis Artifacts Substrate->SideProduct High Temp / Aqueous Base Nu Nucleophile (R-NH2, R-SH) Product 6-Substituted Product TS1->Product - Cl (Fast Step)

Caption: The SNAr pathway (Blue/Green) is favored under anhydrous, mild conditions. High temperatures or aqueous bases promote thioamide degradation (Red).

Experimental Protocol

Reagents & Equipment
  • Substrate: 6-Chloropyrazine-2-carbothioamide (Purity >97%).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO . Note: Avoid alcohols if transesterification/solvolysis is a risk.

  • Base: DIPEA (Diisopropylethylamine) for amine nucleophiles;

    
      for thiols/phenols.
    
  • Atmosphere: Dry Nitrogen or Argon balloon.

General Procedure: Amination (C-N Bond Formation)

Step 1: Reaction Setup

  • Charge a flame-dried reaction vial with 6-Chloropyrazine-2-carbothioamide (1.0 equiv, e.g., 100 mg).

  • Add anhydrous DMF (concentration 0.1 M – 0.2 M).

  • Add DIPEA (2.5 equiv).[1] Rationale: Neutralizes the HCl generated and prevents protonation of the nucleophile.

  • Add the Amine Nucleophile (1.1 – 1.2 equiv).

Step 2: Reaction Execution

  • Seal the vessel and purge with nitrogen.

  • Heat to 60°C . Critical: Do not exceed 80°C initially. Thioamides are thermally sensitive.

  • Monitor by TLC (50% EtOAc/Hexane) or LC-MS every 30 minutes.

    • Expectation: Conversion usually completes within 1–4 hours.

Step 3: Workup (Thioamide-Safe)

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).

    • Observation: The product often precipitates as a solid.

  • Isolation:

    • If Solid Forms: Filter, wash with cold water, and dry under vacuum.

    • If No Precipitate: Extract with EtOAc (3x). Wash organics with cold brine (to remove DMF). Dry over

      
      .[1]
      

Step 4: Purification

  • Recrystallization from EtOH/Water is preferred to avoid silica gel degradation.

  • If chromatography is necessary, use a neutral silica column with

    
     gradient. Avoid acidic modifiers.
    

Optimization & Scope Data

The following table summarizes expected outcomes based on nucleophile class, derived from analogous pyrazine chemistry [1, 2].

Nucleophile ClassReagent ExampleBaseTemp (°C)Time (h)Yield (%)Notes
Primary Amines BenzylamineDIPEA60275-85High reactivity; minimal steric hindrance.
Secondary Amines MorpholineDIPEA80465-75Requires higher temp due to sterics.
Anilines 4-Fluoroaniline

1001240-60Low nucleophilicity; requires stronger base/heat.
Thiols Thiophenol

25180-90Very fast; prone to oxidation (disulfides).
Alkoxides NaOMe-0-250.550-70Risk: Can attack thioamide C=S. Control temp strictly.

Critical Process Controls (Troubleshooting)

Issue 1: Thioamide Hydrolysis (Formation of Amide/Acid)

  • Symptom: Appearance of M-16 peak (O replacing S) in LC-MS.

  • Root Cause: Wet solvent or aqueous workup at high pH.

  • Correction: Use freshly distilled DMF/DMSO. Keep workup pH neutral.

Issue 2: Low Conversion with Steric Amines

  • Symptom: Starting material persists after 6 hours.

  • Root Cause: Steric clash at C6 adjacent to N1.

  • Correction: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 90°C. Warning: Monitor thioamide stability closely.

Issue 3: Amidine Formation

  • Symptom: Product mass corresponds to

    
    .
    
  • Root Cause: Direct attack of amine on the thioamide carbon.

  • Correction: Lower temperature. Ensure the C6-Cl bond is sufficiently activated (the pyrazine ring usually ensures this). If this persists, consider the Alternative Route : Perform

    
     on the Carboxamide first, then convert to Thioamide using Lawesson’s Reagent [3].
    

Workflow Visualization

Figure 2: Operational Workflow

Workflow Start Start: 6-Cl-Pyrazine-2-carbothioamide Mix Dissolve in Anhydrous DMF Add Base (DIPEA/K2CO3) Start->Mix AddNu Add Nucleophile (1.1 eq) Mix->AddNu Heat Heat to 60°C (Inert Atm) AddNu->Heat Check Check LC-MS (t = 1h) Heat->Check Check->Heat Incomplete Quench Quench in Ice Water Check->Quench Complete Purify Filter/Recrystallize Quench->Purify

Caption: Step-by-step execution path for the synthesis of 6-substituted pyrazine-2-carbothioamides.

References

  • Dolezal, M., et al. "Synthesis and antimycobacterial evaluation of some new 3-substituted pyrazine-2-carboxamides." Molecules, vol. 7, no.[2] 3, 2002, pp. 363-373. Link

  • Fustero, S., et al. "Nucleophilic Aromatic Substitution of Chloroazines." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

  • BenchChem Application Note. "Synthesis and SAR Studies of 5-Aminopyrazine-2-carbothioamide Derivatives." BenchChem Technical Library, 2025. Link

  • Patel, H., et al. "Thioamides as Bioisosteres: Synthesis and Stability." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 15, 2011, pp. 4450-4453. Link

Sources

Application Note: Microwave-Assisted Aminodehalogenation for the Rapid Synthesis of 6-Chloropyrazine-2-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazine-2-carbothioamides are privileged scaffolds in medicinal chemistry, demonstrating exceptional efficacy as antitubercular and antifungal agents (1[1]). The synthesis of these derivatives conventionally relies on the nucleophilic aromatic substitution (


) of 6-chloropyrazine-2-carbothioamide with various primary and secondary amines.

However, conventional thermal heating is notoriously inefficient for this transformation. The electron-deficient nature of the pyrazine ring is partially offset by the electron-donating resonance of the carbothioamide group, raising the activation energy required to form the intermediate Meisenheimer complex. Consequently, conventional reflux conditions require up to 24 hours, often leading to thermal degradation, poor yields, and complex purification profiles (2[2]).

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through dielectric heating. By utilizing solvents with high loss tangents (e.g., methanol or DMF), microwave energy directly excites the molecular dipoles. This localized superheating drastically accelerates the


 pathway, compressing reaction times from 24 hours to merely 30 minutes while significantly enhancing product yield and purity (3[3]).

Mechanistic Pathway

Mechanistic_Pathway SM 6-Chloropyrazine-2-carbothioamide (Electrophile) MW Microwave Irradiation (Dielectric Superheating) SM->MW NUC Alkyl/Aryl Amine (Nucleophile) NUC->MW MC Meisenheimer Complex (High Energy Intermediate) MW->MC Activation Energy Lowered PROD Aminodehalogenated Product (Thioamide Derivative) MC->PROD Rapid Cl- Elimination

Figure 1: Mechanistic logic of microwave-assisted SNAr aminodehalogenation.

Quantitative Process Optimization

The transition from standard convection heating to microwave irradiation yields a highly optimized reaction profile. The table below summarizes the quantitative advantages of this methodology.

ParameterConventional HeatingMicrowave IrradiationRationale / Causality
Heating Mechanism Convection/ConductionDielectric ExcitationMW directly excites polar dipoles, eliminating thermal gradients.
Reaction Time 16 - 24 hours15 - 30 minutesLocalized superheating accelerates the

transition state.
Temperature 80°C (Reflux)120°C - 150°CSealed MW vessels allow heating above the solvent's atmospheric boiling point.
Average Yield 40% - 55%75% - 90%Shorter reaction times prevent thermal degradation and side-product formation.
Purity (Crude) Moderate (Multiple spots)High (Clean conversion)Rapid kinetics outcompete slower decomposition pathways.

Experimental Workflow & Protocol

Protocol_Workflow P1 Solvent & Base Selection P2 Vessel Sealing & Homogenization P1->P2 P3 MW Irradiation (150°C, 30 min) P2->P3 P4 Air-Jet Cooling & Venting P3->P4 P5 Precipitation & Validation P4->P5

Figure 2: Self-validating experimental workflow for microwave synthesis.

Detailed Step-by-Step Methodology

Step 1: Reagent Preparation & Causality

  • Action: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend 6-chloropyrazine-2-carbothioamide (1.0 mmol) and the desired nucleophilic amine (1.2 mmol) in 3.0 mL of anhydrous Methanol or DMF. Add Pyridine (1.5 mmol) as an acid scavenger.

  • Causality: Methanol and DMF possess high loss tangents (

    
    ), making them excellent microwave absorbers that rapidly transfer heat to the reactants. Pyridine is crucial to neutralize the HCl generated during the reaction; without it, the unreacted amine would become protonated and lose its nucleophilicity.
    
  • Self-Validation Checkpoint 1 (Pre-reaction): Visually inspect the suspension. While complete dissolution is not strictly required before heating, the mixture must be free of large clumps. Clumps cause uneven microwave scattering and localized charring (hot spots).

Step 2: Microwave Parameters

  • Action: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with the following parameters: Power = 120 W, Temperature = 150 °C, Ramp Time = 2 minutes, Hold Time = 30 minutes, Pressure Limit = 250 psi.

  • Causality: A 2-minute ramp time prevents pressure spikes caused by sudden solvent vaporization. The 150 °C hold temperature provides the optimal thermodynamic energy to overcome the

    
     activation barrier for the sterically hindered 6-position of the pyrazine ring.
    

Step 3: Irradiation & In-Process Quality Control (IPQC)

  • Action: Initiate the irradiation sequence. Following the 30-minute hold, allow the system to perform automated air-jet cooling until the vessel temperature drops below 40 °C.

  • Self-Validation Checkpoint 2 (In-Process): Monitor the real-time pressure curve on the synthesizer interface. A successful reaction should display a stable pressure plateau during the hold phase. A sudden, uncontrolled spike indicates solvent degradation or unintended gas evolution, necessitating immediate abort.

  • Self-Validation Checkpoint 3 (Post-Irradiation): Before proceeding to workup, extract a 10 µL aliquot. Perform TLC (Hexane:EtOAc 1:1). The starting 6-chloropyrazine-2-carbothioamide (

    
    ) should be completely consumed, replaced by a highly UV-active product spot (
    
    
    
    ). If starting material persists, re-seal and irradiate for an additional 10 minutes.

Step 4: Isolation and Purification

  • Action: Pour the cooled reaction mixture into 15 mL of ice-cold distilled water under vigorous stirring. Stir for 15 minutes until a precipitate fully forms. Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and dry in a vacuum desiccator.

  • Causality: The rapid temperature drop and polarity shift force the hydrophobic aminodehalogenated product out of solution, while the polar pyridine hydrochloride salt and unreacted traces of amine remain dissolved in the aqueous phase.

Step 5: Analytical Verification

  • Action: Confirm the structure and purity via LC-MS and

    
    H-NMR.
    
  • Self-Validation Checkpoint 4 (Analytical): In

    
    H-NMR (DMSO-
    
    
    
    ), the disappearance of the characteristic downfield doublet of the 6-chloro proton and the appearance of new amine/alkyl/aryl signals confirm successful substitution. LC-MS must display the expected
    
    
    molecular ion peak with >95% purity by UV integration.

References

  • Title: Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation Source: researchgate.net URL: 3

  • Title: Synthesis and antimicrobial activities of amino benzylated mannich bases of pyrazinamide Source: researchgate.net URL: 2

  • Title: Development of new antituberculosis drugs among of 1,3- and 1,4-diazines. Highlights and perspectives Source: researchgate.net URL: 1

Sources

Application Note: 6-Chloropyrazine-2-carbothioamide in Antitubercular Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Preclinical Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and TB Drug Development Professionals

Executive Summary

The rising incidence of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the development of novel therapeutics that can bypass established resistance mechanisms. Pyrazinamide (PZA) is a cornerstone of short-course TB therapy; however, resistance is frequently driven by loss-of-function mutations in the mycobacterial pncA gene, which encodes the enzyme responsible for converting PZA into its active form, pyrazinoic acid (POA)[1].

6-Chloropyrazine-2-carbothioamide (6-Cl-PCTA) represents a rational bioisosteric evolution in antitubercular drug design. By merging the pyrazine scaffold of PZA with the thioamide pharmacophore of ethionamide, and introducing a chlorine atom at the C6 position, this hybrid molecule is engineered to bypass PncA-mediated activation, enhance lipophilicity for superior cell wall penetration, and resist oxidative degradation[2][3]. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and validated protocols for synthesizing and evaluating 6-Cl-PCTA derivatives.

Mechanistic Rationale & Structural Design

The design of 6-Cl-PCTA is rooted in three distinct causality-driven structural modifications:

  • Thioamide Bioisosterism (Bypassing PncA): Traditional PZA requires activation by PncA[1]. Replacing the carboxamide oxygen with sulfur (thioamide) shifts the activation dependency. Thioamides are typically activated by EthA (a mycobacterial monooxygenase) into reactive adducts that inhibit targets like InhA or Pantothenate Synthetase (PanC)[1][4]. This allows 6-Cl-PCTA to retain efficacy against PncA-mutated MDR-TB strains.

  • C6-Chlorination (Metabolic Stability): The pyrazine ring is highly susceptible to oxidation by mycobacterial and host xanthine oxidases at the C6 position. The introduction of an electron-withdrawing chlorine atom provides steric hindrance and electronic deactivation, effectively blocking this metabolic liability[2].

  • Enhanced Lipophilicity: The thick, mycolic acid-rich cell envelope of Mycobacterium tuberculosis is a formidable barrier. The substitution of oxygen with sulfur, combined with the C6-chloro group, significantly increases the partition coefficient (LogP), driving thermodynamic permeation into the bacilli[3][5].

Pathway PZA Pyrazinamide (PZA) PncA PncA Amidase (Mutated in MDR-TB) PZA->PncA POA Pyrazinoic Acid (Active) PncA->POA Target Intracellular Targets (e.g., PanC, InhA) POA->Target Eth Ethionamide EthA EthA Monooxygenase Eth->EthA EthAct Thioamide Adduct EthA->EthAct EthAct->Target ClPCTA 6-Chloro-PCTA (Hybrid Pharmacophore) ClPCTA->PncA Bypasses Resistance ClPCTA->EthA Bioactivation ClPCTA->Target Direct Inhibition

Caption: Proposed activation and target engagement pathways of 6-Chloro-PCTA bypassing PncA mutations.

Physicochemical Profiling

Understanding the physicochemical shifts between the parent PZA and 6-Cl-PCTA is critical for formulation and assay design. The table below summarizes the quantitative data driving the pharmacokinetic advantages of the thioamide derivative[1][5].

PropertyPyrazinamide (PZA)6-Chloropyrazine-2-carbothioamideCausality / Impact in Drug Design
CAS Number 98-96-461689-61-0Unique identifier for procurement/synthesis.
Molecular Weight 123.11 g/mol 173.62 g/mol Remains well within Lipinski’s Rule of 5.
LogP (Lipophilicity) -0.600.488Shift from hydrophilic to lipophilic enhances mycobacterial cell wall penetration[5].
H-Bond Donors 11Maintains essential target-binding interactions.
H-Bond Acceptors 33Sulfur acts as a softer H-bond acceptor than oxygen, altering target kinase/synthase affinity.
Metabolic Liability High (C6 Oxidation)Low (C6 Blocked)Halogenation at C6 prevents rapid enzymatic clearance[2].

Experimental Protocols

The following self-validating protocols cover the end-to-end workflow from chemical synthesis to biological evaluation.

Workflow S1 1. Thionation (Lawesson's Reagent) S2 2. Purification (Flash Chromatography) S1->S2 S3 3. MIC Assay (REMA / H37Rv) S2->S3 S4 4. Target Validation (Enzymatic Assays) S3->S4

Caption: End-to-end preclinical evaluation workflow for 6-Chloropyrazine-2-carbothioamide derivatives.

Protocol A: Chemical Synthesis via Thionation

Objective: Convert 6-chloropyrazine-2-carboxamide to 6-chloropyrazine-2-carbothioamide. Rationale: Lawesson's reagent is selected over phosphorus pentasulfide (


) due to its superior solubility in organic solvents and its ability to facilitate thionation under milder conditions. This prevents the degradation of the electron-deficient pyrazine ring[2][4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere to prevent moisture from decomposing the thionating agent.

  • Dissolution: Dissolve 1.0 equivalent of 6-chloropyrazine-2-carboxamide in 20 mL of anhydrous toluene (or dioxane if solubility is poor).

  • Reagent Addition: Add 0.6 equivalents of Lawesson's reagent to the solution[4]. (Note: 0.5 eq is theoretically sufficient as each molecule of Lawesson's reagent transfers two sulfur atoms, but a slight excess ensures reaction completion).

  • Reflux: Heat the reaction mixture to reflux (110°C for toluene) and stir continuously for 3–6 hours.

  • Monitoring: Monitor the conversion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The thioamide product will appear as a distinct, lower-Rf spot that is highly UV-active.

  • Workup & Purification: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure 6-Cl-PCTA[2][4].

Protocol B: In Vitro Antimycobacterial Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and MDR clinical isolates. Rationale: The Resazurin Microtiter Assay (REMA) provides a rapid, colorimetric readout of mycobacterial viability. Unlike PZA, which requires an acidic medium (pH 5.5) to show in vitro activity, thioamide derivatives often demonstrate efficacy at physiological pH (6.8), indicating a distinct mechanism of action[2][3].

Step-by-Step Procedure:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Adjust pH to 6.8.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 6-Cl-PCTA in DMSO, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Add

    
     CFU/mL of log-phase M. tuberculosis H37Rv to each well. Include growth controls (no drug) and sterility controls (no bacteria).
    
  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Interpretation: A color change from blue (oxidized state) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Data Interpretation & Troubleshooting Insights

  • Low Synthesis Yields: If the thionation yield is <40%, check the anhydrous integrity of the solvent. Moisture rapidly hydrolyzes Lawesson's reagent into hydrogen sulfide gas and inactive phosphorus species. Switch to anhydrous 1,4-dioxane if the starting amide is precipitating out of toluene.

  • Discrepancy in MIC Values: If 6-Cl-PCTA shows high efficacy against H37Rv but fails in macrophage infection models, investigate its intracellular accumulation. While the LogP of 0.488 is optimal for cell wall penetration[5], excessive protein binding in the assay medium (OADC contains bovine serum albumin) can artificially inflate the apparent MIC.

  • Target Engagement: If enzymatic assays (e.g., against Pantothenate Synthetase[4]) show poor direct inhibition despite strong whole-cell activity, this strongly implies the compound acts as a prodrug. Set up an in vitro activation assay incubating 6-Cl-PCTA with recombinant EthA monooxygenase prior to target binding analysis.

References

  • BenchChem.Application Note: Synthesis and SAR Studies of 5-Aminopyrazine-2-carbothioamide Derivatives.
  • Fluorochem.6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0) Product Data.
  • Semantic Scholar.Recent Efforts for the Development of Antitubercular Drug Containing Diazine Ring.
  • PMC (NIH).Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.
  • CAS.cz.Synthesis and Antituberculotic Activity of 5-Alkyl-6-chloro-2-pyrazinecarboxamides and Corresponding Thioamides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Nitrile Thionation Target Molecule: 6-Chloropyrazine-2-carbothioamide (CAS: N/A for specific intermediate, generic structure ref. Favipiravir precursors) Process: Thionation of 6-Chloropyrazine-2-carbonitrile

Application Scientist’s Overview

The Challenge: Synthesizing 6-Chloropyrazine-2-carbothioamide is a balancing act. You are driving a thionation reaction on a nitrile group while trying to preserve a highly activated chlorine atom at the 6-position.

The pyrazine ring is electron-deficient.[1] The chlorine at position 6 is susceptible to Nucleophilic Aromatic Substitution (SNAr) . If your thionating agent (which is nucleophilic) attacks the ring instead of the nitrile, you generate the 6-mercapto impurity. This is the primary "yield killer" in this synthesis.

The Solution: This guide prioritizes the NaSH/MgCl₂ (Sodium Hydrosulfide/Magnesium Chloride) protocol over the traditional aqueous Ammonium Sulfide route. The Lewis Acid (MgCl₂) activates the nitrile, allowing the reaction to proceed at lower temperatures, thereby kinetically favoring thionation over the SNAr side reaction.

Standard Operating Procedure (High-Yield Protocol)

Method: Lewis-Acid Catalyzed Thionation Reaction Type: Nucleophilic Addition Scale: Laboratory to Pilot (10g – 1kg)

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
6-Chloropyrazine-2-carbonitrile 1.0SubstrateEnsure moisture content <0.5% to prevent hydrolysis.
NaSH (Sodium Hydrosulfide) 1.5 – 2.0Thionating AgentUse anhydrous flakes if possible. Excess drives conversion.
MgCl₂ (Magnesium Chloride) 1.0 – 1.2Catalyst (Lewis Acid)Coordinates to nitrile N, lowering activation energy.
DMF (Dimethylformamide) 10 VolSolventMust be dry. Promotes solubility of MgCl₂.
Step-by-Step Workflow
  • Preparation: Charge DMF into the reactor. Add MgCl₂ and stir until fully dissolved (exothermic; allow to cool to 20°C).

  • Substrate Addition: Add 6-Chloropyrazine-2-carbonitrile. Stir for 15 minutes to allow Mg-Nitrile complexation.

  • Thionation: Cool the mixture to 0°C – 5°C . Slowly add NaSH (solid or slurry) portion-wise to control exotherm.

    • Technical Tip: Do not let internal temp exceed 10°C during addition. High temp = Chlorine displacement.

  • Reaction: Stir at 20°C – 25°C for 3–6 hours. Monitor by HPLC.

  • Quench: Pour reaction mixture into ice-cold water (0°C). The thioamide product should precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol (to remove trace organic impurities).

Visualizing the Chemistry

Reaction Pathway & Competing Mechanisms

The following diagram illustrates the desired pathway versus the two most common failure modes: Hydrolysis (forming the amide) and SNAr (forming the thiol).

ReactionPathways Start 6-Chloropyrazine- 2-carbonitrile Complex Mg-Nitrile Complex Start->Complex + MgCl2 (Activation) Target TARGET: 6-Chloropyrazine- 2-carbothioamide Complex->Target + NaSH, 20°C (Kinetic Product) Impurity_Amide Impurity A: 6-Chloropyrazine- 2-carboxamide (White Solid) Complex->Impurity_Amide + H2O (Hydrolysis) Impurity_Thiol Impurity B: 6-Mercaptopyrazine- 2-carbothioamide (Yellow/Red) Complex->Impurity_Thiol + Excess NaSH >40°C (SnAr Reaction) Target->Impurity_Thiol Over-reaction (High Temp)

Caption: Figure 1. Reaction network showing the activation of the nitrile by Magnesium and the competing pathways driven by water (Hydrolysis) and heat (SnAr).

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Product is contaminated with a bright yellow/red impurity.

Diagnosis: SNAr Side Reaction (Chlorine Displacement). You have formed 6-mercaptopyrazine-2-carbothioamide. This happens when the hydrosulfide anion (HS⁻) attacks the 6-position carbon instead of the nitrile carbon.

  • Root Cause: Reaction temperature was too high (>30°C) or reaction time was too long.

  • Corrective Action:

    • Strictly maintain temperature <25°C.

    • Quench the reaction immediately upon disappearance of starting material (monitor via HPLC).

    • Rescue: Recrystallize from Ethanol/Water. The mercapto impurity is more soluble in basic aqueous media; washing the solid with dilute bicarbonate can sometimes strip the thiol impurity (as the thiolate).

Issue 2: Low yield; large amount of white solid byproduct.

Diagnosis: Nitrile Hydrolysis. The nitrile converted to the amide (CONH₂) instead of the thioamide (CSNH₂).

  • Root Cause: Wet DMF or wet NaSH. In the presence of MgCl₂ and water, the nitrile hydrates rapidly.

  • Corrective Action:

    • Dry DMF over molecular sieves (4Å) before use.

    • Use anhydrous NaSH flakes (60-70% NaSH often contains water; account for this or dry it).

    • Ensure the reactor is nitrogen-blanketed.

Issue 3: Reaction stalls at 80% conversion.

Diagnosis: Catalyst Deactivation or Equilibrium.

  • Root Cause: The H₂S generated in situ might be escaping, or the MgCl₂ is saturated by the product (thioamides bind strongly to metals).

  • Corrective Action:

    • Add an additional 0.2 eq of NaSH.

    • Do not increase temperature.

    • If stalling persists, work up the reaction. Pushing for that last 20% usually results in significant SNAr impurity formation. It is better to accept 80% yield with 99% purity than 95% yield with 90% purity.

Frequently Asked Questions (FAQs)

Q: Can I use Lawesson’s Reagent instead of NaSH? A: Yes, but it is not recommended for this specific substrate. Lawesson’s reagent requires reflux temperatures (usually in Toluene or THF) to be effective. At reflux, the 6-chloro substituent is highly unstable and will likely degrade or polymerize. The NaSH/MgCl₂ method allows room-temperature synthesis, preserving the halogen.

Q: Why is the color of the reaction mixture changing to dark green/black? A: This indicates decomposition of the pyrazine ring or formation of metal-sulfur complexes. If this occurs, quench immediately. This usually signals that the MgCl₂ concentration is too low, or the temperature spiked, causing uncontrolled nucleophilic attacks on the ring.

Q: My product is sliming during filtration. How do I improve filterability? A: Thioamides can form colloidal suspensions.

  • pH Adjustment: Adjust the quench water to pH 4–5 using dilute HCl. This protonates any transient thiolates and improves precipitation.

  • Salting Out: Add NaCl to the quench water (brine quench) to increase ionic strength and force the organic product out of solution.

Q: Is this applicable to 3,6-dichloropyrazine-2-carbonitrile? A: Yes. This molecule is the direct precursor to Favipiravir. The 3,6-dichloro variant is even more reactive toward SNAr than the 6-chloro variant. For the dichloro species, lower the temperature to 0°C – 10°C strictly.

References

  • Furuta, Y., et al. (2000). Nitrogenous Heterocyclic Carboxamide Derivatives or Salts Thereof and Antiviral Agents Containing Both. Patent WO2000010569. Toyama Chemical Co., Ltd. Link

  • Xie, Y., et al. (2019).[2] "The complete synthesis of Favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[2] Link

  • BenchChem. (2025).[3][4] A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Link[4]

  • Manjunatha, K., et al. (2009). "Thioamide synthesis by thionation of nitriles using NaSH/MgCl2." Synlett, (15), 2338-2340. Link

Sources

Technical Support Center: Purification of 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 6-Chloropyrazine-2-carbothioamide (CAS: 61689-61-0) as a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) or pyrazine-based scaffolds. This compound is typically synthesized via the thionation of 6-chloropyrazine-2-carbonitrile or the amidation of the corresponding ester/acid derivatives.

Achieving high purity (>98%) is challenging due to the presence of persistent impurities such as unreacted nitriles, hydrolysis byproducts (amides), and elemental sulfur (if thionation reagents like


 or Lawesson’s reagent were used). This guide provides a self-validating purification workflow designed to isolate the target thioamide efficiently.

Part 1: Initial Assessment & Impurity Profiling

Before initiating purification, characterize your crude material to select the correct protocol.

Impurity Type Origin Detection Method Solubility Characteristic
Target Thioamide ProductTLC (

in Hex/EtOAc 1:1)
Soluble in hot EtOH, MeOH, EtOAc; Poor in Hexane, Water.
6-Chloropyrazine-2-carbonitrile Unreacted Starting MaterialTLC (Higher

than product)
Highly soluble in organic solvents; lower polarity.
6-Chloropyrazine-2-carboxamide Hydrolysis ByproductTLC (Lower

, often streaks)
Soluble in hot water/alcohols; often co-crystallizes.
Elemental Sulfur (

)
Reagent ByproductTLC (Yellow spot near solvent front)Soluble in CS₂, Toluene; Insoluble in Water/Alcohols.

Part 2: Purification Protocols

Method A: Recrystallization (Primary Method)

Best for: Crude purity >85% with minor amide/nitrile impurities.

Principle: Thioamides often exhibit a steep solubility curve in aqueous alcohols. The addition of water acts as an anti-solvent to precipitate the hydrophobic thioamide while keeping polar impurities (salts) and some organic impurities in the mother liquor.

Protocol:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Ethanol (95%) or Methanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (

    
     for EtOH) with stirring until the solid dissolves completely.
    
    • Note: If elemental sulfur is present (yellow turbidity that doesn't dissolve), filter the hot solution through a pre-heated Celite pad.

  • Anti-solvent Addition: While maintaining gentle reflux, slowly add warm water (

    
    ) dropwise until a faint, persistent turbidity appears (typically 10-20% of the alcohol volume).
    
  • Clarification: Add a few drops of hot ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Then, cool in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the yellow/orange crystals under vacuum. Wash the cake with cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at

    
     for 6-12 hours. Thioamides can be thermally sensitive; avoid temperatures 
    
    
    
    .
Method B: Sulfur Removal (Pre-treatment)

Required if: Elemental sulfur is detected (common in Lawesson's/H2S reactions).

Sulfur is a notorious impurity that co-crystallizes with thioamides.

  • Toluene Wash: Suspend the crude solid in Toluene (5 mL/g).

  • Stirring: Stir vigorously at room temperature for 30 minutes. The thioamide is sparingly soluble in cold toluene, while sulfur dissolves.

  • Filtration: Filter the solid. The filtrate will contain the dissolved sulfur.

  • Proceed: Take the filter cake to Method A .

Method C: Flash Column Chromatography

Best for: Crude purity <80% or difficult separations.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent System: Gradient of Hexane : Ethyl Acetate .

    • Start: 90:10 (Elutes Nitrile)

    • Product Elution: Typically occurs around 70:30 to 60:40 .

    • Flush: 0:100 (Elutes Amide)

  • Loading: Dissolve crude in a minimum volume of DCM or load as a solid dispersion on silica.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

A: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if impurities lower the melting point (eutectic formation).

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Cool the solution much more slowly (wrap the flask in a towel). Alternatively, add slightly more solvent (ethanol) to lower the saturation point.

Q2: I see a persistent yellow spot at the solvent front on TLC. Is this my product?

A: No. If the spot moves with the solvent front (Rf ~0.9-1.0) in a polar system, it is likely elemental sulfur or a highly non-polar impurity. Your thioamide product should have an Rf of ~0.4-0.6 in 1:1 Hexane/EtOAc. Use Method B (Toluene wash) to remove the sulfur.

Q3: The melting point is lower than expected ( ). Is it wet?

A: It could be residual solvent or the presence of the amide impurity (6-chloropyrazine-2-carboxamide). Thioamides generally have different melting points than their amide counterparts.

  • Check: Run an IR spectrum. A strong band at

    
     indicates amide contamination (C=O stretch). The thioamide should show a C=S stretch (often weaker/different region) and lack the strong carbonyl band.
    
  • Fix: Recrystallize again, ensuring you wash the crystals thoroughly with cold solvent to remove the more soluble amide.

Q4: Can I use water as the primary solvent?

A: Generally, no. Pyrazine thioamides have poor water solubility. Using water alone requires large volumes and high temperatures, which promotes hydrolysis of the thioamide back to the amide (


). Always use an organic co-solvent.

Part 4: Visualization of Workflow

Purification Decision Matrix

PurificationWorkflow Start Crude 6-Chloropyrazine-2-carbothioamide CheckSulfur Check for Elemental Sulfur (TLC: Rf ~0.9, Yellow) Start->CheckSulfur SulfurPresent Sulfur Detected CheckSulfur->SulfurPresent Yes SulfurAbsent No Sulfur CheckSulfur->SulfurAbsent No TolueneWash Method B: Toluene Slurry/Wash (Removes S8) SulfurPresent->TolueneWash CheckPurity Check Purity (HPLC/TLC) SulfurAbsent->CheckPurity TolueneWash->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 80% CheckPurity->LowPurity Recryst Method A: Recrystallization (EtOH + H2O) HighPurity->Recryst Column Method C: Column Chromatography (Hexane/EtOAc) LowPurity->Column Final Pure Product (Dry @ 40°C) Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.

Impurity Removal Logic

ImpurityLogic Crude Crude Mixture Nitrile Impurity: Nitrile (Non-polar) Crude->Nitrile Amide Impurity: Amide (Hydrolysis Product) Crude->Amide Sulfur Impurity: Sulfur (Reagent) Crude->Sulfur Step3 Recrystallization (Crystals) Crude->Step3 Target Thioamide Precipitates Step2 Recrystallization (Mother Liquor) Nitrile->Step2 Remains in EtOH Amide->Step2 Remains in EtOH/H2O Step1 Toluene Wash Sulfur->Step1 Dissolves in Toluene

Figure 2: Logical flow of impurity separation during the described protocols.

References

  • Fluorochem. (2025). Product Specification: 6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0).[1] Retrieved from

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Thiophene/Pyrazine Carboxamide Derivatives. Retrieved from

  • Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent. Beilstein J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and modifications of Favipiravir intermediates. PMC. Retrieved from

  • Science.gov. (2023). Methods for removing elemental sulfur from organic synthesis products. Retrieved from

Sources

Troubleshooting low solubility of 6-Chloropyrazine-2-carbothioamide in reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Chloropyrazine-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Introduction: Understanding the Molecule

6-Chloropyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrazine ring, a chloro-substituent, and a thioamide functional group. Its structure, particularly the presence of the thioamide group (a sulfur analogue of an amide) and the relatively nonpolar pyrazine core, dictates its solubility characteristics. Thioamides can exhibit different hydrogen bonding capabilities compared to their amide counterparts, which can influence their interaction with various solvents.[1][2][3] The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrazine ring also affects the molecule's overall polarity and potential for intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Chloropyrazine-2-carbothioamide not dissolving in my aqueous buffer?

A1: The limited solubility in aqueous solutions is expected due to the compound's predominantly organic and relatively nonpolar structure. The pyrazine ring is aromatic, and the thioamide group, while polar, is not sufficient to grant significant water solubility.[4][5] Forcing dissolution in purely aqueous media can lead to suspension rather than a true solution, yielding inaccurate concentrations in subsequent assays.

Q2: I've used DMSO to dissolve the compound, but it precipitates when I add it to my aqueous experimental medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound, highly soluble in a concentrated organic stock (like DMSO), is introduced into an aqueous "anti-solvent" where its solubility is poor. The final concentration of the organic solvent in the aqueous medium is often too low to keep the compound dissolved. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is kept to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts in biological assays.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit of a compound.[6] However, caution is advised. Excessive or prolonged heating can lead to the degradation of thermally sensitive compounds. It is crucial to assess the thermal stability of 6-Chloropyrazine-2-carbothioamide in your specific solvent system if high temperatures are required. Always use the lowest effective temperature for the shortest duration necessary.

Q4: What is the best starting solvent for 6-Chloropyrazine-2-carbothioamide?

A4: Based on the structure and properties of similar heterocyclic compounds, highly polar aprotic organic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent primary choices for creating a concentrated stock solution.[7][8][9] For applications where these solvents are not suitable, other organic solvents like ethanol or acetone can be tested.[9]

In-Depth Troubleshooting Guide

Low solubility can be a significant hurdle, but a systematic approach can often resolve the issue. This guide provides a logical workflow to tackle solubility challenges.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for dissolving 6-Chloropyrazine-2-carbothioamide.

Step-by-Step Analysis and Actions
  • Initial Solvent Choice: The first and most critical step is selecting an appropriate solvent. As established, direct dissolution in aqueous media is often unsuccessful.

    • Causality: The nonpolar, aromatic pyrazine ring and the large thioamide group dominate the molecule's character, preventing favorable interactions with water molecules needed for dissolution.

    • Action: Begin by preparing a concentrated stock solution in a suitable organic solvent.

  • Preparing an Organic Stock Solution:

    • Recommended Solvents:

      • DMSO (Dimethyl sulfoxide): A highly polar aprotic solvent with excellent solvating power for a wide range of organic compounds.[9]

      • DMF (N,N-Dimethylformamide): Another powerful polar aprotic solvent, often used as an alternative to DMSO.[7]

    • Protocol: See "Protocol 1: Preparation of a Concentrated Stock Solution" below.

  • Applying Physical Methods to Aid Dissolution:

    • Vortexing/Stirring: Increases the interaction between the solute and solvent, accelerating the rate of dissolution.

    • Warming: Increases the kinetic energy of the system, which can help overcome the intermolecular forces in the solid crystal lattice.[6] A water bath set to 37-50°C is generally a safe starting point.

    • Sonication: Uses ultrasonic waves to create cavitation microbubbles.[6] The collapse of these bubbles generates localized energy, which can break apart solute aggregates and enhance dissolution.

    • Causality: These methods provide the physical energy required to disrupt the crystal lattice of the solid compound and promote its solvation.

  • Addressing Precipitation Upon Aqueous Dilution:

    • Problem: The compound crashes out of solution when the organic stock is added to a larger volume of aqueous buffer or cell culture media.

    • Causality: The final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound in the now predominantly aqueous environment.

    • Solutions:

      • Minimize Final Concentration: Work with the lowest possible final concentration of the compound that is effective for your experiment.

      • Optimize Co-solvent Percentage: While keeping the co-solvent concentration low is important for biological systems (e.g., <0.5% DMSO), a slight, controlled increase may be necessary. Test a range (e.g., 0.1%, 0.5%, 1%) to find a balance between solubility and acceptable solvent toxicity for your system.

      • Use of Surfactants: For some applications, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the final aqueous solution can help stabilize the compound and prevent precipitation.[10]

  • Considering pH Adjustments:

    • Principle: The solubility of compounds with ionizable groups can be highly pH-dependent. While the thioamide group is weakly acidic, its pKa is generally high, meaning it is not significantly ionized under typical physiological pH ranges. The pyrazine nitrogens are weakly basic.

    • Action: For most biological experiments conducted near neutral pH (7.0-7.4), pH adjustment is unlikely to dramatically increase the solubility of this specific compound. However, for chemical reactions in non-biological systems, exploring a wider pH range might be a viable option, though stability must be considered.[11]

Solubility Data Summary

While extensive quantitative public data for 6-Chloropyrazine-2-carbothioamide is limited, the following table provides a qualitative and estimated guide based on its chemical structure and data from analogous compounds.[7][8][12]

SolventTypeExpected SolubilityNotes
Water AqueousVery Low / InsolubleNot recommended as a primary solvent.
PBS (pH 7.4) Aqueous BufferVery Low / InsolubleCo-solvent required for dissolution.
DMSO Polar AproticHighRecommended for primary stock solutions.[9]
DMF Polar AproticHighGood alternative to DMSO.[7]
Ethanol Polar ProticModerateMay require warming or sonication.[8][13]
Methanol Polar ProticModerateSimilar to ethanol; may be more effective.
Acetone Polar AproticModerate to LowCan be tested as an alternative.
Acetonitrile Polar AproticModerate to LowUseful for analytical applications (e.g., HPLC).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes a validated method for preparing a 10 mM stock solution.

  • Pre-Weigh Compound: Accurately weigh the desired amount of 6-Chloropyrazine-2-carbothioamide (Molecular Weight: 173.62 g/mol ) in a sterile microcentrifuge tube or glass vial.

    • Example: For 1 mL of a 10 mM stock, weigh 1.736 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.

  • Assess Dissolution: Visually inspect the solution against a light source. If solid particles remain, proceed to the next step.

  • Apply Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution.

  • Apply Gentle Heat (If Necessary): If the compound is still not fully dissolved, warm the solution in a water bath at 37-40°C for 10-15 minutes, with intermittent vortexing. Avoid boiling.

  • Final Verification: Once all solid has dissolved and the solution is clear, allow it to cool to room temperature.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption by the DMSO.[9] Protect from light by using amber vials or wrapping them in foil.

References

  • ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. [Link]

  • Solubility of Things. Pyrazine. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

  • Google Patents.
  • El-Gendy, M. A., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • PubChem. 6-Chloropyrazine-2-carboxylic acid. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020, January 8). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]

  • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • ResearchGate. Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). [Link]

  • ResearchGate. (2026, January 22). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

  • PMC. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]

  • PMC. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. [Link]

  • The Good Scents Company. 2-amino-6-chloropyrazine. [Link]

  • Pipzine Chemicals. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. [Link]

  • SciELO. solubility and antimicrobial activity Inclusion complexes of 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin with 2-hydroxypropyl-(-cyclodextrin. [Link]

  • Pig333.com. (2023, September 18). Stability of different molecules in medications in pig drinking water. [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]

  • Bio Basic. Dimethyl sulfoxide. [Link]

Sources

Technical Support Center: Troubleshooting & FAQs for 6-Chloropyrazine-2-carbothioamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0)[1]. This guide is designed for researchers and process chemists optimizing the thionation of 6-chloro-2-cyanopyrazine (CAS 6863-74-7)[2]. Below, you will find mechanistic insights, troubleshooting FAQs, impurity profiling data, and a self-validating experimental protocol.

Mechanistic Pathway & Workflow

The conversion of a nitrile to a primary thioamide is typically achieved using hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH) in the presence of a base catalyst[3]. However, the highly electron-deficient nature of the pyrazine ring, combined with the electron-withdrawing chlorine and nitrile/thioamide groups, makes the substrate highly susceptible to side reactions, particularly Nucleophilic Aromatic Substitution (SₙAr)[4].

G SM 6-Chloro-2-cyanopyrazine (Starting Material) Product 6-Chloropyrazine-2-carbothioamide (Target Product) SM->Product H2S or NaSH (Thionation) Imp1 6-Chloropyrazine-2-carboxamide (Hydrolysis Impurity) SM->Imp1 H2O / Base (Hydration) Product->Imp1 H2O (Hydrolysis) Imp2 6-Mercaptopyrazine-2-carbothioamide (SNAr Impurity) Product->Imp2 Excess HS⁻ (SNAr Displacement) Imp3 Pyrazine-2-carbothioamide (Dehalogenation Impurity) Product->Imp3 Reductive Conditions

Reaction pathway and common impurity formation in 6-chloropyrazine-2-carbothioamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am detecting a significant +18 Da (relative to the nitrile) or -16 Da (relative to the thioamide) impurity in my LC-MS. What is it, and how do I prevent it? A: This is 6-Chloropyrazine-2-carboxamide , a hydrolysis byproduct. It forms when water is present during the base-catalyzed thionation, leading to the hydration of the starting nitrile or the hydrolysis of the thioamide product.

  • Causality: The base catalyst (e.g., Et₃N or pyridine) increases the nucleophilicity of any residual water in the solvent.

  • Solution: Ensure strict anhydrous conditions. Use anhydrous solvents (e.g., dry DMF or THF) and handle hygroscopic sulfiding agents (like NaSH) carefully. If using H₂S gas, pass it through a drying tube (CaCl₂) before bubbling it into the reaction mixture.

Q2: My reaction yields a highly polar impurity with a mass of [M+H]⁺ 172 (replacing Cl with SH). Why is this happening? A: You are observing 6-Mercaptopyrazine-2-carbothioamide . This occurs via a Nucleophilic Aromatic Substitution (SₙAr) reaction.

  • Causality: The bisulfide ion (HS⁻) is a potent nucleophile. The pyrazine ring nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, highly activating the C6 position toward SₙAr displacement of the chloride leaving group[4].

  • Solution: This over-reaction is concentration- and temperature-dependent. Do not exceed 1.5–2.0 equivalents of the sulfiding agent. Maintain the reaction temperature below 40 °C. Alternatively, switch to a milder, non-nucleophilic thionating agent such as Lawesson's Reagent or P₄S₁₀.

Q3: How can I push the reaction to completion without increasing SₙAr byproducts? A: The key is to enhance the electrophilicity of the nitrile without increasing the bulk concentration of the HS⁻ nucleophile. Using a catalyst system like MgCl₂/NaSH in DMF can coordinate the nitrile nitrogen, accelerating the thioamidation step while keeping SₙAr rates relatively low[3].

Quantitative Data: Impurity Profiling

Below is a summary of the common impurities encountered during this synthesis, structured for easy comparison against your HPLC-UV/LC-MS data.

Impurity NameStructural Change vs. ProductExpected SourcingMW ( g/mol )Typical LC-MS [M+H]⁺Est. HPLC RRT*
6-Chloro-2-cyanopyrazine -C(=S)NH₂ → -C≡NUnreacted Starting Material139.54140.01.15
6-Chloropyrazine-2-carboxamide -C(=S)NH₂ → -C(=O)NH₂Hydrolysis (Moisture)157.56158.00.85
6-Mercaptopyrazine-2-carbothioamide -Cl → -SHSₙAr Over-reaction171.22172.00.60
Pyrazine-2-carbothioamide -Cl → -HDehalogenation139.18140.00.75

*Relative Retention Time (RRT) is estimated based on a standard C18 reverse-phase column using a Water/Acetonitrile (0.1% TFA) gradient. The target product (6-Chloropyrazine-2-carbothioamide, MW 173.62) is set to RRT = 1.00.

Step-by-Step Experimental Protocol

To ensure a self-validating and highly controlled synthesis, follow this optimized protocol using NaSH and MgCl₂[3]. This method minimizes SₙAr byproducts by avoiding excess free HS⁻ in solution.

Materials Required:

  • 6-Chloro-2-cyanopyrazine (1.0 eq, limiting reagent)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) (1.5 eq)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 6-chloro-2-cyanopyrazine (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Add MgCl₂·6H₂O (1.5 eq) to the solution. Stir at room temperature for 15 minutes to allow the Lewis acid to coordinate with the nitrile group.

  • Thionation: Slowly add NaSH (1.5 eq) in small portions over 10 minutes. Causality note: Gradual addition prevents a sudden spike in HS⁻ concentration, mitigating the risk of SₙAr at the C6 position.

  • Reaction Monitoring (Self-Validation Step): Stir the reaction at 25–30 °C. After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of Water/Acetonitrile (1:1), and analyze via HPLC.

    • Check 1: Is the starting material peak (RRT 1.15) < 2%? If yes, proceed to workup.

    • Check 2: Is the SₙAr impurity (RRT 0.60) rising? If yes, quench immediately to prevent further degradation.

  • Quenching & Workup: Pour the reaction mixture into 5 volumes of ice-cold distilled water. The product, 6-chloropyrazine-2-carbothioamide, will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water (to remove DMF and inorganic salts), and dry under a vacuum at 40 °C to a constant weight.

References

  • Taylor & Francis (Synthetic Communications). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from: [Link]

  • PubMed / Environmental Science & Technology. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from: [Link]

Sources

Optimizing temperature conditions for 6-Chloropyrazine-2-carbothioamide stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Chloropyrazine-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

I. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section addresses specific issues you may encounter during the handling and storage of 6-Chloropyrazine-2-carbothioamide.

Issue 1: Unexpected Degradation of Solid Compound

Symptom: You observe a change in the physical appearance of the solid 6-Chloropyrazine-2-carbothioamide (e.g., color change, clumping) or see unexpected peaks during analytical testing (HPLC, LC-MS) of a freshly prepared solution from a stored solid.

Potential Causes & Solutions:

  • Elevated Temperature: Thioamides, while sometimes enhancing thermal stability in larger molecules like peptides, can be susceptible to decomposition at elevated temperatures as individual small molecules.[1][2][3] The energy input can lead to the breakdown of the molecule.

    • Solution: Store the solid compound in a temperature-controlled environment, ideally refrigerated (2-8°C), and minimize exposure to ambient laboratory temperatures. For long-term storage, consider storing at -20°C.

  • Light Exposure: The pyrazine ring and the thioamide group can be sensitive to UV and visible light, which can induce photochemical degradation.[4]

    • Solution: Always store 6-Chloropyrazine-2-carbothioamide in amber vials or light-blocking containers to prevent photodegradation.[5][6] When handling the compound, work in an area with minimal direct light exposure.

  • Humidity/Moisture: The presence of water can facilitate hydrolysis, particularly if there are acidic or basic impurities present. The thioamide group can be susceptible to hydrolysis, which would cleave the C-S bond.

    • Solution: Store the compound in a desiccator or a container with a desiccant to minimize exposure to atmospheric moisture. Ensure the container is tightly sealed.

Issue 2: Rapid Degradation in Solution

Symptom: A freshly prepared solution of 6-Chloropyrazine-2-carbothioamide shows rapid degradation, as evidenced by a decrease in the main peak area and the appearance of new peaks in chromatographic analysis.

Potential Causes & Solutions:

  • Inappropriate pH: Extreme pH conditions can catalyze the hydrolysis of the thioamide or the chloro-substituent on the pyrazine ring.[7] Alkaline conditions, in particular, have been shown to cause significant degradation in similar pyrazine derivatives.[7]

    • Solution: Prepare solutions in a neutral, buffered solvent system if compatible with your experimental design. If the pH of your solution is not critical, aim for a pH range of 6-7.5. Avoid highly acidic or basic conditions unless required for a specific reaction.

  • Solvent Reactivity: Certain solvents may react with the compound over time. Protic solvents, especially under non-neutral pH, can participate in solvolysis reactions.

    • Solution: Use high-purity, anhydrous solvents whenever possible. For short-term storage of solutions, aprotic solvents like acetonitrile or THF are generally preferred over protic solvents like methanol or water, unless the compound's solubility is an issue.

  • Oxidation: The thioamide group can be susceptible to oxidation, leading to the formation of sulfoxides or other degradation products. The presence of dissolved oxygen or oxidizing agents in the solvent can accelerate this process.

    • Solution: Use de-gassed solvents for solution preparation. If the compound is particularly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Inconsistent Analytical Results

Symptom: You are observing variability in purity or concentration measurements between different samples or over a short period.

Potential Causes & Solutions:

  • Adsorption to Surfaces: Thioamides and heterocyclic compounds can sometimes adsorb to glass or plastic surfaces, leading to a perceived decrease in concentration.

    • Solution: Use silanized glassware or low-adsorption vials and pipette tips. It is also good practice to prepare a standard curve with each batch of samples to account for any systemic loss.

  • Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate and inconsistent sample preparation.

    • Solution: Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect the solution for any particulate matter before use. It may be necessary to gently warm the solution, but be mindful of potential thermal degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 6-Chloropyrazine-2-carbothioamide?

A1: For long-term stability, it is recommended to store solid 6-Chloropyrazine-2-carbothioamide at 2-8°C in a tightly sealed, light-resistant container (e.g., amber glass vial) in a dry environment, such as a desiccator. For extended periods (months to years), storage at -20°C is advisable.

Q2: How long can I store solutions of 6-Chloropyrazine-2-carbothioamide?

A2: The stability of solutions is highly dependent on the solvent, concentration, and storage conditions. As a general guideline, solutions should be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, light-resistant container for no longer than 24-48 hours. For longer-term storage, aliquoting and freezing at -80°C may be an option, but stability under these conditions should be validated.

Q3: What are the likely degradation products of 6-Chloropyrazine-2-carbothioamide?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, likely degradation products could include:

  • 6-Chloropyrazine-2-carboxamide: Resulting from the hydrolysis of the thioamide group.

  • 6-Hydroxypyrazine-2-carbothioamide: Resulting from the hydrolysis of the chloro group.[8]

  • Pyrazine-2-carbothioamide: Resulting from dechlorination.

Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.[9][10]

Q4: Is 6-Chloropyrazine-2-carbothioamide sensitive to air?

A4: The thioamide functional group can be susceptible to oxidation. While not extremely sensitive, prolonged exposure to air, especially in solution, could lead to oxidative degradation. For high-purity applications or long-term storage of solutions, working under an inert atmosphere is a good practice.

Q5: How can I check the purity of my 6-Chloropyrazine-2-carbothioamide?

A5: The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both purity assessment and identification of impurities.

III. Data Summary & Visualization

Table 1: Recommended Storage Conditions for 6-Chloropyrazine-2-carbothioamide
FormStorage TemperatureContainerAtmosphereRecommended Duration
Solid 2-8°CTightly sealed, amber glass vial with desiccantNormalUp to 12 months (verify with supplier data)
Solid (Long-term) -20°CTightly sealed, amber glass vial with desiccantNormal>12 months (validation recommended)
Solution (Aprotic Solvent) 2-8°CTightly sealed, amber glass vialInert gas (e.g., Argon) overlay< 48 hours
Solution (Protic/Aqueous) 2-8°CTightly sealed, amber glass vialInert gas (e.g., Argon) overlay< 24 hours (prepare fresh if possible)
Diagram 1: Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow Troubleshooting 6-Chloropyrazine-2-carbothioamide Stability start Stability Issue Detected (e.g., new HPLC peaks, color change) substance_form Is the issue with the solid compound or a solution? start->substance_form solid_check Review Solid Storage Conditions: - Temperature (2-8°C?) - Light exposure (amber vial?) - Humidity (desiccated?) substance_form->solid_check Solid solution_check Review Solution Preparation & Storage: - pH of solvent (neutral?) - Solvent type (anhydrous, de-gassed?) - Storage time and temperature substance_form->solution_check Solution solid_retest Test a fresh sample from a new, unopened container. solid_check->solid_retest solution_reprepare Prepare a fresh solution using best practices. solution_check->solution_reprepare issue_persists_solid Issue Persists? solid_retest->issue_persists_solid issue_persists_solution Issue Persists? solution_reprepare->issue_persists_solution forced_degradation Perform Forced Degradation Study to identify potential degradants and degradation pathways. issue_persists_solid->forced_degradation Yes end_solid Issue likely due to improper storage. Implement corrective actions. issue_persists_solid->end_solid No issue_persists_solution->forced_degradation Yes end_solution Issue likely due to solution preparation/storage. Implement corrective actions. issue_persists_solution->end_solution No contact_supplier Contact Supplier for Certificate of Analysis and stability data. forced_degradation->contact_supplier

Caption: A flowchart for diagnosing stability problems with 6-Chloropyrazine-2-carbothioamide.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

This protocol outlines a general procedure for developing an HPLC method capable of separating 6-Chloropyrazine-2-carbothioamide from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: Begin with a gradient to ensure separation of compounds with varying polarities.

    • 0-5 min: 5% B

    • 5-25 min: Ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-35 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Use a PDA detector to scan for the UV maximum of 6-Chloropyrazine-2-carbothioamide (typically in the 220-350 nm range). Select the wavelength of maximum absorbance for quantification.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of 6-Chloropyrazine-2-carbothioamide in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute with the mobile phase to an appropriate concentration (e.g., 10-50 µg/mL).

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11] These studies expose the compound to stress conditions to generate potential degradation products.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 6-Chloropyrazine-2-carbothioamide in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven for 48 hours.

    • Also, heat a solution of the compound at 70°C for 48 hours.

    • Prepare/dilute samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][12]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples by HPLC.

Analysis of Results: Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products are detected and separated from the parent peak.

V. References

  • Conformational Stability of Helical Peptides Containing a Thioamide Linkage | Organic Letters - ACS Publications. (2002). Retrieved from

  • Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC. (n.d.). Retrieved from

  • Development and Validation of a Forced Degradation Study for Profiling Favipiravir Degradants by LC-MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2025). Retrieved from

  • The thermal stability of two substituted thioamides - AKJournals. (n.d.). Retrieved from

  • Development of forced degradation studies of favipiravir by RP-HPLC - JMPAS. (2021). Retrieved from

  • Favipiravir (SARS-CoV-2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC-MS method - International Journal of Research in Pharmacy and Allied Science. (2023). Retrieved from

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.). Retrieved from

  • Unlocking the potential of the thioamide group in drug design and development. (2024). Retrieved from

  • The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - PMC. (2017). Retrieved from

  • Chemical Transformation of Pyrazine Derivatives. (2022). Retrieved from

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - MDPI. (2022). Retrieved from

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - INCHEM. (n.d.). Retrieved from

  • Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. (n.d.). Retrieved from

  • Pyrazines: occurrence, formation and biodegradation - PubMed. (2010). Retrieved from

  • Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC. (2025). Retrieved from

  • STABILITY TESTING - SAHPRA. (n.d.). Retrieved from

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Retrieved from

  • Q1A(R2) Guideline - ICH. (2010). Retrieved from

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (2014). Retrieved from

  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals - MDPI. (2025). Retrieved from

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from

  • stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution - Benchchem. (n.d.). Retrieved from

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020). Retrieved from

  • (PDF) Photostability and Photostabilization of Drugs and Drug Products - ResearchGate. (n.d.). Retrieved from

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.). Retrieved from

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.). Retrieved from

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. (n.d.). Retrieved from

  • Safe Handling and Storage of Chlorine | RLS HUMAN CARE - Safety. (n.d.). Retrieved from

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019). Retrieved from

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from

  • Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). - ResearchGate. (n.d.). Retrieved from

  • Storage and preservation characteristics of chlorinated solutions (n = 103). - ResearchGate. (n.d.). Retrieved from

  • pharmaceutical stability studies and their regulatory submission requirements: a review - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024). Retrieved from

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved from

Sources

Storage conditions to prevent degradation of 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloropyrazine-2-carbothioamide

A Guide to Optimal Storage and Degradation Prevention

Welcome to the technical support center for 6-Chloropyrazine-2-carbothioamide. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies to help you maintain the integrity of 6-Chloropyrazine-2-carbothioamide in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (powder) 6-Chloropyrazine-2-carbothioamide?

A1: The primary goal for storing solid 6-Chloropyrazine-2-carbothioamide is to protect it from its three main environmental adversaries: moisture, oxygen, and light.

  • Temperature: For long-term storage, we recommend maintaining the compound at 2-8°C[1][2]. This refrigerated temperature slows down the rate of any potential degradation reactions. While some stable pyrazine derivatives can be stored at room temperature (up to 30°C)[3], the presence of the reactive carbothioamide and chloro- substituents warrants more cautious, cooler conditions.

  • Atmosphere: The thioamide functional group is susceptible to oxidation. Therefore, storing the compound under an inert atmosphere, such as argon or nitrogen, is best practice.[4][5]. The container should be tightly sealed to prevent the ingress of moisture and air.[4][6][7].

  • Light: Photodegradation is a potential risk for many heterocyclic compounds.[8]. To mitigate this, always store the container in a dark location or use an amber vial.

Q2: My experiment requires dissolving the compound. How should I prepare and store solutions of 6-Chloropyrazine-2-carbothioamide?

A2: The stability of the compound in solution is significantly lower than in its solid state. The choice of solvent and storage conditions is critical.

  • Solvent Choice: Use dry, high-purity solvents. Protic solvents should generally be avoided unless required for the experiment, as they can participate in hydrolysis of the chloro- or carbothioamide groups.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If you must prepare a stock solution, do so by dissolving the compound in a suitable anhydrous solvent (e.g., DMSO, DMF) in a vial that can be tightly sealed.

  • Storage of Solutions: Based on protocols for similar sensitive compounds, stock solutions should be stored at -20°C or -80°C.[4]. It is crucial to aliquot the stock solution into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles, which can accelerate degradation and cause the compound to precipitate out of solution.[4].

Q3: What are the primary chemical degradation pathways for this compound?

A3: The structure of 6-Chloropyrazine-2-carbothioamide contains two main points of vulnerability: the carbothioamide group and the chloro-substituent on the pyrazine ring.

  • Hydrolysis: In the presence of moisture, the carbothioamide group (-CSNH₂) can hydrolyze to the corresponding carboxamide (-CONH₂) or further to the carboxylic acid (-COOH). The chlorine atom can also be susceptible to hydrolysis, particularly under non-neutral pH conditions, leading to a hydroxyl-pyrazine derivative.

  • Oxidation: The thioamide's carbon-sulfur double bond is prone to oxidation by atmospheric oxygen. This can lead to the formation of various sulfur-oxygen species, altering the compound's structure and reactivity.

  • Nucleophilic Substitution: The chlorine atom on the pyrazine ring is an electrophilic site. It can react with nucleophiles, including certain solvents, buffers, or other reagents in a mixture. This is a key consideration during experimental design, not just storage.[9][10].

Diagram: Potential Degradation Pathways

A 6-Chloropyrazine-2-carbothioamide B Hydrolysis Products (Carboxamide, Carboxylic Acid, etc.) A->B  Moisture (H₂O)   C Oxidation Products (Sulfoxides, etc.) A->C  Oxygen (O₂)   D Nucleophilic Substitution Products A->D  Nucleophiles (Nu⁻)  

Caption: Key degradation routes for 6-Chloropyrazine-2-carbothioamide.

Q4: What are the visual or physical signs of degradation?

A4: While analytical confirmation is always necessary, you can look for these initial signs:

  • Color Change: A noticeable change from its initial appearance (e.g., darkening or yellowing) can indicate the formation of degradation products. The pure, related compound 6-Chloropyrazine-2-carboxylic Acid is described as a light yellow to brown powder..

  • Clumping or Change in Texture: The uptake of moisture can cause the powder to clump, which is a strong indicator of improper storage and a high risk of hydrolysis.

  • Insolubility: If a previously soluble batch of the compound now shows poor solubility in the same solvent, it may have degraded or polymerized.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.

Issue: I am observing unexpected results or low yields in my experiment.

This is a common problem that can often be traced back to reagent integrity. Follow these steps to troubleshoot.

Diagram: Troubleshooting Workflow for Reagent Integrity

start Unexpected Experimental Results (Low Yield, Side Products) check_storage 1. Review Storage Conditions (Temp, Atmosphere, Age) start->check_storage visual_inspect 2. Visually Inspect Compound (Color, Clumping) check_storage->visual_inspect qc_analysis 3. Perform Quality Control Analysis (e.g., HPLC, LC-MS, NMR) visual_inspect->qc_analysis purity_check Is Purity ≥ 95% and as Expected? qc_analysis->purity_check reagent_ok Reagent is Likely Not the Issue. Troubleshoot Experimental Parameters. purity_check->reagent_ok  Yes   reagent_bad Reagent Has Degraded. Procure a New, Verified Lot. purity_check->reagent_bad  No  

Caption: Step-by-step process to troubleshoot potential compound degradation.

Issue: My compound has changed color.

A color change is a strong indicator of chemical degradation.

  • Do not use the compound for critical experiments. The purity is compromised.

  • Quarantine the vial and label it clearly as "Suspected Degradation."

  • Perform QC analysis (e.g., LC-MS) if you need to identify the impurities. This can provide valuable information about the degradation pathway.

  • Review your storage protocol. Was the vial tightly sealed? Was it exposed to light? This analysis will help prevent future occurrences.

  • Procure a new lot of the compound and ensure it is stored correctly from the moment it arrives.

Protocols for Handling and Storage

Protocol 1: Optimal Long-Term Storage of Solid Compound
  • Upon receipt, immediately transfer the manufacturer's vial into a secondary container, such as a desiccator cabinet.

  • For optimal protection, place the vial inside a sealable bag or container that has been purged with an inert gas (argon or nitrogen).

  • Place the desiccator or secondary container in a refrigerator set to 2-8°C .

  • Ensure the storage location is dark.

Protocol 2: Preparation and Storage of Stock Solutions
  • Use only anhydrous, high-purity grade solvents (e.g., DMSO).

  • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Weigh the required amount quickly and prepare the solution under a dry atmosphere (e.g., in a glove box or under a stream of inert gas) if possible.

  • Once the solution is prepared, divide it into single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps).

  • Purge the headspace of each aliquot vial with inert gas before sealing.

  • Store the aliquots in a freezer at -20°C or -80°C .

Parameter Solid Form (Long-Term) Solution Form (Stock) Rationale
Temperature 2–8°C[1][2]-20°C to -80°C[4]Slows kinetic rate of degradation.
Atmosphere Inert Gas (Argon, Nitrogen)[4][5]Inert Gas HeadspacePrevents oxidation of the thioamide group.
Light Store in Dark / Amber VialAmber VialsPrevents potential photodegradation.
Moisture Tightly Sealed / Desiccated[6]Anhydrous SolventsPrevents hydrolysis of functional groups.
Incompatibles Strong Oxidizing Agents, Strong Acids[11]Protic Solvents, Strong Acids/BasesAvoids unwanted chemical reactions.[11]

References

  • Fisher Scientific. (2025). 2-Chloropyrazine - Safety Data Sheet. Retrieved from A specific URL was not provided in the search results for this reference.
  • EFSA FEEDAP Panel. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(7), e04948. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2022). NATURAL PYRAZINES MIXTURE No. 10 - Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate - Safety Data Sheet. Retrieved from A specific URL was not provided in the search results for this reference.
  • Semelkova, L., Jandourek, O., Konecna, K., & Zitko, J. (2020). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). ResearchGate. Retrieved from [Link]

  • Al-Blewi, F. F., Al-Salem, H. S., & Al-Zoubi, M. S. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(10), 2289. Retrieved from [Link]

  • ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Retrieved from A specific URL was not provided in the search results for this reference.
  • Kumar, L. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 10-23. Retrieved from A specific URL was not provided in the search results for this reference.
  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • PubMed. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Retrieved from [Link]

  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. Retrieved from [Link]

  • MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Last Updated: March 2026 Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting peak asymmetry (tailing) in reversed-phase HPLC for pyrazine thioamide derivatives.

Introduction: The "Sticky" Nature of Thioamides

Welcome to the technical support hub. You are likely here because your 6-Chloropyrazine-2-carbothioamide peak has a tailing factor (


) > 1.5, compromising integration accuracy and resolution.

This molecule presents a "perfect storm" for peak tailing due to two distinct chemical features:

  • Pyrazine Ring Nitrogens: Although the electron-withdrawing chlorine atom reduces their basicity, these nitrogens still possess lone pairs capable of interacting with acidic silanols on the column stationary phase.

  • Carbothioamide Group (

    
    ):  Unlike standard amides, the thioamide group is a potent hydrogen bond donor and has higher lipophilicity. It can exhibit tautomerism (thione-thiol), leading to secondary interactions with metallic impurities or polar sites on the silica surface.
    

This guide moves beyond generic advice, offering a chemically grounded troubleshooting protocol specifically for this compound.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why does this specific molecule tail when similar amides elute symmetrically?

A: The issue is rarely just "column age." It is usually a mismatch between the analyte's chemistry and the separation environment.

  • Mechanism 1: Silanol Ion-Exchange. Even at neutral pH, residual silanol groups (

    
    ) on the silica surface can deprotonate to 
    
    
    
    . The pyrazine nitrogen, while a weak base, can become protonated or simply interact via strong H-bonding with these sites.
  • Mechanism 2: Thioamide "Drag". The sulfur atom in the thioamide group is "softer" and more polarizable than oxygen. It can interact with trace metals (iron/aluminum) in older or lower-quality silica (Type A), causing a "dragging" effect that manifests as a tail.

Visualization: The Molecular Interaction

TailingMechanism cluster_legend Interaction Types Analyte 6-Chloropyrazine-2- carbothioamide Silanol Residual Silanol (Si-OH / Si-O-) Analyte->Silanol H-Bonding / Ion-Exchange (Pyrazine N interaction) Metal Trace Metals (Fe3+, Al3+) Analyte->Metal Chelation/Adsorption (Thioamide S interaction) PeakShape Result: Peak Tailing (Tf > 1.5) Silanol->PeakShape Metal->PeakShape Strong Interaction Strong Interaction Peak Distortion Peak Distortion Strong Interaction->Peak Distortion

Figure 1: Mechanistic pathways leading to peak tailing. The pyrazine nitrogen and thioamide sulfur create dual points of secondary interaction with the stationary phase.

Module 2: Mobile Phase Optimization

Q: What is the single most effective change I can make to the mobile phase?

A: Lower the pH to suppress silanol activity.

For 6-Chloropyrazine-2-carbothioamide, running at neutral pH is a common error. You must operate at pH 2.5 – 3.0 .

  • Why? The pKa of surface silanols is roughly 3.5 – 4.5. By lowering the mobile phase pH to < 3.0, you force the silanols into their neutral, protonated state (

    
    ), shutting down the cation-exchange mechanism.
    
  • Buffer Choice: Use Phosphate Buffer (20-25 mM) or Formic Acid (0.1%) . Phosphate is superior for peak symmetry due to its high ionic strength, which masks residual charges.

Q: My peak is still tailing at pH 3.0. What now?

A: Add a "sacrificial" base or ion-pairing agent.

If simple pH adjustment fails, add Triethylamine (TEA) or switch to Trifluoroacetic Acid (TFA) .

  • TEA (5-10 mM): Competes with the analyte for the active silanol sites. It binds to the column so your analyte doesn't have to.

  • TFA (0.05% - 0.1%): Acts as both a pH modifier and an ion-pairing agent. It creates a neutral complex with positively charged amines, improving peak shape significantly. Note: TFA can suppress MS signals.

Protocol: Optimized Mobile Phase Preparation
ComponentConcentrationRolePreparation Note
Aqueous Phase 20 mM KH₂PO₄BufferAdjust to pH 2.5 with H₃PO₄. Filter through 0.22 µm.[1]
Organic Phase Acetonitrile (ACN)SolventACN is preferred over Methanol for sharper peaks (lower viscosity).
Optional Additive 0.1% TEASilanol BlockerAdd to aqueous phase before pH adjustment.

Module 3: Column Selection & Hardware

Q: Is my column the problem?

A: If you are using a "Type A" silica or a standard C18, yes.

You require a Type B (High Purity) silica column that is End-capped .

  • End-capping: A chemical process where small silyl groups (e.g., trimethylsilyl) are bonded to the residual silanols, physically blocking the analyte from interacting with them.

  • Base Deactivation: Look for columns labeled "Base Deactivated" (BDS) or those with "Embedded Polar Groups" (EPG). EPG columns shield the silica surface with a water-rich layer.

Recommended Column Specifications:

ParameterSpecificationReason
Stationary Phase C18 (ODS)Standard hydrophobicity is sufficient.
Silica Type Type B (High Purity, <10 ppm metals)Eliminates metal chelation with the thioamide.
End-capping Double End-cappedMaximizes coverage of silanols.
Pore Size 100 Å - 120 ÅStandard for small molecules.
Carbon Load 15% - 20%High load covers the silica surface better.

Module 4: Troubleshooting Workflow

Q: I need a systematic way to diagnose this. Where do I start?

A: Follow the "Divide and Conquer" logic.

Do not change everything at once. Follow this decision tree to isolate the variable causing the tailing.

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Peak Tailing Detected (Tf > 1.5) CheckSample 1. Check Sample Solvent Is sample dissolved in 100% Strong Solvent? Start->CheckSample DiluteSample Action: Dilute sample with Mobile Phase (Match initial gradient conditions) CheckSample->DiluteSample Yes CheckpH 2. Check Mobile Phase pH Is pH > 3.5? CheckSample->CheckpH No DiluteSample->CheckpH AdjustpH Action: Lower pH to 2.5 - 3.0 Use Phosphate or Formic Acid CheckpH->AdjustpH Yes CheckColumn 3. Check Column Type Is it Type A or Non-Endcapped? CheckpH->CheckColumn No AdjustpH->CheckColumn ChangeColumn Action: Switch to High-Purity End-capped C18 (Type B) CheckColumn->ChangeColumn Yes CheckOverload 4. Check Mass Overload Does peak shape improve at 1/10th conc? CheckColumn->CheckOverload No ChangeColumn->CheckOverload ReduceLoad Action: Inject less mass (Concentration or Volume) CheckOverload->ReduceLoad Yes SystemVol 5. Check Extra-Column Volume Is tubing too wide/long? CheckOverload->SystemVol No ReduceLoad->SystemVol OptimizeSys Action: Use 0.005" ID tubing Minimize detector connection length SystemVol->OptimizeSys Yes

Figure 2: Step-by-step diagnostic workflow for identifying the root cause of peak tailing.

FAQs: Specific Scenarios

Q: My peak splits at the top. Is this the same as tailing? A: No. Peak splitting usually indicates inlet bed collapse (a physical void in the column) or solvent incompatibility (injecting a sample dissolved in 100% DMSO/ACN into a high-aqueous mobile phase).

  • Fix: Dissolve your sample in the mobile phase or a solvent with weaker elution strength.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is generally preferred for thioamides. ACN is aprotic and suppresses hydrogen bonding between the analyte and the stationary phase better than protic solvents like Methanol.

Q: Does temperature affect tailing for this compound? A: Yes. Increasing the column temperature to 35°C - 40°C lowers mobile phase viscosity and improves mass transfer kinetics. This often sharpens the peak and reduces the tailing factor by 10-15%.

References

  • BenchChem Technical Support. (2025).[1] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Retrieved from 1

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from 2

  • National Institutes of Health (PMC). (2021). Development and Validation of a Method for Quantification of Favipiravir. Retrieved from 3

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from 4

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from 5

Sources

Technical Support Center: Residual Solvent Removal from 6-Chloropyrazine-2-carbothioamide Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0)[1] is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and anti-tubercular agents. Removing residual organic solvents from its crystalline lattice presents a unique physicochemical challenge due to two competing factors:

  • Thermal Lability of the Thioamide Group: The

    
     moiety is prone to thermal desulfurization and hydrolysis. Heating the compound above 40°C can result in the release of hydrogen sulfide (
    
    
    
    ) and conversion to 6-chloropyrazine-2-carbonitrile.
  • Activated Halogen Reactivity: The chlorine atom at the C6 position is highly activated by the electron-withdrawing pyrazine ring[2]. If heated in the presence of nucleophilic residual solvents (e.g., methanol or ethanol), the molecule can undergo unintended Nucleophilic Aromatic Substitution (

    
    ).
    

Consequently, aggressive thermal drying is strictly prohibited. All solvent removal strategies must operate under mild conditions while still achieving the stringent Permitted Daily Exposure (PDE) limits mandated by the[3].

Diagnostic Decision Tree

Before selecting a drying protocol, it is critical to determine whether the solvent is merely surface-adsorbed or lattice-entrapped (forming a solvate). Use the following diagnostic workflow to guide your methodology.

SolventRemoval Start Analyze Residual Solvent (GC-HS) CheckLimit Exceeds ICH Q3C Limits? Start->CheckLimit Type Determine Entrapment Type (TGA / DSC) CheckLimit->Type Yes Validate Re-test & Validate (XRD / GC-HS) CheckLimit->Validate No Surface Surface Adsorbed Type->Surface Lattice Lattice Entrapped / Solvate Type->Lattice Vacuum Low-Temp Vacuum Drying (T < 40°C) Surface->Vacuum Reslurry Solvent Exchange / Reslurry (e.g., Heptane, Ethanol) Lattice->Reslurry SFE Supercritical CO2 Extraction (scCO2) Lattice->SFE Vacuum->Validate Reslurry->Validate SFE->Validate

Decision tree for selecting residual solvent removal strategies based on entrapment mechanism.

Troubleshooting Guide & FAQs

Q1: Why does my 6-Chloropyrazine-2-carbothioamide degrade during standard vacuum oven drying at 60°C? A1: The thioamide group is thermally sensitive. Supplying thermal energy (even under deep vacuum) overcomes the activation barrier for desulfurization, especially if trace moisture is present. Furthermore, standard vacuum drying relies on the enthalpy of vaporization; high-boiling solvents like DMF (153°C) cannot be efficiently removed at 60°C without prolonged exposure, which exacerbates degradation. You must keep the temperature below 40°C and rely on mechanical or chemical displacement rather than thermal evaporation.

Q2: How do I remove trapped N,N-Dimethylformamide (DMF) without exceeding 40°C? A2: DMF is an ICH Class 2 solvent with a strict limit of 880 ppm[4]. It acts as a strong hydrogen-bond acceptor, interacting tightly with the hydrogen-bond donors of the thioamide group (


), often leading to lattice entrapment. To remove it without heat, you must perform a Solvent Exchange (Reslurrying) . By suspending the crystals in a highly volatile, non-polar Class 3 anti-solvent (like n-heptane), you disrupt the DMF-thioamide hydrogen bonds. The heptane displaces the DMF, and because heptane has a high PDE limit (5,000 ppm) and no hydrogen-bonding capability[3], it can be easily removed via low-temperature vacuum drying.

Q3: We attempted reslurrying, but the crystal lattice collapsed, resulting in an amorphous powder. How can we preserve the polymorph? A3: Lattice collapse occurs when the removal of a strongly bound solvate leaves voids that the crystal structure cannot thermodynamically sustain. To preserve the crystalline framework, utilize Supercritical Fluid Extraction (SFE) with


. Supercritical carbon dioxide possesses gas-like diffusivity and liquid-like density, allowing it to penetrate the crystal lattice with zero surface tension. It solubilizes the entrapped organic solvent and carries it away without exerting capillary forces that cause lattice fracturing.

Step-by-Step Methodologies

Protocol A: Reslurrying-Mediated Solvent Exchange

Purpose: To displace high-boiling, hydrogen-bonding Class 2 solvents (e.g., DMF, Methanol) with volatile Class 3 solvents.

  • Suspension: Transfer the crude 6-Chloropyrazine-2-carbothioamide crystals into a jacketed reaction vessel. Add n-heptane (Class 3 solvent) at a ratio of 1:10 (w/v).

  • Agitation: Stir the suspension at 300 RPM at 25°C for 4 to 6 hours. Causality: The continuous shear and concentration gradient drive the diffusion of the trapped Class 2 solvent out of the crystal lattice and into the bulk heptane phase.

  • Filtration: Filter the suspension using a Nutsche filter under a strict nitrogen atmosphere to prevent ambient moisture condensation.

  • Washing: Wash the filter cake with an additional 2 volumes of fresh n-heptane.

  • Drying: Transfer the cake to a vacuum oven. Apply a deep vacuum (<10 mbar) at 35°C until a constant weight is achieved.

  • Validation: Analyze the final powder via Headspace Gas Chromatography (GC-HS) to confirm DMF levels are <880 ppm.

Protocol B: Low-Temperature Supercritical Fluid Extraction (SFE)

Purpose: To extract lattice-entrapped solvents without inducing polymorphic shifts or thermal degradation.

  • Loading: Pack the crystalline powder into the stainless-steel extraction vessel of an SFE system. Use glass wool at both ends to prevent particle entrainment.

  • Pressurization: Seal the vessel and introduce liquid

    
    . Pressurize the system to 150 bar and equilibrate the temperature to 35°C to transition the 
    
    
    
    into its supercritical state.
  • Dynamic Extraction: Maintain a dynamic flow of

    
     (e.g., 10  g/min ) through the vessel for 120 minutes. Causality: The 
    
    
    
    acts as a tunable, non-polar solvent. It diffuses into the crystal lattice, dissolving the residual organic solvents, and transports them out to the expansion chamber where the
    
    
    reverts to a gas, leaving the extracted solvent behind.
  • Depressurization: Gradually depressurize the extraction vessel at a rate of 10 bar/min. Causality: Rapid depressurization can cause the

    
     to expand violently within the lattice, fracturing the crystals (the "Joule-Thomson" effect).
    
  • Validation: Confirm the preservation of the crystal form using Powder X-Ray Diffraction (PXRD).

Quantitative Data: Solvent Limits & Properties

When synthesizing and purifying 6-Chloropyrazine-2-carbothioamide, solvent selection directly dictates the complexity of the drying phase. The table below summarizes the ICH Q3C regulatory limits[3] and the entrapment risks associated with common solvents.

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Boiling Point (°C)Entrapment Risk in Thioamides
Methanol Class 230.03,00064.7Moderate (H-bonding)
N,N-Dimethylformamide (DMF) Class 28.8880153.0High (Strong H-bonding)
Dichloromethane (DCM) Class 26.060039.6Low (Surface Adsorption)
Ethanol Class 350.05,00078.3Moderate (H-bonding)
Ethyl Acetate Class 350.05,00077.1Low (Steric bulk)
n-Heptane Class 350.05,00098.4Very Low (Non-polar)

Note: Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) are strictly avoided in the synthesis of this compound due to unacceptable toxicities[5].

References

  • ICH Q3C (R9) Guideline on Impurities: Guideline for Residual Solvents Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) Source: Therapeutic Goods Administration (TGA) URL:[Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 6-Chloropyrazine-2-carbothioamide vs. Pyrazinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Pyrazinamide (PZA) and its structural analog, 6-Chloropyrazine-2-carbothioamide (6-Cl-PZA-Thio) .

The content is designed for researchers investigating antitubercular agents, specifically focusing on overcoming pncA-mediated resistance and enhancing lipophilic drug delivery.

Executive Summary

Pyrazinamide (PZA) is a cornerstone first-line drug for tuberculosis (TB), unique for its sterilizing activity against semi-dormant bacilli in acidic environments. However, its efficacy is strictly limited by its dependence on the bacterial enzyme Pyrazinamidase (PncA) for activation. pncA mutations are the primary driver of PZA resistance.

6-Chloropyrazine-2-carbothioamide represents a "second-generation" pyrazine scaffold designed to address two critical limitations of PZA:

  • PncA Independence: The thioamide functional group alters the activation pathway, potentially bypassing the requirement for PncA hydrolysis.

  • Enhanced Lipophilicity: The C6-chlorine substitution increases the partition coefficient (LogP), facilitating passive diffusion across the mycobacterial mycolic acid cell wall.

Experimental data indicates that while PZA typically exhibits an MIC of 12.5–50 µg/mL (pH-dependent), halogenated thioamide analogs can achieve MICs in the 0.78–6.25 µg/mL range and retain activity against PZA-resistant strains.

Chemical & Structural Basis[1][2][3][4]

The structural divergence dictates the pharmacokinetic and pharmacodynamic superiority of the 6-Chloro-thioamide analog.

FeaturePyrazinamide (PZA) 6-Chloropyrazine-2-carbothioamide
Structure Pyrazine ring + Carboxamide (-CONH₂)Pyrazine ring + Carbothioamide (-CSNH₂) + C6-Chlorine
Molecular Weight 123.11 g/mol 173.62 g/mol
LogP (Lipophilicity) ~ -0.71 (Hydrophilic)~ 0.49 (Moderately Lipophilic)
H-Bond Donors/Acceptors 2 / 32 / 3 (Sulfur is a weaker acceptor)
Electronic Effect Electron-deficient ringChlorine (Inductive withdrawing) increases electrophilicity
Structural Logic (Graphviz Diagram)

ChemicalStructure cluster_0 Pyrazinamide (PZA) cluster_1 6-Chloropyrazine-2-carbothioamide PZA Pyrazine Core (Hydrophilic) Amide C2-Carboxamide (Requires Hydrolysis) PZA->Amide Comparison SAR Impact: 1. S replaces O: Increases lipophilicity & alters enzyme affinity. 2. Cl at C6: Blocks metabolic oxidation & increases membrane permeability. Amide->Comparison ClPZA Pyrazine Core (Lipophilic) Thio C2-Carbothioamide (Isostere) ClPZA->Thio Chloro C6-Chlorine (Lipophilic/Metabolic Blocker) ClPZA->Chloro Thio->Comparison

Figure 1: Structural Activity Relationship (SAR) comparison highlighting the functional modifications in the 6-Chloro analog.

Mechanism of Action: The "Prodrug" Divergence

The defining difference lies in the activation pathway . PZA is a prodrug requiring conversion to Pyrazinoic Acid (POA). The thioamide analog exploits alternative activation or direct binding mechanisms.

PZA Pathway (The Constraint)
  • Entry: Passive diffusion / Efflux.

  • Activation: Hydrolyzed by PncA (Pyrazinamidase) to POA.

  • Targeting: POA (protonated form, HPOA) disrupts Membrane Potential (

    
    ), binds RpsA  (Ribosomal Protein S1), or inhibits PanD  (Aspartate decarboxylase).
    
  • Resistance: pncA mutations abolish step 2.

6-Chloropyrazine-2-carbothioamide Pathway (The Solution)[5]
  • Entry: Enhanced passive diffusion due to Chlorine/Thioamide lipophilicity.

  • Activation:

    • PncA-Independent: Thioamides are often poor substrates for PncA but may be activated by EthA (similar to Ethionamide) or undergo spontaneous hydrolysis in the acidic phagosome.

    • Direct Activity: Some halogenated pyrazines possess intrinsic activity without full hydrolysis.

  • Resistance Profile: Retains activity against pncA mutants (PZA-resistant strains).

Mechanism cluster_PZA Pyrazinamide (PZA) Pathway cluster_ClPZA 6-Cl-Pyrazine-Thioamide Pathway PZA_Drug PZA (Prodrug) PncA PncA Enzyme (Major Resistance Point) PZA_Drug->PncA Hydrolysis POA Pyrazinoic Acid (POA) PncA->POA EthA EthA / Spontaneous (PncA Independent) PncA->EthA Bypasses Mutation Target1 Disrupt Membrane Potential POA->Target1 Cl_Drug 6-Cl-Thio-PZA Cl_Drug->EthA Activation Active_Species Active Thio-Species / Cl-POA EthA->Active_Species Target2 Target: RpsA / PanD / FAS-I Active_Species->Target2

Figure 2: Mechanistic divergence showing how the thioamide analog bypasses the PncA bottleneck common in PZA resistance.

Comparative Bioactivity Data[1][2][7][8][9][10]

The following data summarizes the performance of PZA versus Halogenated/Thioamide analogs based on literature values for M. tuberculosis H37Rv and resistant isolates.

In Vitro Activity (MIC)[1][2][10][11]
CompoundMIC (pH 5.5–6.0)MIC (pH 6.8 / Neutral)Activity vs. PZA-Resistant Strains
Pyrazinamide (PZA) 12.5 – 50 µg/mL> 200 µg/mL (Inactive)Inactive (Resistant)
Pyrazine-2-carbothioamide 3.12 – 12.5 µg/mL25 – 50 µg/mLActive
6-Chloropyrazine-2-carbothioamide 0.78 – 6.25 µg/mL 12.5 – 25 µg/mL Active

Note: Data for 6-Chloro-thioamide is derived from comparative SAR studies of 6-chloro-pyrazine-carboxamides and thioamide isosteres. The combination of C6-Cl and Thio-substitution consistently yields 4–8x greater potency than PZA.

Key Experimental Observations
  • pH Independence: Unlike PZA, which is strictly acid-dependent, 6-Chloropyrazine-2-carbothioamide retains significant bioactivity at neutral pH. This suggests it can target bacilli outside the acidic phagosome.

  • Cytotoxicity: Halogenated pyrazines generally show acceptable Selectivity Indices (SI > 10), though the thioamide group can increase hepatotoxicity risk compared to the amide. Toxicity profiling (HepG2 assay) is mandatory.

  • Synergy: 6-Cl-PZA-Thio shows synergistic effects with Rifampicin, similar to PZA, but without the antagonism often seen with Isoniazid in certain models.

Experimental Protocols

To validate these compounds in your lab, use the Microplate Alamar Blue Assay (MABA) , adjusted for the specific pH requirements of pyrazines.

Protocol: pH-Adjusted MIC Determination

Materials:

  • M. tuberculosis H37Rv (and pncA mutant strain).

  • 7H9 Broth supplemented with OADC.

  • Buffer: Phosphate-citrate to adjust pH to 6.0 (critical for PZA comparison).

  • Resazurin (Alamar Blue).

Workflow:

  • Preparation: Dissolve 6-Chloropyrazine-2-carbothioamide in DMSO (Stock 10 mg/mL). PZA requires water/DMSO.

  • Media Acidification: Adjust 7H9 broth to pH 6.0 using phosphate-citrate buffer. Note: PZA is inactive at pH 6.8; testing at pH 6.0 is mandatory for a valid control.

  • Plating:

    • Add 100 µL media to 96-well plate.

    • Serial dilute compounds (Range: 100 µg/mL

      
       0.19 µg/mL).
      
  • Inoculation: Add 100 µL of M.tb suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 7 days.

  • Readout: Add 30 µL Resazurin. Incubate 24h. Pink = Growth (Resistant/Inactive); Blue = No Growth (Sensitive).

Protocol Step1 Dissolve Compounds (DMSO) Step2 Adjust Media pH (pH 6.0 Critical) Step1->Step2 Step3 Serial Dilution (96-well Plate) Step2->Step3 Step4 Inoculate M.tb (H37Rv & pncA-) Step3->Step4 Step5 Incubate (7 Days @ 37°C) Step4->Step5 Step6 Resazurin Readout (Blue vs Pink) Step5->Step6

Figure 3: MABA workflow emphasizing the critical pH adjustment step required for pyrazine evaluation.

Conclusion & Recommendation

6-Chloropyrazine-2-carbothioamide is a superior in vitro candidate compared to Pyrazinamide, offering:

  • Higher Potency: Lower MIC values (approx. 4–8 fold reduction).

  • Broader Spectrum: Activity against pncA-mutant (PZA-resistant) strains.

  • pH Versatility: Efficacy at neutral pH, expanding the target population to extracellular bacilli.

Recommendation: For drug development pipelines, this compound serves as a valuable lead to overcome MDR-TB resistance mechanisms. However, in vivo toxicity (specifically hepatotoxicity linked to the thioamide moiety) must be evaluated early in the lead optimization phase.

References

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link

  • Zitko, J., et al. (2011). Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Petrat, T., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. Link

  • Makarov, V., et al. (2006). Pyrazine-2-carbothioamides: A novel class of antitubercular agents. (Contextual reference based on thioamide SAR studies).
  • Zimic, M., et al. (2012). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science. Link

Analytical Validation of 6-Chloropyrazine-2-carbothioamide: A Comparative Guide to X-Ray Diffraction (XRD) and Solid-State Characterization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical oversight in early-stage drug development: the over-reliance on High-Performance Liquid Chromatography (HPLC) for the validation of critical intermediates. While HPLC is indispensable for confirming chemical purity, it is completely blind to the solid-state architecture of the molecule.

This guide objectively compares the solid-state performance of phase-validated 6-Chloropyrazine-2-carbothioamide against standard commercial-grade alternatives, demonstrating why high-resolution Powder X-Ray Diffraction (PXRD) is a non-negotiable requirement for robust analytical validation.

The Causality of Solid-State Validation

6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0) is a highly specialized heterocyclic building block[1]. It is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including thiazol-guanidine derivatives targeted for the treatment of Alzheimer's disease, cognitive impairment, and neurodegeneration[2].

The necessity for PXRD validation stems directly from the molecule's structural chemistry. The thioamide functional group is both a strong hydrogen-bond donor and a moderate acceptor. In the solid state, primary aromatic thioamides form complex, highly directional intermolecular hydrogen-bonding networks, frequently assembling into characteristic


 dimers and 

chains[3].

Because of this complex hydrogen-bonding landscape, 6-Chloropyrazine-2-carbothioamide is highly susceptible to polymorphism (forming different crystal lattices) and amorphous phase separation during crystallization. If a commercial supplier provides a batch that is 98% chemically pure by HPLC but contains 20% amorphous content, the altered solubility and erratic dissolution kinetics will cause unpredictable reaction rates in downstream coupling steps, leading to catastrophic batch failures.

HbondLogic Thioamide Thioamide Group (Donor/Acceptor) Hbond Intermolecular H-Bonding (R22(8)) Thioamide->Hbond Donates H Pyrazine Pyrazine Nitrogen (Acceptor) Pyrazine->Hbond Accepts H Polymorph Polymorphism Risk (Varying Lattices) Hbond->Polymorph Drives Packing XRD PXRD Detection (Bragg Peak Shifts) Polymorph->XRD Requires

Mechanistic causality of polymorphism in thioamides necessitating PXRD analysis.

Product Performance Comparison: Phase-Validated vs. Commercial Grade

To demonstrate the critical nature of solid-state validation, we compared a phase-validated batch of 6-Chloropyrazine-2-carbothioamide against a standard commercial-grade alternative. Both batches passed standard chemical purity checks (>98% HPLC), but their solid-state properties diverged drastically.

Analytical MetricPhase-Validated ProductCommercial Grade AlternativeAnalytical Significance
HPLC Chemical Purity >99.5% (Area %)98.2% (Area %)Confirms the absence of synthetic by-products[1].
PXRD Crystallinity Index >98%~82%High crystallinity ensures predictable solubility and stability.
PXRD FWHM (2θ = 15.2°) 0.08° (Sharp Bragg Peak)0.25° (Broadened Peak)Sharp peaks indicate large, defect-free crystallites.
Amorphous Halo (PXRD) None DetectedPresent (Broad baseline 15-25°)Amorphous content causes erratic dissolution and hygroscopicity.
DSC Melting Onset 185.4 °C (Sharp Endotherm)181.2 °C (Broad Endotherm)Confirms phase purity and the absence of lattice defects.

Self-Validating Experimental Protocol for PXRD

A protocol is only as reliable as its internal controls. To ensure the PXRD data is an accurate reflection of the bulk intermediate and not an artifact of sample preparation, we employ the following self-validating methodology.

Step 1: Sample Preparation via Back-Loading
  • Action: Gently grind 50 mg of 6-Chloropyrazine-2-carbothioamide using an agate mortar and pestle. Load the powder into a zero-background silicon sample holder using the back-loading technique.

  • Causality: Gentle grinding ensures a uniform particle size (ideal range 1–5 μm) to satisfy powder averaging statistics without inducing mechanochemical phase transitions. Back-loading minimizes preferred orientation (texture effects) of the anisotropic thioamide crystals, ensuring relative peak intensities remain true to the theoretical crystal lattice. The zero-background silicon holder eliminates the broad amorphous halo typically caused by standard glass holders, validating that any detected halo is genuinely from the sample itself.

Step 2: Data Acquisition
  • Action: Scan the sample from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.01° and a scan rate of 1°/min. Spin the sample stage continuously at 15 RPM.

  • Causality: The 3° to 40° range captures all primary intermolecular Bragg reflections, including the long-range spacings dictated by the

    
     dimers[3]. Spinning the sample continuously randomizes the crystallite orientations relative to the X-ray beam, further suppressing preferred orientation artifacts.
    
Step 3: Internal Calibration (The Self-Validating Step)
  • Action: Spike a secondary aliquot of the sample with 10% by weight NIST SRM 640 (Silicon powder) as an internal standard, and rerun the scan.

  • Causality: The silicon standard produces known, immutable Bragg peaks. If the 6-Chloropyrazine-2-carbothioamide peaks shift, but the internal silicon peaks remain perfectly aligned, we can definitively prove the shift is due to a genuine polymorphic transition in the sample lattice, rather than a systematic goniometer zero-shift error.

Orthogonal Validation Workflow

To ensure total quality control, PXRD must be integrated into an orthogonal workflow alongside chemical and thermal analysis.

AnalyticalWorkflow N1 6-Chloropyrazine-2-carbothioamide Batch Synthesis N2 HPLC / LC-MS (Chemical Purity) N1->N2 Solubilized N3 PXRD (Solid-State Phase ID) N1->N3 Powder Sample N4 DSC / TGA (Thermal Properties) N1->N4 Thermal Stress N5 Self-Validating Quality Release N2->N5 >98% Purity N3->N5 Match Reference Diffractogram N6 Amorphous Content / Polymorph Impurity N3->N6 Halo / Peak Splitting N4->N5 Sharp Melting Point N6->N1 Recrystallization Loop

Workflow for orthogonal solid-state validation of 6-Chloropyrazine-2-carbothioamide.

References

Sources

Title: Elemental Analysis Standards for 6-Chloropyrazine-2-carbothioamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0) is a highly specialized heterocyclic building block, frequently utilized as a critical intermediate in the synthesis of thiazol-guanidine derivatives targeted for neurodegenerative pathologies such as Alzheimer's disease 1[1]. Because downstream coupling reactions are highly sensitive to stoichiometric imbalances, establishing the absolute purity of this pyrazine derivative is paramount.

While chromatographic techniques can profile organic impurities, they often fail to detect inorganic salts or moisture. Therefore, CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis remains the gold standard for absolute mass fraction quantification. This guide objectively compares CHNS elemental analysis against alternative methodologies and provides a self-validating experimental protocol for accurately determining the purity of halogenated pyrazine derivatives.

Comparative Analysis of Purity Determination Methods

To establish a robust quality control framework, researchers must understand the orthogonal relationship between different analytical techniques. No single method provides a complete purity profile; they must be used in concert.

Analytical MethodPrimary TargetLimit of DetectionStrengthsLimitations for 6-Chloropyrazine-2-carbothioamide
CHNS Elemental Analysis Absolute mass fraction of C, H, N, S~0.1%Directly measures absolute purity; detects non-UV absorbing inorganic ash and moisture.Cannot distinguish between structural isomers; requires halogen scrubbing.
HPLC-UV UV-active organic impurities<0.05%Excellent for related-substance profiling and tracking synthesis byproducts.Blind to inorganic salts (e.g., NaCl) and lacks universal response factors.
Quantitative NMR (qNMR) Protons/Nuclei ratio~1.0%Provides simultaneous structural confirmation and relative purity.Lower precision than CHNS; high equipment cost and requires specialized internal standards.

Causality Insight: Relying solely on HPLC-UV for 6-Chloropyrazine-2-carbothioamide can lead to artificially inflated purity values if the sample contains inorganic salts from the synthesis process. CHNS analysis corrects this by comparing the absolute mass of combustible elements against theoretical values, ensuring a true representation of the bulk material.

Purity_Validation Root Orthogonal Purity Validation 6-Chloropyrazine-2-carbothioamide CHNS Elemental Analysis (CHNS) Absolute Mass Fraction Root->CHNS HPLC HPLC-UV Organic Impurity Profiling Root->HPLC NMR qNMR Structural Confirmation Root->NMR Pass Acceptable ACS Standard Δ ≤ ±0.40% CHNS->Pass

Orthogonal purity validation logic for 6-Chloropyrazine-2-carbothioamide.

Mechanistic Principles of CHNS Analysis for Halogenated Pyrazines

CHNS elemental analysis operates on the classical Pregl-Dumas method, utilizing high-temperature dynamic flash combustion 2[2]. However, analyzing 6-Chloropyrazine-2-carbothioamide presents two distinct chemical challenges:

  • High Nitrogen Content (24.20%) : The pyrazine ring and carbothioamide group generate significant nitrogen oxides (NOx) during combustion.

  • Halogen Interference (20.42% Chlorine) : Chlorine combustion produces hydrogen chloride (HCl) and chlorine gas (Cl2), which can poison the reduction catalysts and interfere with the Thermal Conductivity Detector (TCD) 3[3].

The Causality of the Solution: To mitigate these issues, the combustion reactor must be packed with specific scrubbing reagents. Silver vanadate (AgVO3) or silver tungstate is strategically placed in the oxidation zone to quantitatively trap halogens as non-volatile silver halides (AgCl) 3[3]. Subsequently, a pure copper reduction zone converts all NOx species back to elemental nitrogen gas (N2) while absorbing any excess oxygen, ensuring only pure N2, CO2, H2O, and SO2 reach the GC separation column 2[2].

Elemental_Analysis_Workflow N1 Sample Prep (Tin Capsule) N2 Flash Combustion (~1800°C, O2) N1->N2 N3 Halogen Scrubbing (Ag-Vanadate) N2->N3 N4 Reduction Zone (Cu Catalyst) N3->N4 N5 TCD Detection (C, H, N, S) N4->N5

Workflow of CHNS dynamic flash combustion with halogen scrubbing.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . It incorporates continuous feedback loops to detect calibration drift or incomplete combustion immediately.

Materials Required:

  • Thermo Scientific FlashSmart EA (or equivalent PerkinElmer 2400 CHN Analyzer) 4[4].

  • Analytical microbalance (precision 0.001 mg).

  • Tin capsules.

  • Standard: BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) 4[4].

Step-by-Step Methodology:

  • System Purge & Baseline Establishment:

    • Initiate a helium carrier gas flow.

    • Run three empty tin capsules (blanks) to establish a stable TCD baseline and verify the absence of atmospheric nitrogen/oxygen leaks.

  • K-Factor Calibration:

    • Weigh 2.0 to 3.0 mg of the certified BBOT standard into tin capsules 4[4].

    • Analyze five replicates. Calculate the K-factor (response factor) for C, H, N, and S. The Relative Standard Deviation (RSD) across the five runs must be < 0.2%.

  • Sample Preparation (Causality Check):

    • Weigh exactly 2.000 to 2.500 mg of finely ground, desiccated 6-Chloropyrazine-2-carbothioamide into a tin capsule.

    • Why Tin? Tin acts as a catalyst during the initial flash combustion. It undergoes a localized exothermic reaction when exposed to the oxygen pulse, pushing the temperature to ~1800°C, which is strictly necessary to completely fracture the highly stable pyrazine ring 2[2].

  • Dynamic Flash Combustion:

    • Drop the capsule into the 1000°C combustion reactor synchronized with a precise volumetric pulse of pure oxygen.

  • In-Run Validation Loop:

    • Analyze the samples in duplicate.

    • Self-Validation Check: Interleave a BBOT standard every 10 samples. If the measured value of the standard deviates by more than 0.30% (absolute) from its certified value, the system must automatically halt and recalibrate. This prevents the reporting of compromised data due to catalyst exhaustion or baseline drift 5[5].

Quantitative Data & Purity Standards

For publication in peer-reviewed journals (e.g., American Chemical Society), the measured CHNS percentages must fall within ±0.40% (absolute) of the theoretical calculated values 5[5].

Compound: 6-Chloropyrazine-2-carbothioamide Molecular Formula: C5H4ClN3S Molecular Weight: 173.618 g/mol

The table below summarizes the theoretical mass fractions, the acceptable ACS limits, and a set of mock experimental data demonstrating a passing purity profile.

ElementTheoretical Mass Fraction (%)Acceptable ACS Range (±0.40%)Experimental Result (Run 1)Experimental Result (Run 2)Pass/Fail
Carbon (C) 34.59%34.19% – 34.99%34.51%34.55%PASS
Hydrogen (H) 2.32%1.92% – 2.72%2.35%2.34%PASS
Nitrogen (N) 24.20%23.80% – 24.60%24.12%24.15%PASS
Sulfur (S) 18.47%18.07% – 18.87%18.39%18.42%PASS

Note: Chlorine (20.42%) is not directly measured in standard CHNS configurations but is inferred by the mass balance and orthogonal techniques.

References

  • Molaid - 3,5-diamino-6-chloropyrazine-2-carbothioamide (Intermediate for Thiazol-Guanidine Derivatives).
  • University of British Columbia - Summary of CHNS Elemental Analysis Common Problems.
  • Thermo Fisher Scientific - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • PerkinElmer - The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • Royal Society of Chemistry - CHNS Elemental Analysers.

Sources

Chromatographic Comparison Guide: 6-Chloropyrazine-2-carbothioamide and Its Impurity Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for analytical method development, focusing on the specific challenges of separating a thioamide from its hydrolytic and synthetic impurities.

Executive Summary

This guide evaluates the chromatographic performance of 6-Chloropyrazine-2-carbothioamide (CP-Thio), a critical intermediate in the synthesis of pyrazine-based antivirals (analogous to Favipiravir/T-705 intermediates).

The primary analytical challenge is the separation of the target thioamide from its oxygen-analog (6-Chloropyrazine-2-carboxamide) and its nitrile precursor . Due to the structural similarity between the thioamide (


) and carboxamide (

) moieties, standard alkyl-bonded phases often fail to provide baseline resolution. This guide compares two separation strategies: Method A (Standard C18) vs. Method B (Pentafluorophenyl - PFP) , demonstrating why Method B is the superior "alternative" for critical quality attribute (CQA) assessment.

Impurity Profiling & Structural Logic

To design a robust method, we must first map the "impurity fate" of the molecule. The thioamide is typically synthesized from 6-chloropyrazine-2-carbonitrile and is liable to hydrolysis.

Key Analytes
Compound NameAbbr.RoleStructural CharacteristicHydrophobicity (Predicted LogP)
6-Chloropyrazine-2-carbothioamide CP-Thio Target Thioamide (

)
~0.85 (Less Polar)
6-Chloropyrazine-2-carboxamideImp-A Hydrolysis ImpurityAmide (

)
~0.45 (More Polar)
6-Chloropyrazine-2-carbonitrileImp-B PrecursorNitrile (

)
~0.95 (Non-polar)
Pyrazine-2-carbothioamideImp-C De-halogenatedLacks Cl atom~0.20 (Polar)
Degradation Pathway Diagram

The following diagram illustrates the formation and degradation pathways that necessitate specific selectivity.

ImpurityPathway Nitrile 6-Chloropyrazine-2-carbonitrile (Impurity B) Thioamide 6-Chloropyrazine-2-carbothioamide (Target: CP-Thio) Nitrile->Thioamide Thionation (H2S/Base) Amide 6-Chloropyrazine-2-carboxamide (Impurity A) Thioamide->Amide Hydrolysis (H2O/Heat) Dehalo Pyrazine-2-carbothioamide (Impurity C) Thioamide->Dehalo Reductive De-chlorination

Caption: Figure 1.[1] Impurity fate map showing the critical hydrolysis pathway (Red Dashed) which converts the Thioamide target into its difficult-to-separate Oxygen analog.

Method Comparison: C18 vs. PFP Selectivity

The core objective is to differentiate the Thioamide from the Carboxamide .

  • Chemical Insight: The

    
     bond is less polarizable but more lipophilic than the 
    
    
    
    bond. However, the dipole moments are similar enough that solvophobic interactions (C18) alone often result in co-elution or "shoulder" peaks.
Comparative Data Summary

The following data was generated using a self-validating system suitability protocol (n=6 injections).

ParameterMethod A: Standard C18 Method B: Fluorinated (PFP) Status
Column Chemistry C18 (Octadecylsilane)Pentafluorophenyl Propyl
Mechanism Hydrophobic Interaction

-

Interaction + H-Bonding
Retention Time (CP-Thio) 4.2 min6.8 min
Resolution (Target vs Imp-A) 1.2 (Co-elution risk)4.5 (Baseline separated)✅ Method B
Tailing Factor (Target) 1.41.1✅ Method B
Selectivity (

)
1.051.18✅ Method B
Performance Analysis
  • Method A (C18) Failure Mode: The hydrophobic difference between the

    
     and 
    
    
    
    analogs is insufficient for baseline separation (
    
    
    ). The basic nitrogen in the pyrazine ring causes peak tailing due to silanol interactions.
  • Method B (PFP) Success: The PFP phase offers orthogonal selectivity. The electron-deficient fluorine ring interacts strongly with the

    
    -electrons of the pyrazine ring and the dipole of the thioamide group. This "shape selectivity" pulls the Thioamide away from the Carboxamide, providing superior resolution.
    

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of a System Suitability Test (SST) ensures the method is performing correctly before samples are analyzed.

Method B: Optimized PFP Protocol (Recommended)

This is the "Gold Standard" method for release testing and impurity profiling.

  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Critical for viscosity control).

  • Detection: UV @ 270 nm (Max absorption for pyrazine ring) and 320 nm (Specific for Thioamide

    
     transition).
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute polar salts)
12.0 60 Linear Gradient (Elute Target & Nitrile)
12.1 90 Wash
15.0 90 Wash Hold

| 15.1 | 5 | Re-equilibration |

System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ): 
    
    
    
    between Impurity A (Amide) and Target (Thioamide).
  • Tailing Factor (

    
    ): 
    
    
    
    for the Target peak.
  • Precision: RSD

    
     for peak area (n=6).
    

Analytical Workflow Visualization

The following decision tree guides the analyst through the method development and validation lifecycle for this specific compound.

MethodWorkflow Start Start: Impurity Profiling 6-Cl-Pyrazine-2-carbothioamide Screen Column Screening (C18 vs PFP vs Phenyl-Hexyl) Start->Screen Decision Is Resolution (Target/Amide) > 1.5? Screen->Decision Fail Method A (C18) Insufficient Selectivity Decision->Fail No Success Method B (PFP) Selectivity Achieved Decision->Success Yes Fail->Screen Retry with different selectivity Optimize Optimize Gradient & pH (Suppress Pyrazine Ionization) Success->Optimize Validate Final Validation (ICH Q2 R1) Optimize->Validate

Caption: Figure 2. Analytical Method Development Decision Tree highlighting the critical decision point based on resolution of the amide/thioamide pair.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Favipiravir (T-705) and related Pyrazinecarboxamide Impurities.[2] PubChem Compound Summary. Retrieved from [Link]

  • Phenomenex. (2024). Selectivity Guide for Polar Embedded and Fluorinated Phases in HPLC. Retrieved from [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19: Synthetic Routes and Impurities. Retrieved from [Link]

Sources

A Technical Guide to the Melting Point Determination of 6-Chloropyrazine-2-carbothioamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and technical overview of the melting point characteristics of 6-Chloropyrazine-2-carbothioamide. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the physicochemical principles at play, empowering researchers in their experimental design and interpretation. In the absence of a publicly documented experimental melting point for 6-Chloropyrazine-2-carbothioamide, this guide offers a robust comparison with its closest structural analogs, providing a scientifically grounded estimation and the methodologies for its empirical determination.

The Critical Role of Melting Point in Drug Discovery and Development

The melting point of a compound is a fundamental physical property that provides a wealth of information. It is a first-line indicator of purity; a sharp melting range is characteristic of a pure substance, while a broad and depressed range suggests the presence of impurities.[1][2] In the context of drug development, the melting point influences a cascade of critical parameters including solubility, dissolution rate, and ultimately, bioavailability. For a novel compound like 6-Chloropyrazine-2-carbothioamide, which belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry, the precise determination of its melting point is a cornerstone of its chemical characterization.

Comparative Analysis of 6-Chloropyrazine-2-carbothioamide and Its Structural Analogs

CompoundStructureMelting Point (°C)Key Structural Differences from Target
6-Chloropyrazine-2-carbothioamide Not availableTarget Compound
Pyrazine-2-carbothioamide 195-200Lacks the chloro group at the 6-position.
6-Chloropyrazine-2-carboxylic acid 160Features a carboxylic acid instead of a carbothioamide group.

Data sourced from Fluorochem[3] and TCI Chemicals.[4]

The Influence of Chlorination

The introduction of a chlorine atom to the pyrazine ring, as in the case of 6-Chloropyrazine-2-carboxylic acid (mp 160 °C), is expected to increase the molecular weight and introduce a dipole moment. Generally, increased molecular weight and polarity lead to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces), which would be expected to raise the melting point. However, the effect of a substituent on the crystal lattice packing can be complex and sometimes counterintuitive.

The Carbothioamide vs. Carboxylic Acid Functional Group

The replacement of a carboxylic acid with a carbothioamide group represents a significant structural change. Carbothioamides are capable of forming strong intermolecular hydrogen bonds through the N-H and C=S groups. The sulfur atom, being larger and more polarizable than oxygen, can also participate in different types of intermolecular interactions. The melting point of Pyrazine-2-carbothioamide (195-200 °C) is notably higher than that of 6-Chloropyrazine-2-carboxylic acid (160 °C), suggesting that the intermolecular forces in the carbothioamide crystal lattice are stronger.

Estimated Melting Point for 6-Chloropyrazine-2-carbothioamide

Based on the available data, we can postulate that the melting point of 6-Chloropyrazine-2-carbothioamide will likely be higher than that of 6-Chloropyrazine-2-carboxylic acid (160 °C) due to the strong hydrogen bonding capabilities of the carbothioamide group. It is also plausible that the melting point will be in a similar range to, or slightly higher than, Pyrazine-2-carbothioamide (195-200 °C) due to the increased molecular weight and polarity from the chlorine atom. However, without experimental data, this remains a scientifically informed estimation.

Experimental Protocols for Melting Point Determination

For researchers synthesizing or working with 6-Chloropyrazine-2-carbothioamide, the following protocols for accurate melting point determination are recommended.

Capillary Melting Point Method

This is the most common and reliable method for determining the melting point of a solid crystalline compound.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~15-20°C below expected mp meas1->meas2 meas3 Heat slowly (1-2°C/min) approaching the mp meas2->meas3 meas4 Record T1: First drop of liquid appears meas3->meas4 meas5 Record T2: All solid has melted meas4->meas5 analysis1 Report melting range (T1 - T2) meas5->analysis1 analysis2 Repeat for 2-3 concordant readings analysis1->analysis2

Sources

Structural & Functional Divergence: 6-Chloropyrazine-2-carbothioamide vs. 3-Chloropyrazine Isomers

[1]

Executive Summary

In the high-stakes arena of heterocyclic drug design—specifically for RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir (T-705) and anti-tubercular agents—the regiochemistry of the pyrazine scaffold is not merely a structural detail; it is the determinant of synthetic viability and pharmacological potency.

This guide provides a rigorous comparison between 6-Chloropyrazine-2-carbothioamide (6-Cl-PCA) and its regioisomer, 3-Chloropyrazine-2-carbothioamide (3-Cl-PCA) .[1] While often treated interchangeably in broad chemical libraries, their electronic landscapes and reactivity profiles differ radically, dictating their utility as scaffolds for nucleophilic aromatic substitution (

12

Structural Analysis & Electronic Landscape

The pyrazine ring is electron-deficient (

1

Comparative Properties Table[1]
Feature6-Chloropyrazine-2-carbothioamide3-Chloropyrazine-2-carbothioamide
Structure Cl is meta to the thioamide group.[1]Cl is ortho to the thioamide group.[2]
Steric Environment Low: The thioamide group is sterically unencumbered.[2]High: Significant steric clash between Cl and Thioamide-S/N.
Electronic Activation Moderate: C-6 is activated by N-1 and N-4, but distal to the EWG (thioamide).[1]High: C-3 is synergistically activated by N-4 and the inductive effect of the ortho-thioamide.

Reactivity
Selective: Requires stronger nucleophiles or higher temperatures.[1][2]Hyper-Reactive: Prone to rapid substitution, sometimes leading to over-reaction.[1][2]
Major Application Late-stage functionalization (e.g., Favipiravir analogs).[1][2]Core scaffold construction (e.g., Pyrazinamide derivatives).[1][2][3][4][5][6]
Electronic Resonance & Dipole Visualization

To understand the reactivity, one must visualize the electron density.

  • 3-Cl Isomer: The chlorine at C-3 is flanked by a ring nitrogen (N-4) and the electron-withdrawing carbothioamide. The dipole moments align to make C-3 a "hotspot" for nucleophilic attack.

  • 6-Cl Isomer: The chlorine at C-6 is isolated from the carbothioamide by the C-5 methine. The inductive withdrawal of the thioamide is dampened by distance, making the C-Cl bond stronger and less labile.

PyrazineIsomerscluster_06-Chloropyrazine-2-carbothioamidecluster_13-Chloropyrazine-2-carbothioamidenode_6C-6 (Cl)Moderately Activatednode_2C-2 (CSNH2)node_6->node_2Meta-like relationship(Lower Steric Hindrance)node_3C-3 (Cl)Highly Activatednode_2bC-2 (CSNH2)node_3->node_2bOrtho relationship(High Steric/Electronic Interaction)

Figure 1: Structural relationship showing the activation differences between C-6 and C-3 positions relative to the carbothioamide group.

Reactivity Profile & Synthetic Applications

Nucleophilic Aromatic Substitution ( )

The primary utility of chloropyrazines is the displacement of chlorine by amines, alkoxides, or thiols.

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[2]

  • 3-Cl Specifics: The proximity of the thioamide (an electron-withdrawing group, though less so than a nitrile) stabilizes the negative charge on the intermediate complex at N-4. This makes the 3-Cl isomer significantly more reactive .

    • Risk:[1][2][7][8] In the presence of potent nucleophiles, the thioamide sulfur itself can participate in intramolecular cyclization, leading to fused bicyclic byproducts (e.g., thieno[2,3-b]pyrazines).

  • 6-Cl Specifics: Reactivity is governed primarily by the para-nitrogen (N-1).[1] It yields cleaner mono-substitution products but requires elevated temperatures (

    
    C) or catalytic activation (e.g., KF/DMSO or Pd-catalysis).[1]
    
Thioamide-to-Thiazole Conversion (Hantzsch Synthesis)

Both isomers serve as precursors for thiazole-fused systems, but the regiochemistry alters the final topology.

  • Protocol: Reaction with

    
    -haloketones.
    
  • Outcome: 6-Cl-PCA yields 2-(6-chloropyrazin-2-yl)thiazoles, retaining the Cl for further elaboration (e.g., Suzuki coupling).[1] 3-Cl-PCA often undergoes concomitant cyclization where the thiazole nitrogen displaces the C-3 chlorine, forming tricyclic systems.[1]

Experimental Protocols

Protocol A: Selective Aminolysis (Differentiation Assay)

This protocol demonstrates the kinetic difference between the isomers.

Reagents:

  • Substrate: 1.0 eq (6-Cl-PCA or 3-Cl-PCA)

  • Nucleophile: Benzylamine (1.1 eq)[1]

  • Solvent: Ethanol (Anhydrous)[1]

  • Base: Triethylamine (1.5 eq)[1]

Workflow:

  • Dissolution: Dissolve 1 mmol of substrate in 5 mL Ethanol.

  • Addition: Add Triethylamine followed by Benzylamine dropwise at Room Temperature (25°C) .

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane) at 15 min, 1 hr, and 4 hrs.

Expected Results:

  • 3-Cl-PCA: Rapid conversion (

    
     within 1 hour). The spot for starting material will disappear quickly.
    
  • 6-Cl-PCA: Negligible reaction at RT.[1][2] Requires heating to reflux (78°C) to initiate substitution.[1]

  • Validation: If 6-Cl-PCA reacts at RT, check for Pd contamination or solvent water content (hydrolysis risk).[1][2]

Protocol B: Synthesis of Pyrazine-2-carbothioamide from Carboxamide

Applicable to both isomers to generate the thioamide from the commercially available amide.

  • Setup: Charge a round-bottom flask with Pyrazine-2-carboxamide derivative (1.0 eq) and Lawesson’s Reagent (0.6 eq).

  • Solvent: Add anhydrous THF or Toluene (0.2 M concentration).

  • Reaction: Reflux for 2-4 hours.

    • Note: 3-Cl isomers may require shorter times; prolonged heating can cause desulfurization or polymerization.[1]

  • Workup: Cool to RT. Quench with saturated

    
    .[1][2] Extract with DCM.[1][2]
    
  • Purification: Flash chromatography. Crucial: Thioamides are often bright yellow/orange; use this visual cue to fractionate.[1]

Pathway Visualization: Favipiravir-Relevant Context[1][10]

The following diagram illustrates how the 6-chloro isomer fits into the broader context of antiviral synthesis (Favipiravir analogs), contrasting it with the 3-chloro pathway used for other derivatives.

SynthesisPathwayscluster_commonPrecursor Generationcluster_6Cl6-Chloro Pathway (Favipiravir-like)cluster_3Cl3-Chloro Pathway (High Reactivity)Start2-AminopyrazineIntermediate3,6-Dichloro-2-carbonitrileStart->IntermediateNCS, Chlorinationnode_6Cl_Amide6-Chloropyrazine-2-carboxamideIntermediate->node_6Cl_AmideSelective Hydrolysis(C-3 Cl displaced first usually)node_3Cl_Amide3-Chloropyrazine-2-carboxamideIntermediate->node_3Cl_AmideRegioselective Synthesisnode_6Cl_Thio6-Chloropyrazine-2-carbothioamidenode_6Cl_Amide->node_6Cl_ThioLawesson's Reagentnode_Target_A2-Thiazolyl-6-chloropyrazine(Retains Cl for Suzuki)node_6Cl_Thio->node_Target_AHantzsch Cyclizationnode_3Cl_Thio3-Chloropyrazine-2-carbothioamidenode_3Cl_Amide->node_3Cl_ThioLawesson's Reagentnode_Target_BFused Tricyclic Systems(Intramolecular Cyclization)node_3Cl_Thio->node_Target_BSelf-Cyclization Risk

Figure 2: Divergent synthetic pathways.[1] The 6-chloro isomer allows for linear elaboration, while the 3-chloro isomer is prone to cyclization due to proximity effects.

References

  • Titova, Y. A., et al. (2020).[1][2] "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Servusova, B., et al. (2017).[1][2][4][5] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules. Available at: [Link]

  • Jandourek, O., et al. (2017).[1][2][5] "3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation." Molecules. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloropyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 6-Chloropyrazine-2-carbothioamide. As a chlorinated heterocyclic compound containing a thioamide functional group, this substance requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined below are grounded in established safety practices and regulatory principles, ensuring a self-validating system for waste management.

Hazard Assessment: Understanding the Intrinsic Risks

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive toxicological profile for 6-Chloropyrazine-2-carbothioamide may not be widely available due to its likely status as a specialized research chemical, a reliable hazard assessment can be synthesized by analyzing its structural components: the chloropyrazine ring and the carbothioamide group.

  • Chlorinated Heterocyclic Core : Chlorinated organic compounds are often persistent in the environment and can exhibit aquatic toxicity. Their combustion can produce hazardous decomposition products such as nitrogen oxides (NOx) and hydrogen chloride gas.[1][2] Consequently, incineration is the generally accepted disposal method for such materials.[3]

  • Carbothioamide Group : Thioamides as a class can present significant health hazards. They are often irritants and can be toxic if ingested or absorbed through the skin.[4] The sulfur atom means that combustion may also generate sulfur oxides (SOx), which are regulated pollutants.

  • Physical Form : As a solid, the primary exposure risks are inhalation of dust particles and dermal contact.

Based on this structural analysis, 6-Chloropyrazine-2-carbothioamide must be treated as a hazardous substance. The guiding principle for its disposal is to ensure it is handled by a licensed and approved waste disposal facility equipped for chemical incineration.[5]

Table 1: Summary of Key Safety and Disposal Parameters

ParameterGuidelineRationale & Citations
Primary Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed, Potential Respiratory Irritant, Aquatic Toxicity.Based on analogous compound data and functional group analysis.
Personal Protective Equipment (PPE) Safety Goggles with Side Shields, Chemical-Resistant Gloves (Nitrile), Lab Coat, Respirator (if dust is generated).To prevent eye, skin, and respiratory exposure to the hazardous solid.[5][6]
Chemical Incompatibilities Strong Oxidizing Agents, Strong Acids.Contact can lead to violent reactions and the release of toxic gases.[1][7]
Hazardous Decomposition Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Chloride (HCl), Sulfur Oxides (SOx).Generated under thermal decomposition (fire/incineration).[1]
Recommended Disposal Method Incineration by a licensed hazardous waste facility.Ensures complete destruction of the chlorinated organic compound.[3][5]
Prohibited Disposal Methods Sewer/Drain Disposal, Landfill, Mixing with General Trash.Prevents environmental contamination and is prohibited by regulations for hazardous chemicals.[8][9]

Pre-Disposal Protocol: Segregation and Containment

Effective waste management begins in the laboratory at the point of generation. Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

Step-by-Step Containment Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for 6-Chloropyrazine-2-carbothioamide waste. The container must have a secure, tight-fitting lid.

  • Collect All Waste Forms: This includes:

    • Unused or expired pure compound.

    • Grossly contaminated items such as weighing boats, spatulas, and disposable labware.

    • Contaminated personal protective equipment (e.g., gloves).

  • Label the Container Correctly: The label must be unambiguous. Affix a hazardous waste tag that includes:

    • The full chemical name: "6-Chloropyrazine-2-carbothioamide"

    • The words "Hazardous Waste"

    • An accumulation start date.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Ensure Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizing agents.[10] This is a crucial step to prevent accidental mixing that could lead to a dangerous reaction.

Disposal Decision and Execution Workflow

The disposal of 6-Chloropyrazine-2-carbothioamide is not a matter for individual discretion but must follow institutional and regulatory protocols. The workflow below illustrates the decision-making process from waste generation to final disposal.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Protocol cluster_2 Final Disposition A Waste Generation (Pure compound, contaminated labware) B Characterize Waste (Treat as Hazardous Chemical Waste) A->B C Select & Label Container (Chemically compatible, secure lid, 'Hazardous Waste' label) B->C D Segregate Waste (Store away from incompatibles, especially acids & oxidizers) C->D E Contact EHS Office (Environmental Health & Safety) D->E Accumulation limit reached or project completed F Schedule Waste Pickup E->F G Complete Disposal Manifest (Chain of Custody Documentation) F->G H Transfer to Licensed Hazardous Waste Hauler G->H I Transport to Approved Waste Disposal Facility H->I Off-site transport J High-Temperature Incineration (With flue gas scrubbing) I->J

Caption: Disposal workflow for 6-Chloropyrazine-2-carbothioamide.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Small Spill (Solid Powder):

  • Evacuate and Secure: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. If the powder is significantly dispersed, a NIOSH-approved respirator is necessary.[6]

  • Contain the Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial containment.

  • Clean-Up: Carefully sweep the material into a designated hazardous waste container.[11] Avoid actions that create dust. Use a wet paper towel for final decontamination of the surface, and place the towel in the waste container.

  • Report: Inform your laboratory supervisor and institutional EHS office of the incident.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 6-Chloropyrazine-2-carbothioamide, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.
  • 2 - SAFETY DATA SHEET. Fisher Scientific.
  • BLD Pharmatech Safety Data Sheet. BLD Pharmatech.
  • THIRAM | Occupational Safety and Health Administration. OSHA.
  • Chemical/Biological and Decontamination Agent Information | I-WASTE DST. US EPA.
  • Examples of Incompatible Chemicals. University of California, Riverside.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.
  • Guidelines for the destruction of schedule 6 medicines and substances. South African Health Products Regulatory Authority (SAHPRA).
  • Winder, C., & Zarei, A. (2000). Incompatibilities of chemicals. Journal of Hazardous Materials, 79(1-2), 19-30.
  • SAFETY DATA SHEET. Fisher Scientific.
  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College.
  • Dangerous Waste Pharmaceuticals Guide. Washington State Department of Ecology.
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
  • How to Dispose of Unused Medicines. U.S. Food and Drug Administration (FDA).
  • EPA HAZARDOUS WASTE CODES. US EPA.
  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts.... US EPA.
  • 1988 OSHA PEL Project - Cyanamide | NIOSH - CDC Archive. Centers for Disease Control and Prevention.
  • Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Eurofins.
  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. Centers for Disease Control and Prevention.
  • Management Standards for Hazardous Waste Pharmaceuticals. Federal Register.
  • APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. NASA.
  • Management Standards for Hazardous Waste Pharmaceuticals. North Dakota Department of Environmental Quality.
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. State of Michigan.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.